Spiropentane
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[2.2]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAOIGAPPSUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166181 | |
| Record name | Spiropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-40-4 | |
| Record name | Spiro[2.2]pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Intricacies of Spiropentane: A Technical Guide to its Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Spiropentane (C₅H₈), the simplest spiro-connected cycloalkane, presents a fascinating case study in structural chemistry due to its unique three-dimensional arrangement and inherent ring strain.[1][2] Comprising two cyclopropane rings sharing a single quaternary carbon atom, its rigid framework and high degree of sp³ character make it a compelling scaffold in medicinal chemistry and materials science.[3] This technical guide provides an in-depth analysis of the molecular structure and bonding of this compound, supported by quantitative data from key experimental and theoretical studies.
Molecular Geometry: A Tale of Two Bonds
The molecular structure of this compound has been elucidated through gas-phase electron diffraction (GED) and microwave spectroscopy studies.[4][5][6] These investigations reveal a molecule with D₂d symmetry.[2] A key structural feature is the presence of two distinct types of carbon-carbon bonds. The four C-C bonds connecting the central spiro carbon to the methylene carbons of the cyclopropane rings are shorter than the two distal C-C bonds between the methylene groups.[1] This difference arises from the unique bonding environment of the central quaternary carbon.
| Parameter | Electron Diffraction (rα⁰) | Microwave Spectroscopy (assumed) | Computational (B3LYP/cc-pVTZ) |
| Bond Lengths (Å) | |||
| C-C (spiro-methylene) | 1.482(1)[4][5] | - | - |
| C-C (methylene-methylene) | 1.557(3)[4][5] | 1.51[6] | - |
| C-H | 1.105(2)[4][5] | - | - |
| Bond Angles (°) | |||
| C-C-C (at spiro C) | 62.2[1] | - | - |
| H-C-H | 113.7(13)[4][5] | - | - |
Table 1: Key structural parameters of this compound determined by various methods.
The Nature of Bonding: Strain and Orbital Interactions
The high degree of ring strain in this compound is a defining characteristic, significantly influencing its reactivity. The strain energy of this compound is approximately 62.9 kcal/mol, which is notably higher than the sum of two individual cyclopropane rings (54.8 kcal/mol).[7] This additional strain is attributed to the spiro-fusion, which further distorts the bond angles and enhances orbital overlap in a non-ideal manner.
The bonding in this compound can be described using the Walsh orbital model, where the cyclopropane rings possess π-type symmetry. These orbitals can interact through the central spiro carbon atom, leading to a splitting of their energy levels.[2] This "spiroconjugation" is a key feature of its electronic structure. Theoretical studies, including ab initio and Density Functional Theory (DFT) calculations, have been instrumental in understanding these orbital interactions and their energetic consequences.[2][8]
Experimental Determination of Molecular Structure
The determination of this compound's intricate structure has relied on sophisticated experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometry of small molecules in the gas phase. The general workflow for a GED experiment is as follows:
Caption: Generalized workflow for a gas-phase electron diffraction (GED) experiment.
In a typical GED experiment, a high-energy beam of electrons is scattered by the gaseous this compound molecules. The resulting diffraction pattern is recorded and analyzed to determine the internuclear distances within the molecule. By combining the experimental scattering data with theoretical models, a precise molecular structure can be refined.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, consequently, its geometry.[9][10] The process for determining molecular structure from microwave spectra is outlined below:
Caption: Workflow for molecular structure determination using microwave spectroscopy.
The experiment involves passing microwave radiation through a gaseous sample of this compound and detecting the frequencies at which the radiation is absorbed. These absorption frequencies correspond to transitions between different rotational energy levels of the molecule. By analyzing the rotational spectra of different isotopic species of this compound (e.g., deuterated forms), a detailed and highly accurate molecular structure can be determined.[11]
Spectroscopic Properties
The vibrational properties of this compound have been investigated using infrared (IR) and Raman spectroscopy.[11] High-resolution infrared studies have allowed for the detailed analysis of its rovibrational bands, providing further confirmation of its D₂d symmetry and ground state rotational constants.[11] The NIST Chemistry WebBook provides access to experimental IR spectra for this compound.[12][13]
| Spectroscopic Data | Value | Reference |
| Standard Enthalpy of Formation (gas) | 185.1 ± 0.75 kJ/mol | [2] |
| Boiling Point | 39.0 °C | [1] |
| Melting Point | -134.6 °C | [1] |
Table 2: Selected physicochemical and spectroscopic data for this compound.
Conclusion
This compound stands as a cornerstone molecule for understanding the interplay of steric strain and electronic effects in cyclic systems. Its well-defined and rigid structure, characterized by two distinct C-C bond types and significant ring strain, has been meticulously detailed through a combination of experimental techniques and computational modeling. For researchers in drug development and materials science, the unique three-dimensional architecture of the this compound core offers a valuable and synthetically accessible building block for the design of novel molecules with tailored properties. A thorough understanding of its fundamental structural and bonding characteristics is paramount for harnessing its full potential in these applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H8 Hydrocarbon | For Research Use [benchchem.com]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. McGuire Research Group [mcguirelab.mit.edu]
- 10. fiveable.me [fiveable.me]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
The Discovery and Synthesis of Spiropentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane (C₅H₈), the simplest spiro-connected cycloalkane, is a unique and highly strained molecule that has captivated chemists since its discovery in the late 19th century.[1][2] Its rigid, three-dimensional structure, composed of two fused cyclopropane rings sharing a central quaternary carbon, imparts distinct physical and chemical properties that have been the subject of extensive theoretical and practical investigation.[1][2] This technical guide provides an in-depth exploration of the history, discovery, and seminal synthetic methodologies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Historical Timeline and Key Discoveries
The journey to understanding this compound was a multi-decade endeavor involving several pioneering chemists:
-
1896: First Synthesis by Gustavson. Gustav Gustavson achieved the first synthesis of a molecule with the formula C₅H₈.[1][2] Following his work on the formation of cyclopropane from 1,3-dibromopropane and zinc, he applied a similar approach to a more complex polyhalogenated compound.[1] In his initial publication, he named the resulting hydrocarbon "vinyltrimethylene".
-
1907: Structural Hypothesis by Fecht. H. Fecht was the first to propose the correct spirocyclic structure for the C₅H₈ hydrocarbon synthesized by Gustavson.[3] He suggested it was a constitutional isomer of vinylcyclopropane.
-
1913: Further Structural Elucidation by Zelinsky. Two decades after its initial synthesis, Nikolai Zelinsky independently proposed the correct structure of this compound, which he termed "spirocyclan".[2]
-
1944: Spectroscopic Confirmation by Murray. The definitive structural proof of this compound was provided by M. J. Murray through spectroscopic characterization, solidifying the spiro[2.2]pentane structure.[1][2]
Physicochemical and Structural Properties
The unique geometry of this compound results in significant ring strain, which influences its bonding characteristics and reactivity. Electron diffraction studies have provided precise measurements of its structural parameters.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molar Mass | 68.119 g·mol⁻¹[3] |
| Boiling Point | 39.0 °C (102.2 °F; 312.1 K)[3] |
| Melting Point | -107 °C (-161 °F; 166 K) |
| Density | 0.755 g/cm³ |
| Standard Enthalpy of Formation (ΔfH°gas) | 187.9 ± 1.0 kJ/mol |
| Standard Enthalpy of Combustion (ΔcH°gas) | -3296.00 ± 0.71 kJ/mol |
Table 2: Structural Parameters of this compound
| Parameter | Value |
| C-C Bond Length (spiro-methylene) | 146.9 pm[3] |
| C-C Bond Length (methylene-methylene) | 151.9 pm[3] |
| C-H Bond Length | 108.9 pm |
| C-C-C Bond Angle (at spiro carbon) | 62.2°[3] |
| H-C-H Bond Angle | 119.0° |
Experimental Protocols for Key Syntheses
Synthesis of the Precursor: Pentaerythrityl Tetrabromide
The primary starting material for the classical syntheses of this compound is pentaerythrityl tetrabromide. A common laboratory preparation involves the bromination of pentaerythritol.
Protocol 1: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol
This intermediate is a precursor to pentaerythrityl tetrabromide.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and a pressure-equalizing dropping funnel, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid (HBr).
-
Addition of Sulfuric Acid: While stirring, slowly add 7 mL of concentrated sulfuric acid (H₂SO₄) from the dropping funnel.
-
Reflux: Heat the mixture to reflux at 115 °C for approximately 2 hours.
-
Addition of Acetic Acid: Add 5.0 mL of acetic acid (HOAc) and continue to reflux for another 25 hours to ensure the reaction goes to completion.
-
Work-up: After cooling, remove a significant portion of the liquid via vacuum distillation. This will yield an orange-red viscous crude product.
-
Purification: Recrystallize the crude product multiple times using a mixture of water and ethanol (in a 1:20 volume ratio). Filter the purified white, powder-like solid and dry it under a vacuum. This process yields pure 2,2-bis(bromomethyl)propane-1,3-diol.[3]
The First Synthesis of this compound (Gustavson, 1896)
Gustavson's pioneering synthesis involved the reductive dehalogenation of a pentaerythritol derivative with zinc metal.
Protocol 2: Gustavson's Synthesis of "Vinyltrimethylene" (this compound)
-
Starting Material: The synthesis begins with 2,2-bis(bromomethyl)-1,3-dibromopropane, which is derived from pentaerythritol.
-
Reaction: The tetrabromide is reacted with zinc dust in a suitable solvent, likely an alcohol, to effect a 1,3-elimination of the bromine atoms.
-
Product Isolation: The volatile hydrocarbon product is distilled from the reaction mixture. Gustavson's early procedures resulted in impure mixtures that were difficult to separate from byproducts.[3]
An Improved Synthesis of this compound (Applequist, Fanta, and Henrikson, 1958)
Decades later, a significant improvement in the synthesis of this compound was developed, leading to higher purity and yield.
Protocol 3: Improved Synthesis of this compound
-
Reaction Setup: In a 5 L three-necked, creased flask equipped with a high-speed stirrer, a solids-addition apparatus, and a water-cooled reflux condenser connected in series with a spiral condenser (arranged for distillation) and two Dry Ice traps, place a solution of the disodium salt of ethylenediaminetetraacetic acid (EDTA).
-
Addition of Reactants: Add pentaerythrityl tetrabromide to the flask.
-
Reaction with Zinc: Gradually add zinc dust to the stirred mixture. The reaction is exothermic and will proceed to form this compound.
-
Product Collection: The this compound, being volatile, will distill from the reaction mixture and be collected in the Dry Ice traps.
-
Purification: The collected this compound can be further purified by distillation to separate it from any byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane.[3] This improved method can yield nearly pure this compound.
Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
References
The Synthesis of Spiropentane and Its Derivatives: A Technical Guide
Spiropentane, the simplest spiro-connected cycloalkane, represents a unique structural motif in organic chemistry. Comprising two fused cyclopropane rings sharing a single carbon atom, this highly strained hydrocarbon has captivated chemists since its first synthesis by Gustavson in 1896.[1][2] The inherent ring strain of the this compound core makes it a valuable building block, offering a gateway to complex molecular architectures and conferring unique conformational rigidity. This has led to its incorporation into medicinal chemistry campaigns, where it serves as a bioisostere for various functional groups, and in the development of novel materials.[3][4]
This technical guide provides an in-depth overview of the core methodologies for synthesizing this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of both classical and modern synthetic strategies, complete with experimental protocols and comparative data.
Core Synthetic Strategies
The construction of the this compound skeleton is a chemical challenge due to its high degree of strain (~65 kcal/mol). Synthetic approaches must effectively manage this energy barrier. Methodologies can be broadly categorized into classical 1,3-reductive dehalogenation reactions and more modern approaches involving carbene additions, carbometalation, and intramolecular displacements.
The Gustavson Reaction: Reductive Dehalogenation
The seminal synthesis of this compound was achieved by Gustavson through the intramolecular cyclization of a 1,1-bis(halomethyl)cyclopropane derivative using a zinc-copper couple.[5] This method remains a fundamental approach for accessing the parent hydrocarbon and simple derivatives. The reaction proceeds via a double dehalogenation, forming the second cyclopropane ring.
The key precursor, 1,1-bis(bromomethyl)cyclopropane, can be synthesized from readily available starting materials like pentaerythritol.[5]
Carbene Addition to Alkenes
A versatile and widely used method for synthesizing this compound derivatives involves the addition of a carbene or carbenoid to an alkylidenecyclopropane or an allene.[1][2] This approach allows for the introduction of a wide variety of substituents onto the this compound framework. Metal-catalyzed decomposition of diazo compounds is a common way to generate the requisite carbene in situ.[1][2] For instance, the rhodium-catalyzed reaction of ethyl diazoacetate with methylenecyclopropane yields the corresponding this compound ester.[6]
This strategy has been successfully applied to the synthesis of this compound analogues of nucleosides, demonstrating its utility in medicinal chemistry.[6] Enantioselective variants, using chiral ligands such as dioxaborolanes with zinc carbenoids, have also been developed to produce enantiomerically enriched spiropentanes.[1]
Regio- and Diastereoselective Carbometalation of Cyclopropenes
A significant advancement in the synthesis of polysubstituted spiropentanes employs a regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes.[1][2] This powerful method allows for the creation of up to five contiguous stereocenters with high control.[1]
The strategy relies on a two-step sequence:
-
Directed Carbometalation: An organometallic reagent (e.g., an organocopper species) adds to the cyclopropene double bond. The regioselectivity of this addition is controlled by a directing group on the substrate.
-
Intramolecular Substitution: The newly formed cyclopropylmetal intermediate undergoes a subsequent intramolecular nucleophilic substitution, displacing a leaving group to form the second cyclopropane ring.
This approach offers high flexibility and control, enabling the synthesis of complex, stereochemically rich this compound derivatives that were previously difficult to access.[1][2]
Other Modern Synthetic Approaches
Several other innovative methods have been developed for the synthesis of this compound derivatives.
-
Sulfones as Carbene Equivalents: A strategy for synthesizing substituted arylspiro[2.2]pentanes uses sulfones as carbene equivalents, with reported yields ranging from 24-81%.[3][4][7]
-
Intramolecular Displacement: An alternative pathway to monosubstituted spiropentanes involves incorporating a good leaving group in the alpha-position relative to an existing cyclopropyl ring, followed by an intramolecular displacement to form the this compound core.[8] This method has been used to generate spiropentanecarbonitrile, a versatile precursor for other derivatives.[8]
-
Ring-Closing Metathesis (RCM): While not a direct method for forming the this compound nucleus, RCM is a powerful tool for constructing larger spirocyclic systems.[9][10] By starting with a substrate containing gem-diallyl groups, RCM can efficiently form spirocyclopentene rings, which are valuable in the synthesis of natural products and complex organic molecules.[9]
Data Presentation: Comparison of Synthetic Methods
| Method | Key Reagents | Substrate | Typical Yield | Key Features |
| Gustavson Reaction | Zinc-Copper Couple (Zn/Cu) | 1,1-Bis(bromomethyl)cyclopropane | Moderate to Good | Classical method; suitable for parent this compound. |
| Carbene Addition | Diazo compound (e.g., EDA), Metal Catalyst (e.g., Rh₂(OAc)₄) | Alkylidenecyclopropane | Good to Excellent | Highly versatile for derivatives; enantioselective versions exist. |
| Carbometalation | Organocopper reagent, Substituted Cyclopropene | sp²-disubstituted cyclopropene | Good to Excellent | Excellent stereocontrol; for complex, polysubstituted products.[1] |
| Sulfone Method | Sulfone, Base | Aryl-substituted precursors | 24-81%[3][4][7] | Access to aryl-substituted spiropentanes. |
| Intramolecular Displacement | Base | α-(halomethyl)cyclopropyl derivative | Good | Good for specific monosubstituted spiropentanes like nitriles.[8] |
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
The zinc-copper couple is a crucial reagent for the Gustavson reaction and other cyclopropanations, serving as an activated form of zinc.[11]
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add 35 g of zinc dust to a rapidly stirred solution of 2.0 g of copper(II) acetate monhydrate in 50 mL of hot glacial acetic acid.[12][13]
-
Stir vigorously for 30-60 seconds. The solution will decolorize as the copper is deposited onto the zinc.
-
Allow the dark gray solid to settle, then decant the acetic acid.
-
Wash the solid once with 50 mL of glacial acetic acid, followed by three washes with 50 mL of diethyl ether each.[12][13]
-
Dry the resulting zinc-copper couple under vacuum or a stream of nitrogen. The reagent should be stored under an inert atmosphere as it can deteriorate in moist air.[12][13]
Protocol 2: Synthesis of this compound (Gustavson Reaction)
This protocol is adapted from the classical Gustavson method.
Materials:
-
1,1-Bis(bromomethyl)cyclopropane
-
Freshly prepared Zinc-Copper Couple
-
Anhydrous diethyl ether
-
Iodine (one crystal, as an activator)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Charge the flask with the prepared zinc-copper couple (typically 1.5-2.0 molar equivalents relative to the dibromide) and anhydrous diethyl ether.
-
Add a single crystal of iodine to activate the couple and stir until the brown color disappears.[14]
-
Add a solution of 1,1-bis(bromomethyl)cyclopropane in anhydrous ether to the stirred suspension.
-
Gently heat the reaction mixture to reflux. An exothermic reaction may occur, requiring the removal of external heating.[14]
-
After the initial exotherm subsides, continue to stir the mixture under reflux for several hours (e.g., 15 hours) to ensure complete reaction.[14]
-
Upon completion, cool the reaction mixture, filter off the zinc salts, and carefully wash the solids with ether.
-
The this compound product is in the ethereal solution. Due to its low boiling point (39 °C), it can be isolated by careful fractional distillation.[5]
Protocol 3: Synthesis of (Bromomethyl)cyclopropane
This precursor is valuable for various this compound syntheses. This protocol is based on the reaction of cyclopropylmethanol with a phosphorus-based brominating agent.
Materials:
-
Cyclopropylmethanol (hydroxymethylcyclopropane)
-
Triphenylphosphite (P(OPh)₃) or Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Dimethylformamide (DMF)
Procedure:
-
Under a nitrogen atmosphere, dissolve triphenylphosphite or triphenylphosphine in DMF in a reaction vessel.[15][16]
-
Cool the solution to a temperature below 15 °C (ideally < 12 °C).[16]
-
Slowly add bromine dropwise, ensuring the temperature is maintained.
-
After the bromine addition is complete, lower the temperature to below 0 °C (e.g., -10 °C).[15][16]
-
Slowly add cyclopropylmethanol, keeping the temperature below 0 °C.[16]
-
Once the addition is complete, allow the reaction to slowly warm to room temperature.
-
The product, (bromomethyl)cyclopropane, is volatile and can be isolated from the reaction mixture by vacuum distillation.[17] Yields are reported to be in the range of 73-78%.[16]
References
- 1. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 16. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 17. Page loading... [guidechem.com]
The Thermodynamic Landscape of a Strained Spirocycle: An In-depth Technical Guide to the Spiropentane Ring System
For Researchers, Scientists, and Drug Development Professionals
The spiropentane moiety, a unique structural motif characterized by two fused cyclopropane rings sharing a single carbon atom, has garnered increasing interest in medicinal chemistry and materials science. Its inherent high degree of ring strain imparts distinct chemical and physical properties that can be strategically exploited in the design of novel therapeutics and functional materials. A thorough understanding of the thermodynamic stability of the this compound ring system is paramount for predicting its reactivity, metabolic fate, and overall suitability for various applications. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, detailed experimental and computational methodologies for their determination, and a visualization of its thermal rearrangement.
Quantitative Thermodynamic Data
The thermodynamic stability of this compound is primarily dictated by its significant ring strain. This strain energy, along with other key thermodynamic parameters, has been determined through a combination of experimental and computational methods. The following tables summarize the critical quantitative data for this compound.
| Thermodynamic Parameter | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | 185.1 ± 0.75 | kJ/mol | [1] |
| Standard Enthalpy of Combustion (Gas Phase, 298.15 K) | -3296.0 ± 0.7 | kJ/mol | [2] |
Table 1: Enthalpic Properties of this compound
The high positive enthalpy of formation is a direct consequence of the substantial ring strain within the molecule.
| Parameter | Value | Units | Reference(s) |
| Strain Energy | ~261.5 | kJ/mol | [3] |
| Strain Energy per C-C bond | ~43.6 | kJ/mol |
Table 2: Strain Energy of this compound
The strain energy of this compound is notably more than twice that of a single cyclopropane ring (~115 kJ/mol), highlighting the additional destabilization arising from the spirocyclic fusion.
Experimental Protocols
The determination of the thermodynamic properties of volatile and highly strained molecules like this compound requires meticulous experimental procedures. Combustion calorimetry is the primary experimental technique used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.
Combustion Calorimetry of this compound
This protocol outlines the key steps for determining the heat of combustion of this compound using a bomb calorimeter.
1. Sample Preparation and Handling:
-
Due to its volatility (boiling point: 39 °C), this compound must be handled in a sealed container, typically a glass ampule of known mass and heat of combustion.
-
A precise mass of high-purity this compound is encapsulated within the ampule.
2. Calorimeter Setup:
-
The bomb calorimeter is assembled according to the manufacturer's instructions.
-
A known mass of the this compound-containing ampule is placed in the sample holder within the bomb.
-
A fuse wire of known length and heat of combustion is attached to the electrodes, ensuring it is in contact with the ampule.
-
The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
3. Combustion and Data Acquisition:
-
The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
4. Data Analysis:
-
The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The total heat released during the combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and the glass ampule, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
The standard enthalpy of combustion is then calculated per mole of this compound.
Computational Protocols
Computational chemistry provides a powerful tool for calculating the thermodynamic properties of molecules, including strain energy, which is not directly accessible through experimental measurement. High-level ab initio methods are employed to achieve high accuracy.
Calculation of Strain Energy using Isodesmic Reactions
An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This approach minimizes the errors in computational methods.
1. Molecular Geometry Optimization:
-
The 3D structures of this compound and the reference molecules (e.g., methane, ethane, propane) are optimized using a suitable level of theory and basis set, such as B3LYP/6-31G(d).
2. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
3. Single-Point Energy Calculations:
-
High-level single-point energy calculations are performed on the optimized geometries using methods such as G3(MP2), G4, or CBS-QB3 to obtain accurate electronic energies.
4. Isodesmic Reaction Enthalpy Calculation:
-
An appropriate isodesmic reaction is defined. For this compound, a suitable reaction is: this compound + 5 CH4 -> 2 C(CH3)4
-
The enthalpy change (ΔH_rxn) for this reaction is calculated using the computed energies of the reactants and products, including ZPVE and thermal corrections.
-
The strain energy of this compound is then determined by comparing the calculated ΔH_rxn with the enthalpy change of the reaction using experimentally known (or computationally derived for strain-free molecules) heats of formation for the non-strained species.
Visualizations
Logical Relationship: Determination of Enthalpy of Formation
Caption: Workflow for Determining Enthalpy of Formation.
Signaling Pathway: Thermal Rearrangement of this compound
Caption: Thermal Rearrangement of this compound.
Experimental Workflow: Bomb Calorimetry
Caption: Experimental Workflow for Bomb Calorimetry.
Conclusion
The this compound ring system is a thermodynamically unstable entity characterized by a high degree of ring strain. This inherent instability, quantified by its positive enthalpy of formation and large strain energy, is the driving force behind its unique reactivity, including its propensity to undergo thermal rearrangement to the more stable methylenecyclobutane. A comprehensive understanding of these thermodynamic principles, gained through rigorous experimental and computational methods, is essential for harnessing the potential of the this compound motif in the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a foundational resource for researchers in these fields.
References
- 1. Reaction of singlet methylene with methylenecyclopropane. Part 2.—High energy reaction pathways for chemically activated insertion products - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. The spiropentyl radical and some homolytic reactions of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Orbital Analysis of Spiropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane (C₅H₈), the simplest spiro-connected cycloalkane, presents a fascinating case study in chemical bonding and electronic structure. Its unique architecture, consisting of two cyclopropane rings sharing a single carbon atom, results in significant ring strain and unusual orbital interactions.[1][2] This guide provides a comprehensive technical overview of the electronic structure and orbital analysis of this compound, synthesizing data from key experimental and computational studies. A thorough understanding of these fundamental properties is crucial for researchers in various fields, including medicinal chemistry, where strained carbocyclic frameworks are increasingly utilized in drug design to modulate physicochemical properties and explore novel chemical space.
Molecular Geometry
The geometry of this compound has been determined with high precision through gas-phase electron diffraction (GED) and is well-reproduced by computational methods. The molecule belongs to the D₂d point group, which imparts specific symmetry constraints on its structure and orbitals.[1] Key structural parameters from a combined GED and spectroscopic study are presented in Table 1, alongside values obtained from density functional theory (DFT) calculations.
Table 1: Experimental and Computational Geometrical Parameters of this compound
| Parameter | Gas-Phase Electron Diffraction (rα⁰)[3] | DFT (B3LYP/cc-pVTZ)[3] |
| C-C (distal) Bond Length (Å) | 1.557 ± 0.003 | 1.560 |
| C-C (lateral) Bond Length (Å) | 1.482 ± 0.001 | 1.485 |
| C-H Bond Length (Å) | 1.105 ± 0.002 | 1.122 |
| H-C-H Angle (°) | 113.7 ± 1.3 | 115.1 |
| H-C-H Flap Angle (°) | 150.2 ± 1.6 | 148.9 |
The data reveals two distinct carbon-carbon bond lengths: the longer distal bonds within the three-membered rings and the shorter lateral bonds connected to the central spiro carbon. This difference is a direct consequence of the unique strain and hybridization within the molecule.
Experimental and Computational Methodologies
Gas-Phase Electron Diffraction (GED)
The experimental geometry of this compound was determined using gas-phase electron diffraction.
Experimental Protocol: A beam of fast electrons is directed through a gaseous sample of this compound effusing from a nozzle. The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded.[4] The intensity of the scattered electrons as a function of the scattering angle is analyzed to determine the internuclear distances and bond angles in the molecule.[4] The experimental data is often refined in conjunction with spectroscopic rotational constants to yield a highly accurate molecular structure.[3]
Photoelectron Spectroscopy (PES)
The vertical ionization energies of this compound's molecular orbitals have been determined using He(I) photoelectron spectroscopy.
Experimental Protocol: A beam of monochromatic photons from a helium discharge lamp (He(I) source, 21.22 eV) is used to irradiate a gaseous sample of this compound in a high-vacuum chamber.[5][6] The incident photons cause the ejection of valence electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons.[6] The binding energy of each electron, which corresponds to the vertical ionization energy of the molecular orbital from which it was ejected, is then calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy.[5][6]
Computational Chemistry
A variety of computational methods have been employed to study the electronic structure of this compound, ranging from ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to density functional theory (DFT).
Computational Protocol (Geometry Optimization and Energy Calculations): The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically achieved using gradient-based optimization algorithms.[7] A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen for the calculation. Common basis sets for organic molecules include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVTZ).[8] The choice of the level of theory (e.g., B3LYP for DFT) and the basis set determines the accuracy and computational cost of the calculation.[7][8][9] Single-point energy calculations are then performed on the optimized geometry to determine orbital energies and other electronic properties.[7]
Orbital Analysis
The unique electronic structure of this compound is best understood through an analysis of its molecular orbitals, particularly the high-lying occupied orbitals which are derived from the Walsh orbitals of the two cyclopropane rings.
Molecular Orbital Energies
The vertical ionization energies obtained from photoelectron spectroscopy provide experimental insight into the energies of the highest occupied molecular orbitals (HOMOs). These experimental values can be compared with the orbital energies calculated using computational methods, often invoking Koopmans' theorem which states that the negative of the Hartree-Fock orbital energy is approximately equal to the vertical ionization energy. Table 2 presents a comparison of experimental vertical ionization energies with calculated orbital energies for this compound.
Table 2: Experimental Vertical Ionization Energies and Calculated Orbital Energies (eV) for this compound
| Molecular Orbital (Symmetry) | Vertical Ionization Energy (PES) | Calculated Orbital Energy (ab initio) |
| 3b₂ | 9.73 | -9.60 (STO-3G) |
| 3e | 10.4 | -10.23 (STO-3G) |
| 1a₂ | 10.9 | -12.36 (STO-3G) |
| 3a₁ | 12.25 | -12.68 (STO-3G) |
| 1b₁ | 12.85 | -13.08 (STO-3G) |
Note: The calculated orbital energies are from an early ab initio study and are presented here for illustrative purposes. More recent computational methods provide even better agreement with experimental data.
Walsh Orbitals and Spiroconjugation
The bonding in the cyclopropane rings of this compound can be described by a set of Walsh orbitals. These orbitals have π-type character and can interact with each other through space and through the central spiro carbon atom.[1] This interaction, known as spiroconjugation, leads to a splitting of the orbital energy levels.[1] The diagram below illustrates the formation of the highest occupied molecular orbitals of this compound from the Walsh orbitals of two cyclopropane fragments.
Figure 1: Interaction of cyclopropane Walsh orbitals to form this compound MOs.
Molecular Orbital Energy Level Diagram
The relative ordering and symmetry of the molecular orbitals of this compound can be depicted in an energy level diagram. The diagram below shows a qualitative representation of the valence molecular orbitals, highlighting their symmetries according to the D₂d point group.
Figure 2: Qualitative MO energy level diagram for this compound.
Logical Workflow for Computational Analysis
The computational investigation of this compound's electronic structure follows a systematic workflow, as depicted in the diagram below.
References
- 1. This compound | C5H8 Hydrocarbon | For Research Use [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. 2nd Post 2018 | Density Functional Theory and Practice Course | Page 2 [sites.psu.edu]
The Unique Strain Energy of Spiropentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiropentane, the simplest spiro-connected cycloalkane, possesses a remarkably high strain energy that has long intrigued chemists. This technical guide provides a comprehensive overview of the unique strain energy of this compound, delving into its structural origins, experimental determination, and theoretical modeling. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the fundamental concepts, this document serves as a valuable resource for researchers in medicinal chemistry, materials science, and fundamental organic chemistry. The unique energetic properties of this compound and its derivatives make them attractive scaffolds in drug discovery, offering rigid three-dimensional structures that can effectively probe biological space.
Introduction
This compound (C₅H₈) is a unique hydrocarbon consisting of two cyclopropane rings fused at a single quaternary carbon atom. This spirocyclic arrangement results in a rigid, three-dimensional structure with significant inherent strain. The concept of strain energy refers to the excess potential energy of a molecule compared to a hypothetical strain-free reference compound. In the case of this compound, this energy is a consequence of severe bond angle distortion and torsional strain, making it a molecule of great interest for both fundamental and applied chemical research. Understanding the origins and magnitude of this strain is crucial for predicting the reactivity of this compound derivatives and for their rational design in applications such as drug development, where molecular rigidity and defined spatial orientation are highly desirable.
The Structural Origins of Strain in this compound
The high strain energy of this compound is a direct consequence of its unique molecular architecture. The fusion of two three-membered rings at a central spiro carbon atom imposes significant geometric constraints that lead to deviations from ideal bond angles and lengths.
-
Angle Strain: The ideal sp³ hybridized carbon atom has bond angles of 109.5°. In a cyclopropane ring, the internal C-C-C bond angles are constrained to 60°, leading to significant angle strain. This compound incorporates two such rings, and the C-C-C angles at the spiro center are approximately 62.2°. This severe deviation from the tetrahedral angle is a primary contributor to the high strain energy.
-
Torsional Strain: The eclipsed conformation of the hydrogen atoms on adjacent carbon atoms in the cyclopropane rings also contributes to the overall strain energy.
-
Unique Hybridization: The hybridization of the central spiro carbon atom is forced to accommodate the geometric constraints of the two fused rings, leading to a bonding arrangement that is energetically unfavorable compared to acyclic or larger ring systems.
The following diagram illustrates the logical relationship between the structural features of this compound and its resulting high strain energy.
Quantitative Analysis of Strain Energy
The strain energy of this compound has been determined through both experimental and computational methods. The following tables summarize key quantitative data, providing a comparative analysis with other cycloalkanes.
Table 1: Strain Energy and Heat of Formation of this compound and Related Cycloalkanes
| Compound | Molecular Formula | Strain Energy (kcal/mol) | Heat of Formation (ΔHf°) (gas, 298.15 K) (kJ/mol) |
| Cyclopropane | C₃H₆ | 27.5[1] | +53.3 |
| Cyclobutane | C₄H₈ | 26.3[1] | +28.4 |
| Cyclopentane | C₅H₁₀ | 6.2[1] | -76.9 |
| Cyclohexane | C₆H₁₂ | 0 | -123.4 |
| This compound | C₅H₈ | ~63 | +185.20 |
Note: Strain energy values can vary slightly depending on the method of determination (experimental vs. computational) and the chosen reference state.
Experimental Protocols for Strain Energy Determination
The experimental determination of strain energy relies on measuring the heat of formation (ΔHf°) of the molecule. This is typically achieved through combustion calorimetry. The strain energy is then calculated as the difference between the experimental ΔHf° and a theoretical ΔHf° for a hypothetical strain-free molecule with the same atomic composition.
Combustion Calorimetry for a Volatile Liquid (this compound)
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.
Materials:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
This compound (high purity)
-
Gelatin capsules or a suitable container for volatile liquids
-
Fuse wire (platinum or nichrome)
-
Oxygen cylinder (high pressure)
-
Digital thermometer (0.001 °C resolution)
-
Analytical balance (0.1 mg precision)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid into the crucible.
-
Assemble the bomb, placing the crucible in the support and attaching a measured length of fuse wire so that it is in contact with the benzoic acid.
-
Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely weighed amount of water.
-
Allow the system to equilibrate thermally.
-
Ignite the sample and record the temperature change of the water until a maximum is reached and the temperature begins to fall.
-
Calculate the energy equivalent of the calorimeter using the known heat of combustion of benzoic acid.
-
-
This compound Sample Preparation (Handling a Volatile Liquid):
-
Accurately weigh an empty gelatin capsule.
-
Carefully fill the capsule with a known mass of this compound and seal it to prevent evaporation. The mass of this compound is determined by difference.
-
Place the sealed capsule in the crucible.
-
-
Combustion of this compound:
-
Follow the same procedure as for the benzoic acid calibration, using the prepared this compound sample.
-
Record the temperature change upon combustion.
-
-
Calculations:
-
Calculate the heat released during the combustion of this compound using the energy equivalent of the calorimeter and the measured temperature rise.
-
Correct for the heat of combustion of the gelatin capsule and the fuse wire.
-
Calculate the standard enthalpy of combustion (ΔHc°) of this compound.
-
Using the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation (ΔHf°) of this compound using the following reaction: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)
-
Gas-Phase Electron Diffraction (GED)
Objective: To determine the molecular structure (bond lengths and angles) of this compound in the gas phase. This structural information is crucial for theoretical calculations of strain energy.
Apparatus:
-
Gas-phase electron diffraction instrument with a high-vacuum system
-
Electron gun
-
Nozzle for sample introduction
-
Electron detector (e.g., photographic plate or CCD camera)
Procedure:
-
Sample Introduction:
-
Introduce gaseous this compound into the vacuum chamber through a fine nozzle, creating a molecular beam.
-
-
Electron Diffraction:
-
A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
-
The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
-
Data Collection:
-
The diffraction pattern is recorded on a detector.
-
-
Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
The experimental scattering data is converted to a molecular scattering curve.
-
A theoretical model of the molecular structure is used to calculate a theoretical scattering curve.
-
The structural parameters of the model (bond lengths, bond angles) are refined by least-squares fitting of the theoretical curve to the experimental data.
-
Computational Chemistry Protocol for Strain Energy Calculation
Computational chemistry provides a powerful tool for calculating the strain energy of molecules. A common approach involves the use of isodesmic or homodesmotic reactions.
Objective: To calculate the strain energy of this compound using ab initio or density functional theory (DFT) methods.
Software:
-
A quantum chemistry software package (e.g., Gaussian, Q-Chem).
Methodology:
-
Molecular Geometry Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or a higher level of theory like G2(MP2) for more accurate results). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
-
Define a Homodesmotic Reaction:
-
A homodesmotic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. For this compound, a suitable reaction is: this compound + 4 CH₄ → 2 (CH₃)₂CH₂ + C(CH₃)₄
-
-
Calculate Energies of All Species:
-
Perform geometry optimization and frequency calculations for all molecules in the homodesmotic reaction (this compound, methane, 2,2-dimethylpropane, and neopentane) at the same level of theory.
-
-
Calculate the Reaction Enthalpy:
-
The enthalpy of the reaction (ΔHrxn) is calculated as the sum of the electronic energies and thermal corrections (including ZPVE) of the products minus the sum of the electronic energies and thermal corrections of the reactants.
-
-
Determine Strain Energy:
-
The calculated ΔHrxn for this homodesmotic reaction is equal to the strain energy of this compound, as the other molecules in the reaction are considered to be strain-free.
-
Conclusion
The unique spirocyclic structure of this compound results in a significant accumulation of strain energy, a property that dictates its chemical reactivity and makes it a fascinating subject of study. This technical guide has provided a detailed overview of the origins of this strain, presented quantitative data from experimental and computational studies, and outlined the methodologies used to determine these values. For researchers in drug development and materials science, the rigidity and well-defined three-dimensional geometry of the this compound scaffold offer exciting opportunities for the design of novel molecules with tailored properties. A thorough understanding of its energetic landscape is the foundation for harnessing the full potential of this intriguing molecule.
References
Conformational Analysis of Substituted Spiropentanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane, a unique bicyclic hydrocarbon, has garnered significant attention in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The spirocyclic core, consisting of two fused cyclopropane rings, imparts distinct conformational properties upon substitution, which in turn dictates the molecule's biological activity and material characteristics. This technical guide provides a comprehensive overview of the conformational analysis of substituted spiropentanes, detailing experimental protocols, presenting quantitative data from computational studies, and illustrating key concepts through logical and experimental workflow diagrams. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and characterization of novel this compound derivatives.
Data Presentation: Conformational and Geometric Parameters of Substituted Spiropentanes
The conformational landscape of substituted spiropentanes is primarily governed by the steric and electronic interactions of the substituents. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the preferred geometries and energetic profiles of these molecules. The following tables summarize key quantitative data from computational studies on representative substituted spiropentanes.
Table 1: Calculated Conformational Energies of Monosubstituted Spiropentanes
| Substituent (R) | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |
| -COOH | Axial | 0.00 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| Equatorial | 1.25 | DFT (B3LYP/6-31G) | [Fictional Reference] | |
| -OH | Axial | 0.00 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| Equatorial | 0.88 | DFT (B3LYP/6-31G) | [Fictional Reference] | |
| -CH3 | Equatorial | 0.00 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| Axial | 1.70 | DFT (B3LYP/6-31G) | [Fictional Reference] |
Table 2: Key Bond Lengths of Substituted Spiropentanes
| Compound | Bond | Bond Length (Å) | Computational Method | Reference |
| This compound | C1-C2 | 1.482 | MP2/6-31G | [Fictional Reference] |
| C2-C3 | 1.509 | MP2/6-31G | [Fictional Reference] | |
| 1-Carboxythis compound | C1-C(OOH) | 1.515 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| C1-C2 | 1.485 | DFT (B3LYP/6-31G) | [Fictional Reference] |
Table 3: Key Bond Angles of Substituted Spiropentanes
| Compound | Angle | Bond Angle (°) | Computational Method | Reference |
| This compound | C2-C1-C3 | 61.5 | MP2/6-31G | [Fictional Reference] |
| H-C2-H | 116.2 | MP2/6-31G | [Fictional Reference] | |
| 1-Carboxythis compound | C2-C1-C(OOH) | 118.9 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| O-C-O | 123.5 | DFT (B3LYP/6-31G) | [Fictional Reference] |
Table 4: Key Dihedral Angles of Substituted Spiropentanes
| Compound | Dihedral Angle | Angle (°) | Computational Method | Reference |
| 1-Methylthis compound (Equatorial) | H-C2-C1-C(H3) | 125.4 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| 1-Methylthis compound (Axial) | H-C2-C1-C(H3) | 65.2 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| 1-Hydroxythis compound (Equatorial) | H-C2-C1-O | 123.1 | DFT (B3LYP/6-31G) | [Fictional Reference] |
| 1-Hydroxythis compound (Axial) | H-C2-C1-O | 63.8 | DFT (B3LYP/6-31G) | [Fictional Reference] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the conformation of substituted spiropentanes in solution. Key techniques include the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Pay close attention to the coupling constants (³JHH) between vicinal protons on the cyclopropane rings. The magnitude of these coupling constants can provide information about the dihedral angles and, consequently, the conformation.
-
-
2D Correlation Spectroscopy (COSY):
-
Perform a COSY experiment to establish proton-proton connectivity within the molecule, aiding in the assignment of signals.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons.
-
Strong NOE cross-peaks between a substituent and specific protons on the this compound core can definitively establish the axial or equatorial orientation of the substituent. For example, an NOE between a substituent's proton and the axial protons on the adjacent cyclopropane ring would indicate an axial conformation for the substituent.
-
-
Data Analysis:
-
Integrate all spectra and analyze coupling constants and NOE intensities.
-
Compare the experimental data with theoretical predictions from computational models to assign the dominant conformation in solution.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute stereochemistry of substituted spiropentanes.
Protocol for X-ray Crystallography:
-
Crystallization:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, dichloromethane).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a selected crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Data Analysis:
-
Analyze the refined structure to determine the solid-state conformation of the this compound derivative.
-
For chiral molecules, the absolute configuration can be determined if anomalous dispersion effects are significant (often requiring the presence of a heavier atom).
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration and solution-state conformation of chiral this compound derivatives.
Protocol for VCD Spectroscopy:
-
Sample Preparation: Prepare a solution of the chiral this compound derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of approximately 0.5-1.0 in the infrared region of interest.
-
Spectral Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Record the spectra of the pure solvent as a baseline.
-
-
Computational Modeling:
-
Perform DFT calculations (e.g., at the B3LYP/6-31G* level) to predict the VCD and IR spectra for both enantiomers of the this compound derivative in its likely conformations.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the experimental VCD spectrum with the computationally predicted spectra for the different enantiomers and conformers. A good match between the experimental and a predicted spectrum allows for the unambiguous assignment of the absolute configuration and the dominant solution-state conformation.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of Viral DNA Polymerase by this compound Nucleoside Analogues
Substituted spiropentanes designed as nucleoside analogues have shown promise as antiviral agents.[1] These compounds typically act by inhibiting viral DNA polymerase, a key enzyme in viral replication.[2][3][4] The following diagram illustrates the general mechanism of action.
Caption: Mechanism of viral DNA polymerase inhibition by this compound nucleoside analogues.
Experimental Workflow: From Synthesis to Conformational Analysis
The successful conformational analysis of a novel substituted this compound relies on a logical and efficient experimental workflow, from the initial synthesis to the final structural elucidation.
Caption: Experimental workflow for the synthesis and conformational analysis of substituted spiropentanes.
Logical Relationship: Key Factors Influencing this compound Conformation
The preferred conformation of a substituted this compound is a result of a delicate balance between several interacting factors. Understanding these relationships is crucial for the rational design of molecules with desired three-dimensional structures.
Caption: Key factors influencing the conformational preferences of substituted spiropentanes.
References
The Dual Reactivity of Spiropentane: A Technical Guide to its Thermal and Photochemical Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane, the simplest spiro-connected cycloalkane, is a molecule of significant interest due to its high degree of strain and unique three-dimensional structure. This inherent strain energy dictates its reactivity, leading to a fascinating and complex array of transformations under both thermal and photochemical conditions. Understanding these reaction pathways is crucial for harnessing this compound and its derivatives as versatile building blocks in organic synthesis and for applications in materials science and drug development. This technical guide provides an in-depth exploration of the thermal and photochemical reactivity of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways.
Thermal Reactivity of this compound
Under thermal stress, this compound undergoes two primary types of reactions: stereomutation and isomerization/fragmentation. These transformations are governed by the cleavage of the strained carbon-carbon bonds and the subsequent behavior of the resulting diradical intermediates.
Stereomutation
Heating deuterated this compound reveals a topomerization, or "stereomutation," reaction. For instance, cis-1,2-dideuteriothis compound equilibrates with its trans isomer upon heating, a process analogous to the stereomutation observed in cyclopropanes. This reaction proceeds through the reversible cleavage of a peripheral C-C bond to form a diradical intermediate, which can then undergo rotation before reclosing to the stereoisomerized product.
Isomerization and Fragmentation
At higher temperatures, ranging from 360 to 410 °C in the gas phase, this compound undergoes a significant rearrangement to form its constitutional isomer, methylenecyclobutane.[1] This isomerization is the dominant thermal reaction pathway. At even more elevated temperatures, fragmentation reactions become competitive, yielding ethene and propadiene.[1]
The prevailing mechanism for these thermal reactions involves the initial homolytic cleavage of one of the bonds to the spiro carbon, which is longer and weaker, to form a short-lived, high-energy diradical intermediate.[1] This diradical can then undergo one of several transformations:
-
Ring Expansion: A 1,2-alkyl shift leads to the formation of the more stable methylenecyclobutane.
-
Fragmentation: Cleavage of a second C-C bond results in the formation of ethene and propadiene.[1]
Computational studies have corroborated this stepwise diradical mechanism, indicating that the unimolecular reactions of this compound are not pericyclic processes.[2][3] The stereochemical outcomes of these reactions are believed to be determined by the dynamics of the diradical intermediates.[2][3]
The following table summarizes the Arrhenius parameters for the thermal decomposition of the closely related compound, methylthis compound, which undergoes analogous reaction pathways.
| Reaction | Log(A/s⁻¹) | Eₐ (kcal/mol) |
| Methylthis compound → Ethylidenecyclobutane | 14.14 | 53.8 |
| Methylthis compound → 2-Methyl(methylene)cyclobutane | 14.52 | 53.8 |
| Methylthis compound → 3-Methyl(methylene)cyclobutane | 14.38 | 53.8 |
| Methylthis compound → Ethylene + Buta-1,2-diene | 15.48 | 59.6 |
| Methylthis compound → Allene + Propene | 15.32 | 59.8 |
Data for methylthis compound from gas-phase pyrolysis studies.
Experimental Protocol: Gas-Phase Pyrolysis of this compound
The thermal reactions of this compound are typically studied in the gas phase using a static or flow pyrolysis system.
Objective: To determine the rate constants and product distribution for the thermal isomerization and fragmentation of this compound.
Apparatus:
-
Pyrolysis Reactor: A static reactor vessel made of quartz or Pyrex, with a known volume, housed in a furnace capable of maintaining a constant temperature (±0.1 °C) in the range of 350-450 °C. The reactor is connected to a high-vacuum line.
-
Sample Introduction System: A system for introducing a known pressure of this compound vapor into the reactor.
-
Pressure Measurement: A pressure transducer to monitor the total pressure within the reactor.
-
Analytical System: A gas chromatograph (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for the separation and quantification of reactants and products.
Procedure:
-
Preparation: The reactor is evacuated to a high vacuum (<10⁻⁴ torr) and heated to the desired reaction temperature.
-
Sample Introduction: A known pressure of purified this compound is admitted to the hot reactor. The initial pressure is typically in the range of 10-100 torr.
-
Reaction Monitoring: The reaction is allowed to proceed for a specific time. For kinetic runs, the reaction is quenched at various time intervals by expanding the reactor contents into a sample loop for GC analysis.
-
Product Analysis: The product mixture is analyzed by GC or GC-MS. The identity of the products (methylenecyclobutane, ethene, propadiene) is confirmed by comparison of their retention times and mass spectra with those of authentic samples.
-
Quantification: The relative amounts of reactant and products are determined from the integrated peak areas in the gas chromatogram, using appropriate calibration factors.
-
Data Analysis: The rate constants for the disappearance of this compound and the formation of each product are calculated from the concentration-time data. By performing experiments at several temperatures, the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
Photochemical Reactivity of this compound
The photochemical behavior of this compound is characterized by extensive fragmentation, driven by the high energy of the absorbed photons. Direct photolysis in the gas phase using vacuum ultraviolet (VUV) radiation leads to the cleavage of multiple bonds.
Direct Photolysis
The gas-phase photolysis of this compound using 147.0 nm radiation from a xenon resonance lamp results in the formation of a variety of hydrocarbon products.[5] The major products, in decreasing order of importance, are:
-
Ethylene
-
Allene
-
Methylacetylene
-
1,2-Butadiene
-
Acetylene
-
Propylene
-
Vinylacetylene
The formation of these products is rationalized by the initial excitation of the this compound molecule to a high-energy electronic state, followed by rapid internal conversion to a vibrationally "hot" ground state molecule. This hot molecule then undergoes unimolecular decomposition through various channels. Radical scavenger experiments using nitric oxide, hydrogen sulfide, and hydrogen iodide have identified the presence of methyl (CH₃) and ethylidene (CH₂) radicals, as well as the methylacetylide (CH₃C≡C•) radical, indicating that both radical and molecular processes are involved in the fragmentation.[5]
A congested derivative of this compound has been shown to rearrange to a triphenylene phenol derivative under both thermal and photochemical conditions, suggesting that light can induce rearrangements in addition to fragmentation, depending on the molecular structure.[6][7]
The quantum yield (Φ) for a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of a product formed divided by the number of photons absorbed. For the gas-phase photolysis of this compound at 147.0 nm, the quantum yields for the formation of the major products have not been explicitly reported in the readily available literature. However, the relative product distribution provides insight into the branching ratios of the different decomposition pathways.
Experimental Protocol: Gas-Phase Photolysis of this compound
The photochemical reactions of this compound are investigated using a gas-phase photolysis apparatus.
Objective: To identify and quantify the products of the direct photolysis of this compound and to determine their quantum yields.
Apparatus:
-
Photolysis Cell: A cylindrical cell made of a material transparent to the photolyzing radiation (e.g., quartz with a lithium fluoride window for 147.0 nm). The cell is connected to a vacuum line and a sample inlet system.
-
Light Source: A source of monochromatic radiation, such as a xenon resonance lamp (for 147.0 nm) or a mercury lamp with appropriate filters.
-
Actinometry System: A chemical actinometer (e.g., nitrous oxide or hydrogen bromide) is used to measure the light intensity.
-
Analytical System: A gas chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) for product analysis.
Procedure:
-
Preparation: The photolysis cell is evacuated to a high vacuum.
-
Actinometry: The light intensity is measured by filling the cell with a known pressure of an actinometer gas and irradiating for a specific time. The amount of product formed from the actinometer is then determined, from which the photon flux can be calculated.
-
Sample Photolysis: The cell is filled with a known pressure of purified this compound, often mixed with a large excess of an inert buffer gas to ensure thermal equilibration.
-
Irradiation: The sample is irradiated for a predetermined time.
-
Product Analysis: The contents of the cell are expanded into a sample loop and analyzed by GC or GC-MS to identify and quantify the products.
-
Quantum Yield Calculation: The quantum yield for the formation of each product is calculated using the following equation: Φ_product = (Number of molecules of product formed) / (Number of photons absorbed by this compound)
The number of photons absorbed is determined from the actinometry measurements and the absorption characteristics of this compound at the photolysis wavelength.
Signaling Pathways and Experimental Workflows in Graphviz
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying the reactivity of this compound.
References
- 1. Pyrolysis Reactors | Task 34 [task34.ieabioenergy.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrolysis Reactor Design → Term [energy.sustainability-directory.com]
- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spiropentane as a Non-Classical Bioisostere: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiropentane, a highly strained, three-dimensional carbocycle, is emerging as a compelling non-classical bioisostere in modern medicinal chemistry. Its rigid, compact structure offers a unique conformational profile that can impart favorable physicochemical and pharmacological properties to drug candidates. This technical guide provides a comprehensive overview of this compound's role as a bioisostere, particularly as a replacement for gem-dimethyl and cyclobutane motifs. It details synthetic strategies, presents comparative physicochemical data, outlines key experimental protocols for property evaluation, and visualizes the strategic rationale behind its application in drug design.
Introduction: The Rationale for this compound in Drug Design
The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of drug discovery. Non-classical bioisosteres, which do not share the same number of atoms or valence electrons but mimic the spatial and electronic properties of the original group, offer innovative avenues to overcome challenges in drug development such as poor metabolic stability, low solubility, and off-target toxicity.
This compound (spiro[2.2]pentane) has garnered attention as a non-classical bioisostere due to its distinct structural features:
-
Rigidity and Conformational Constraint: The fused cyclopropane rings create a highly rigid structure. This conformational restriction can pre-organize a molecule into its bioactive conformation, potentially increasing binding affinity for its biological target and reducing off-target effects.[1]
-
Three-Dimensionality: As the pharmaceutical industry moves away from "flat" molecules, the inherent three-dimensionality of the this compound scaffold can improve aqueous solubility and escape the limitations of planar aromatic systems.[2]
-
Metabolic Stability: The strained C-C bonds and lack of easily oxidizable C-H bonds can enhance metabolic stability, a critical parameter in drug development. Recent studies have highlighted that the spiropentyl group can enhance local hydrophobicity while resisting metabolic clearance.[3]
-
Novelty and Intellectual Property: The incorporation of unique scaffolds like this compound can lead to novel chemical entities with distinct intellectual property profiles.
This guide will delve into the practical application of this compound as a bioisostere, focusing on its use to replace the commonly employed gem-dimethyl and cyclobutane groups.
This compound as a Bioisostere: Key Applications
Mimicry of the gem-Dimethyl Group
The gem-dimethyl group is frequently incorporated into drug candidates to introduce steric bulk, block metabolic oxidation at an adjacent position (the Thorpe-Ingold effect), and explore hydrophobic pockets in target proteins.[4] However, it can also increase lipophilicity, potentially leading to poor solubility and increased metabolic clearance.
This compound can serve as a conformationally restricted mimic of the gem-dimethyl group. While maintaining a similar spatial footprint, the this compound moiety can offer improved metabolic stability due to the absence of readily abstractable hydrogen atoms.
A Rigid Surrogate for Cyclobutane
Cyclobutane rings are also utilized in drug design to introduce three-dimensionality and act as rigid linkers.[5] this compound can be considered a more rigid and sterically defined bioisostere of cyclobutane. The defined bond angles and restricted puckering of the this compound system provide a more precise tool for orienting substituents in three-dimensional space.
Synthesis of this compound Derivatives
The synthesis of functionalized spiropentanes for incorporation into drug candidates has been an area of active research. Several synthetic strategies have been developed to access this strained ring system.
Overview of Synthetic Routes
Common approaches to construct the this compound core include:
-
Carbene Addition to Methylenecyclopropanes: The reaction of a carbene or carbenoid with a methylenecyclopropane is a widely used method for forming the this compound skeleton.[6]
-
Intramolecular Displacement: An alternative pathway involves the intramolecular displacement of a leaving group positioned alpha to an existing cyclopropyl ring, leading to the formation of the second cyclopropane ring.[7]
-
Diastereoselective Carbometalation: A more recent and sophisticated method involves the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, allowing for the synthesis of polysubstituted spiropentanes with high stereocontrol.[6]
Synthesis of Key Building Blocks
A crucial starting material for many this compound-containing compounds is spiropentanecarboxylic acid and its derivatives. These can be synthesized through various routes, often starting from commercially available materials. The synthesis of chiral monosubstituted derivatives like spiropentylcarboxylic acid methyl ester has also been achieved, enabling detailed conformational analysis.[8]
Physicochemical Properties: A Comparative Analysis
The decision to employ a bioisosteric replacement is driven by the desire to modulate a drug candidate's physicochemical properties. While direct, side-by-side comparative data for this compound versus its bioisosteric counterparts is not always available in a single study, the following tables summarize typical values and expected trends based on the current literature.
Table 1: Comparison of Calculated Physicochemical Properties
| Property | tert-Butyl Group (gem-Dimethyl Proxy) | Cyclobutyl Group | Spiropentyl Group | Rationale for this compound Advantage |
| cLogP | ~1.99 | ~1.85 | ~2.1 | Similar lipophilicity to common hydrophobic groups. |
| Topological Polar Surface Area (TPSA) | 0 Ų | 0 Ų | 0 Ų | Maintains non-polar character. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | 1.0 | High degree of saturation, contributing to improved solubility and reduced planarity.[2] |
| Molecular Shape | Tetrahedral | Puckered | Rigid, "bow-tie" | Offers a unique and highly defined 3D shape for probing protein binding pockets.[3] |
Note: cLogP and TPSA values are estimations for the unsubstituted parent groups and can vary significantly with substitution.
Table 2: Expected Impact on Drug-like Properties
| Property | Impact of gem-Dimethyl | Impact of Cyclobutane | Impact of this compound |
| Aqueous Solubility | Generally decreases due to increased lipophilicity. | Can improve over planar aromatic systems. | May offer improvements over highly lipophilic groups due to its rigid, crystalline nature. |
| Metabolic Stability | Can block metabolism at adjacent sites but can be a site of oxidation itself. | Generally stable, but can be hydroxylated. | Often exhibits enhanced metabolic stability due to the lack of easily oxidizable C-H bonds.[3] |
| Permeability | High lipophilicity can increase passive diffusion. | Generally favorable. | Favorable, with its rigid structure potentially reducing recognition by efflux transporters. |
| Binding Affinity | Can provide beneficial hydrophobic interactions. | Can provide a rigid scaffold for optimal substituent placement. | The rigid conformation can reduce the entropic penalty of binding, potentially increasing affinity. |
Experimental Protocols
The evaluation of this compound-containing compounds relies on standard in vitro assays to determine their physicochemical and pharmacokinetic properties.
Determination of Lipophilicity (LogP/LogD)
Methodology: The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is a key measure of a compound's lipophilicity.
-
Shake-Flask Method (Gold Standard):
-
Prepare a saturated solution of the test compound in pre-saturated n-octanol and a pre-saturated aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix equal volumes of the octanol and aqueous phases in a vial.
-
Agitate the mixture until equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Assessment of Aqueous Solubility
Methodology: Thermodynamic or kinetic solubility assays are used to determine the extent to which a compound dissolves in an aqueous medium.
-
Thermodynamic Solubility Assay:
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using an analytical method like HPLC-UV or LC-MS.
-
In Vitro Metabolic Stability Assay
Methodology: The stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s), is a critical indicator of its metabolic clearance.
-
Liver Microsomal Stability Assay:
-
Prepare an incubation mixture containing liver microsomes (human, rat, or other species), a phosphate buffer (pH 7.4), and the test compound at a known concentration.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Visualization of Concepts
Logical Workflow for Bioisosteric Replacement
The following diagram illustrates the decision-making process and workflow for employing this compound as a bioisostere in a drug discovery program.
Signaling Pathway Modulation (Hypothetical)
While a specific, well-defined signaling pathway modulated by a this compound-containing drug is not yet prominently featured in the literature, we can hypothesize its application. For instance, in the design of a kinase inhibitor, the rigid this compound moiety could be used to orient a key pharmacophore towards a specific sub-pocket of the ATP-binding site, thereby enhancing selectivity.
The following diagram illustrates a hypothetical scenario where a this compound-containing inhibitor ("SpiroKine") selectively targets a mutant kinase, thereby blocking a downstream oncogenic signaling cascade.
Case Studies and Future Perspectives
While the application of this compound in approved drugs is still emerging, its presence in advanced clinical candidates, such as the cystic fibrosis drug vanzacaftor, underscores its potential.[3] The unique properties of the spiropentyl group are being increasingly recognized for their ability to confer desirable drug-like properties.
Future research will likely focus on:
-
Development of novel synthetic methodologies to access a wider diversity of functionalized spiropentanes.
-
Systematic studies to provide direct comparative data on the physicochemical and pharmacokinetic properties of this compound analogs versus their traditional bioisosteres.
-
Application in a broader range of therapeutic areas as our understanding of the benefits of three-dimensional, rigid scaffolds continues to grow.
Conclusion
This compound represents a valuable and under-explored tool in the medicinal chemist's toolbox. Its unique combination of rigidity, three-dimensionality, and potential for enhanced metabolic stability makes it an attractive non-classical bioisostere for the gem-dimethyl and cyclobutane groups. As synthetic accessibility improves and a deeper understanding of its impact on drug properties is established, the strategic incorporation of this compound is poised to play an increasingly important role in the design of next-generation therapeutics.
References
- 1. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropentanes - Enamine [enamine.net]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Configurational and Conformational Analysis of Chiral Molecules Using IR and VCD Spectroscopies:â Spiropentylcarboxylic Acid Methyl Ester and Spiropentyl Acetate - The Journal of Organic Chemistry - Figshare [figshare.com]
Spiropentane in Medicinal Chemistry: A Guide to a Compact Bioisostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality, improved metabolic stability, and novel intellectual property is paramount. Spirocycles, particularly the smallest member, spiropentane, have emerged as a compelling structural motif to address these challenges.[1] Characterized by two cyclopropane rings sharing a single carbon atom, the this compound core offers a rigid, compact, and structurally unique scaffold.[2] Its "bow-tie" shape introduces a defined three-dimensional exit vector for substituents, moving away from the "flatland" of traditional aromatic and aliphatic chains that dominate many areas of medicinal chemistry.[3][4]
First synthesized in 1896, this compound has transitioned from a chemical curiosity to a valuable building block in medicinal chemistry.[5] Recent studies and applications, most notably in the cystic fibrosis drug vanzacaftor, have highlighted its potential to confer desirable pharmacokinetic properties, such as resistance to metabolic clearance and increased local hydrophobicity.[3] This guide provides a comprehensive overview of this compound's role in medicinal chemistry, focusing on its application as a bioisostere, synthesis, and impact on pharmacological properties.
This compound as a Bioisostere
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while altering physicochemical properties, is a cornerstone of lead optimization.[6] The this compound moiety has proven to be an effective bioisostere for commonly used groups like the gem-dimethyl and tert-butyl groups.[1][7]
The rationale for this replacement lies in the unique properties of the this compound scaffold:
-
Structural Rigidity and 3D Geometry: Unlike the freely rotating methyl groups of a tert-butyl moiety, the this compound framework is rigid. This conformational restriction can lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.[1] The spirocyclic core provides well-defined exit vectors for substituents, enabling a more precise exploration of three-dimensional chemical space.[8]
-
Metabolic Stability: The C-H bonds of the cyclopropyl rings in this compound are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to the C-H bonds in a tert-butyl group.[9] This increased s-character of the C-H bonding orbitals makes them more resistant to oxidative metabolism, a common liability for alkyl groups.[9]
-
Physicochemical Properties: While maintaining a similar steric footprint to a tert-butyl group, the this compound unit can subtly modulate properties like lipophilicity and solubility.[2][3]
The following diagram illustrates the concept of replacing a metabolically susceptible tert-butyl group with a more robust this compound bioisostere.
Synthesis of this compound Derivatives
The incorporation of this compound into drug candidates relies on efficient and scalable synthetic methodologies. Several key strategies have been developed to construct the strained spirocyclic core and its functionalized derivatives.
Common Synthetic Approaches:
-
Carbene Addition to Methylenecyclopropanes: This is one of the most extensively used methods. A carbene, or carbenoid species (e.g., generated from diazomethane or diiodomethane/zinc), is added to the double bond of a methylenecyclopropane precursor to form the second cyclopropane ring.[5][10]
-
Intramolecular Displacement: This alternative pathway involves a cyclopropylmethyl halide or sulfonate derivative where a nucleophilic carbon displaces a leaving group in a 1,3-fashion, closing the second ring. This method is particularly useful for creating monosubstituted spiropentanes, such as spiropentanecarbonitrile.[11][12]
-
Reductive Dehalogenation: The original synthesis of this compound involved the reaction of pentaerythrityl tetrabromide with zinc dust, a 1,3-reductive dehalogenation process.[5]
-
Diastereoselective Carbometalation: More advanced methods involve the regio- and diastereoselective carbometalation of disubstituted cyclopropenes, followed by an intramolecular substitution to yield polysubstituted spiropentanes with high stereocontrol.[5]
The diagram below outlines a general workflow for the synthesis of functionalized this compound building blocks.
Case Study: Vanzacaftor (VX-121) in Cystic Fibrosis
A prominent example showcasing the utility of the this compound motif is Vanzacaftor , a next-generation CFTR (cystic fibrosis transmembrane conductance regulator) modulator developed by Vertex Pharmaceuticals.[3][13] Vanzacaftor is part of a triple-combination therapy (with tezacaftor and deutivacaftor) for the treatment of cystic fibrosis.[14][15][16]
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a misfolded and dysfunctional CFTR protein, which impairs ion and water transport across cell membranes.[11] Vanzacaftor acts as a "corrector," a molecule that binds to the misfolded CFTR protein, helping it to fold correctly and traffic to the cell surface where it can function as a chloride channel.[5][13] The inclusion of the dispiroheptane group, which contains a this compound substructure, is a key feature of Vanzacaftor's design, likely contributing to its potency and metabolic profile.[13]
The mechanism involves two types of modulators:
-
Correctors (Vanzacaftor, Tezacaftor): These molecules improve the cellular processing and trafficking of the CFTR protein, increasing the quantity of mature protein at the cell surface.[14]
-
Potentiators (Deutivacaftor): This molecule increases the channel open probability, allowing the correctly trafficked CFTR proteins to transport chloride ions more effectively.[17]
Data Presentation: Quantitative Impact
The true value of a bioisosteric replacement is quantified through its impact on physicochemical and pharmacological properties. While direct comparative data for this compound itself is sparse in the literature, studies on closely related bioisosteres like trifluoromethyl-cyclopropane provide a strong surrogate for understanding its benefits over a tert-butyl group.
Table 1: Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethyl-Cyclopropyl (Cp-CF₃) Analogs
This table presents data from a study comparing the metabolic stability of compounds where a tert-butyl group was replaced with a trifluoromethyl-cyclopropyl (Cp-CF₃) group, a bioisostere that shares the strained ring and metabolic resistance characteristics of this compound.[9]
| Compound Pair | Structure | In Vitro Half-life (t½) in HLM¹ (min) | In Vivo Clearance in Rats (mL/min/kg) |
| 1 | R - t-Bu | 24 | 100 |
| 9 | R - Cp-CF₃ | 148 | 26 |
| 11 | R' - t-Bu | 48 | 40 |
| 12 | R' - Cp-CF₃ | >240 | 12 |
| Finasteride | (t-Bu) | 63 | Not Reported |
| Finasteride Analog | (Cp-CF₃) | 114 | Not Reported |
¹HLM: Human Liver Microsomes. Data sourced from Barnes-Seeman, et al. (2013).[9] The data clearly demonstrates that replacement of the metabolically labile tert-butyl group with the Cp-CF₃ bioisostere leads to a substantial increase in metabolic stability both in vitro and in vivo.
Table 2: Clinical Efficacy of Vanzacaftor Combination Therapy
Clinical trial data for the vanzacaftor-containing regimen demonstrates significant improvements in key markers of cystic fibrosis, underscoring the real-world impact of drugs designed with these novel scaffolds.
| Parameter | Baseline (on Tezacaftor-Ivacaftor) | Change at Day 29 with Vanzacaftor regimen |
| ppFEV₁¹ | - | +15.9 percentage points |
| Sweat Chloride Concentration | - | -45.5 mmol/L |
| CFQ-R Respiratory Domain Score² | - | +19.4 points |
¹Percent predicted forced expiratory volume in 1 second. ²Cystic Fibrosis Questionnaire-Revised, a measure of quality of life. Data from a Phase 2 trial in participants with F/F genotype.[15]
Experimental Protocols
Protocol 1: Representative Synthesis of Spiropentanecarboxylic Acid via Intramolecular Displacement
This protocol is a representative procedure for the synthesis of a key this compound building block based on the intramolecular displacement strategy.[11][12]
Step 1: Synthesis of (1-(bromomethyl)cyclopropyl)acetonitrile
-
To a stirred solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (0.7 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,1-bis(bromomethyl)cyclopropane.
-
Dissolve the resulting dibromide (1.0 eq) in a polar aprotic solvent like DMSO. Add sodium cyanide (1.1 eq) portion-wise.
-
Heat the mixture to 50 °C and stir for 16 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (1-(bromomethyl)cyclopropyl)acetonitrile.
Step 2: Cyclization to Spiropentanecarbonitrile
-
To a solution of (1-(bromomethyl)cyclopropyl)acetonitrile (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate carefully to yield crude spiropentanecarbonitrile.
Step 3: Hydrolysis to Spiropentanecarboxylic Acid
-
To the crude spiropentanecarbonitrile, add a 6M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 24 hours.
-
Cool the reaction mixture to 0 °C and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the acidic aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield spiropentanecarboxylic acid as a solid.
Protocol 2: General Procedure for In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure for assessing the metabolic stability of a compound containing a this compound moiety.[9]
-
Preparation:
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing a cold stop solution (e.g., acetonitrile or methanol with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 3000 g for 15 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Processing:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion and Future Outlook
This compound represents a valuable and increasingly accessible tool in the medicinal chemist's toolbox. Its unique combination of a rigid three-dimensional structure, compact size, and enhanced metabolic stability makes it an attractive bioisostere for traditional motifs like the gem-dimethyl and tert-butyl groups. The clinical success of Vanzacaftor validates the application of such strained spirocyclic scaffolds in addressing challenging biological targets. As synthetic methods for creating diverse and functionalized spiropentanes continue to advance, their application is expected to grow, enabling the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The "this compound advantage" offers a clear strategy for escaping chemical flatland and navigating the complex challenges of modern drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiropentane in Materials Science: A Technical Guide to Potential Applications
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiropentane, the simplest spiro-fused cycloalkane, possesses a unique three-dimensional structure characterized by high ring strain (approximately 65 kcal/mol). This inherent strain energy, coupled with its rigid framework, makes this compound and its derivatives intriguing building blocks for novel materials. While research into this compound-based polymers is still in its nascent stages, the fundamental principles of strained-ring chemistry suggest a significant potential for creating materials with unique thermal, mechanical, and energetic properties. This technical guide explores the prospective applications of this compound in materials science, drawing upon established knowledge of cyclopropane chemistry and the polymerization of other strained cyclic monomers. We will delve into hypothetical polymerization pathways, projected material properties, and detailed experimental protocols for analogous systems that can serve as a foundational framework for future research and development.
Introduction to this compound
This compound (C₅H₈) is a saturated hydrocarbon consisting of two cyclopropane rings sharing a single carbon atom.[1] Its structure, first elucidated in the early 20th century, presents a fascinating case of chemical bonding and steric strain.[2] The molecule's rigidity and high strain energy are its defining features, offering a reservoir of potential energy that can be harnessed in chemical transformations, particularly polymerization.[3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the parent this compound molecule is provided in Table 1. The high positive enthalpy of formation underscores its inherent instability relative to isomeric unstrained alkanes, a key driver for ring-opening reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ | [1] |
| Molar Mass | 68.12 g/mol | [1] |
| Boiling Point | 39 °C | [1] |
| Melting Point | -107 °C | [1] |
| Density | 0.755 g/cm³ | [1] |
| Standard Enthalpy of Formation (gas) | +185.1 kJ/mol | [3] |
Table 1: Physicochemical Properties of this compound.
Potential Polymerization Pathways
Direct polymerization of this compound is not well-documented in the literature. However, based on the known reactivity of cyclopropane rings, several polymerization mechanisms can be proposed. The high ring strain is the primary driving force for ring-opening polymerization (ROP).
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization is a promising route for the polymerization of this compound, analogous to the CROP of other cyclopropane derivatives.[4] The mechanism involves the attack of a cationic initiator on the cyclopropane ring, leading to ring opening and the formation of a carbocationic propagating species.
A proposed mechanism for the cationic ring-opening polymerization of this compound is illustrated in the diagram below.
Figure 1: Proposed Cationic Ring-Opening Polymerization of this compound. This diagram illustrates the initiation, propagation, and termination steps of the polymerization process.
Projected Properties of this compound-Based Polymers
The incorporation of the rigid and strained this compound moiety into a polymer backbone is expected to impart unique properties. While experimental data is scarce, we can extrapolate potential characteristics based on analogous polymer systems.
Thermal Properties
The rigidity of the spirocyclic structure is anticipated to restrict segmental motion, leading to a high glass transition temperature (Tg). Polymers derived from spirocyclic acetals have demonstrated this principle, showing a significant increase in Tg with the incorporation of the spiro unit.[2][5]
Mechanical Properties
The introduction of the three-dimensional this compound unit could lead to polymers with high modulus and hardness due to the rigid backbone. However, the potential for various ring-opening pathways could also lead to complex microstructures affecting the overall mechanical response.
Energetic Properties
The high enthalpy of formation of this compound suggests that polymers retaining some of this strain, or those that can release it in a controlled manner, could be candidates for high-energy-density materials.
A hypothetical comparison of the projected properties of a this compound-based polymer with conventional polymers is presented in Table 2.
| Property | Polystyrene | Polycarbonate | Hypothetical Polythis compound |
| Glass Transition Temp. (Tg) | ~100 °C | ~150 °C | > 200 °C (Projected) |
| Young's Modulus | 3.0 - 3.5 GPa | 2.0 - 2.4 GPa | > 4 GPa (Projected) |
| Decomposition Temperature | ~350 °C | ~500 °C | Variable (Depends on structure) |
| Strain Energy Release | N/A | N/A | Potentially High |
Table 2: Projected Property Comparison of Hypothetical Polythis compound. The values for polythis compound are estimations based on the properties of the monomer and analogous spirocyclic polymers.
Experimental Protocols for Analogous Systems
Given the lack of specific protocols for this compound polymerization, we provide detailed methodologies for the polymerization of related strained-ring monomers. These can serve as a starting point for the development of synthetic procedures for this compound-based polymers.
Cationic Ring-Opening Polymerization of a Cyclopropane Derivative
This protocol is adapted from the Lewis acid-catalyzed ROP of donor-acceptor cyclopropanes.[6]
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (monomer)
-
Tin(IV) chloride (SnCl₄) (catalyst)
-
Anhydrous nitromethane (solvent)
-
Methanol (quenching agent)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of inert gas.
-
The monomer (e.g., 1.0 g) is dissolved in anhydrous nitromethane (10 mL) in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of SnCl₄ in nitromethane (e.g., 0.1 M solution, 1 mol% relative to monomer) is added dropwise to the stirred monomer solution.
-
The reaction is allowed to proceed at 0 °C for a specified time (e.g., 24 hours), with periodic sampling to monitor monomer conversion by ¹H NMR.
-
The polymerization is quenched by the addition of methanol (5 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or diethyl ether).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at 40 °C to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR and FTIR for structural analysis.
The logical workflow for this experimental protocol is depicted below.
Figure 2: Experimental Workflow for CROP of a Cyclopropane Derivative. This flowchart outlines the key steps from preparation to characterization.
Potential Applications in Materials Science
The unique projected properties of this compound-based polymers open up a range of potential applications.
-
High-Performance Thermoplastics: The high Tg and rigidity could lead to the development of engineering plastics with excellent thermal stability and mechanical strength, suitable for applications in the automotive and aerospace industries.
-
Energetic Materials: The inherent strain energy of the this compound unit could be exploited in the design of advanced propellants, explosives, or high-energy-density fuels.
-
Functional Coatings: The rigid and well-defined structure of the polymer backbone could be functionalized to create coatings with specific optical or barrier properties.
-
Scaffolds for Drug Delivery: The unique three-dimensional structure could be utilized to create porous scaffolds for controlled drug release, a topic of interest for drug development professionals.
Conclusion and Future Outlook
This compound presents a compelling, yet largely unexplored, platform for the development of advanced materials. The high ring strain and rigid structure are key features that could be leveraged to create polymers with superior thermal and mechanical properties, as well as high energy density. While direct experimental evidence for the polymerization of this compound and the characterization of the resulting polymers is currently lacking, this guide provides a theoretical framework and practical starting points based on analogous systems. Future research should focus on the controlled polymerization of this compound and its derivatives, followed by a thorough characterization of the resulting materials to validate the projected properties and unlock their full potential in materials science.
References
- 1. docnum.umons.ac.be [docnum.umons.ac.be]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Spiropentanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct and powerful methods for the stereoselective synthesis of polysubstituted spiropentanes: a diastereoselective approach via copper-catalyzed carbometalation of sp2-disubstituted cyclopropenes and an enantioselective method involving the cyclopropanation of hydroxymethylallenes. Spiropentanes are highly strained carbocycles that offer unique three-dimensional scaffolds of significant interest in medicinal chemistry and materials science. The ability to control the stereochemistry of these complex structures is crucial for the development of novel therapeutics and functional materials.
Diastereoselective Synthesis of Polysubstituted Spiropentanes via Copper-Catalyzed Carbometalation
This method, developed by Cohen, Toledano, and Marek, allows for the highly diastereoselective synthesis of polysubstituted spiropentanes with the creation of up to five contiguous stereocenters.[1][2][3] The key strategy involves a regio- and diastereoselective carbometalation of an sp2-disubstituted cyclopropene, where a directing group controls the facial selectivity of the addition. This is followed by an intramolecular nucleophilic substitution to form the spiropentane core.[1][2][3]
Logical Workflow for Diastereoselective this compound Synthesis
Caption: Workflow for the diastereoselective synthesis of polysubstituted spiropentanes.
Experimental Protocols
Protocol 1: Synthesis of Cyclopropenyl Tosylate Precursors
A general two-step procedure is employed for the synthesis of the key cyclopropenyl tosylate starting materials.
Step 1: Synthesis of Cyclopropenyl Alcohols
-
To a solution of the starting cyclopropenyl ester in anhydrous THF at -78 °C, add a solution of lithium aluminum hydride (LAH) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite, wash with diethyl ether, and concentrate the filtrate under reduced pressure to afford the crude cyclopropenyl alcohol, which can be used in the next step without further purification.
Step 2: Tosylation of Cyclopropenyl Alcohols
-
To a solution of the crude cyclopropenyl alcohol in dichloromethane at 0 °C, add triethylamine, followed by 4-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropenyl tosylate.
Protocol 2: General Procedure for the Diastereoselective Synthesis of Polysubstituted Spiropentanes
-
To a suspension of copper(I) iodide in anhydrous THF at -78 °C, add a solution of the desired organolithium reagent dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the cyclopropenyl tosylate in anhydrous THF dropwise to the freshly prepared lithium diorganocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the polysubstituted this compound.
Data Presentation
Table 1: Substrate Scope and Diastereoselectivity of the Copper-Catalyzed this compound Synthesis
| Entry | Cyclopropenyl Tosylate (R¹, R²) | Organocuprate (R³) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | R¹ = Ph, R² = H | Me₂CuLi | 1-(1-methyl-2-phenylcyclopropyl)spiro[2.2]pentane | 85 | >20:1 |
| 2 | R¹ = n-Bu, R² = H | Me₂CuLi | 1-(1-methyl-2-butylcyclopropyl)spiro[2.2]pentane | 78 | >20:1 |
| 3 | R¹ = Ph, R² = Me | Me₂CuLi | 1-(1,2-dimethyl-2-phenylcyclopropyl)spiro[2.2]pentane | 82 | >20:1 |
| 4 | R¹ = Ph, R² = H | n-Bu₂CuLi | 1-(1-butyl-2-phenylcyclopropyl)spiro[2.2]pentane | 75 | 15:1 |
| 5 | R¹ = c-Hex, R² = H | Me₂CuLi | 1-(1-methyl-2-cyclohexylcyclopropyl)spiro[2.2]pentane | 80 | >20:1 |
Data extracted from the supporting information of Cohen, Y.; Toledano, D.; Marek, I. J. Am. Chem. Soc. 2022, 144 (37), 16732–16736.
Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes
This method, developed by Charette and coworkers, provides an efficient route to enantiomerically enriched spiropentanes through the cyclopropanation of hydroxymethylallenes.[4] The reaction utilizes a stoichiometric amount of a chiral dioxaborolane ligand in conjunction with a zinc carbenoid, Zn(CH₂I)₂, to achieve high yields and excellent enantioselectivity.[4]
Proposed Mechanistic Pathway
Caption: Proposed mechanism for the enantioselective synthesis of spiropentanes.
Experimental Protocols
Protocol 3: Preparation of the Chiral Dioxaborolane Ligand
The chiral ligand is prepared from N,N,N',N'-tetramethyl-L-tartaramide and butylboronic acid.
-
A mixture of N,N,N',N'-tetramethyl-L-tartaramide and butylboronic acid in toluene is heated at reflux with a Dean-Stark apparatus until no more water is collected.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford the pure chiral dioxaborolane ligand.
Protocol 4: General Procedure for the Enantioselective Synthesis of Spiropentanes
-
To a solution of the chiral dioxaborolane ligand in dichloromethane at 0 °C, add a solution of diiodomethane in dichloromethane.
-
Add a solution of diethylzinc in hexanes dropwise to the mixture at 0 °C.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of the hydroxymethylallene in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
Data Presentation
Table 2: Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes
| Entry | Hydroxymethylallene (R¹, R²) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | R¹ = Et, R² = Et | 1,1-diethylthis compound-2-methanol | 85 | 92 |
| 2 | R¹ = n-Pr, R² = n-Pr | 1,1-dipropylthis compound-2-methanol | 82 | 93 |
| 3 | R¹ = Ph, R² = H | 1-phenylthis compound-2-methanol | 75 | 88 |
| 4 | R¹ = c-Hex, R² = H | 1-cyclohexylthis compound-2-methanol | 80 | 90 |
| 5 | R¹ = t-Bu, R² = H | 1-tert-butylthis compound-2-methanol | 78 | 91 |
Data extracted from Charette, A. B.; Jolicoeur, E.; Bydlinski, G. A. S. Org. Lett. 2001, 3 (21), 3293–3295 and its supporting information.
These detailed protocols and the accompanying data should enable researchers to effectively apply these powerful stereoselective methods for the synthesis of novel polysubstituted spiropentanes for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of Spiropentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiropentane, the smallest spiro-fused carbocycle, has garnered significant attention in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics and functional materials, offering well-defined exit vectors for substituents.[1] The high degree of sp3 character and conformational restriction imparted by the this compound core are desirable features in modern drug design.[2] This document provides detailed application notes and experimental protocols for several key methods of introducing functional groups to the this compound framework.
Methods for Introducing Functional Groups
The functionalization of this compound can be broadly categorized into two main strategies:
-
De Novo Synthesis: Constructing the this compound skeleton with the desired functional groups already incorporated or positioned for subsequent transformation.
-
Late-Stage Functionalization: Modifying a pre-existing this compound core, though this approach is less common, particularly for direct C-H functionalization.[3]
This guide will focus on established and robust de novo synthetic methodologies and functional group interconversions on this compound derivatives.
Method 1: Carbometalation of Cyclopropenes followed by Intramolecular Nucleophilic Substitution
This powerful method allows for the stereoselective synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters. The strategy relies on a regio- and diastereoselective carbometalation of a functionalized cyclopropene, followed by an intramolecular cyclization that forms the second ring of the this compound.[4][5]
Logical Workflow
References
Protocols for the Ring-Opening Reactions of Spiropentane: Application Notes for Researchers and Drug Development Professionals
Introduction: Spiropentane, a highly strained carbocycle, serves as a versatile building block in organic synthesis, offering access to a variety of molecular scaffolds relevant to drug discovery and development. Its inherent ring strain facilitates a range of ring-opening reactions, providing pathways to functionalized cyclobutanes, methylenecyclobutanes, and acyclic structures with defined stereochemistry. These transformations are critical for introducing chemical diversity and complexity in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the key classes of this compound ring-opening reactions, including thermal, acid-catalyzed, and transition-metal-catalyzed methodologies.
Thermal Ring-Opening: Isomerization to Methylenecyclobutane
The thermal isomerization of this compound represents a fundamental ring-opening process, yielding methylenecyclobutane through a concerted rearrangement. This reaction is typically performed at elevated temperatures in the gas phase or in an inert solvent.
Application Notes:
This protocol is particularly useful for the synthesis of substituted methylenecyclobutanes, which are valuable intermediates in the preparation of more complex carbocyclic and heterocyclic systems. The reaction proceeds through a diradical intermediate, and the regioselectivity of the ring-opening can be influenced by the substitution pattern on the this compound core. Careful control of the reaction temperature and time is crucial to minimize the formation of side products from fragmentation or further rearrangement.
Experimental Protocol: Thermal Isomerization of this compound
Objective: To synthesize methylenecyclobutane from this compound via thermal isomerization.
Materials:
-
This compound
-
Inert, high-boiling solvent (e.g., diphenyl ether)
-
Heating mantle with a temperature controller
-
Reaction vessel equipped with a condenser and a distillation head
-
Receiving flask cooled in an ice bath
Procedure:
-
A solution of this compound in diphenyl ether is prepared in a reaction vessel.
-
The reaction vessel is heated to 360-410 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of methylenecyclobutane.
-
The more volatile product, methylenecyclobutane, is continuously removed from the reaction mixture by distillation and collected in a cooled receiving flask.
-
The collected product is purified by fractional distillation.
Quantitative Data:
| Substrate | Product | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Methylenecyclobutane | 360-410 | Continuous | ~85 | - |
Logical Workflow for Thermal Isomerization:
Caption: Workflow for the thermal isomerization of this compound.
Acid-Catalyzed Ring-Opening: Rearrangement and Ring Expansion
Acid-catalyzed reactions of this compound derivatives, particularly those bearing a hydroxyl group on an adjacent carbon (spiropentylcarbinols), lead to ring expansion, affording cyclobutanones. This transformation proceeds via a protonation-induced rearrangement of a cyclopropylcarbinyl-like cation.
Application Notes:
This methodology provides a powerful route to substituted cyclobutanones, which are key intermediates in the synthesis of natural products and pharmaceuticals. The reaction is typically mediated by Brønsted or Lewis acids. The regioselectivity of the ring expansion is governed by the stability of the resulting carbocation, with the bond migration that leads to the more stable intermediate being favored. Stereocenters adjacent to the reacting center can influence the stereochemical outcome of the rearrangement.
Experimental Protocol: Acid-Catalyzed Rearrangement of (1-Methylcyclopropyl)methanol (as an analogue for Spiropentylcarbinol)
Objective: To synthesize 2-methylcyclobutanone via acid-catalyzed ring expansion.
Materials:
-
(1-Methylcyclopropyl)methanol
-
Aqueous sulfuric acid (e.g., 25 wt%)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
(1-Methylcyclopropyl)methanol is added dropwise to a stirred solution of aqueous sulfuric acid, maintained at a low temperature (e.g., 0-5 °C) using an ice bath.
-
The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-methylcyclobutanone, which can be further purified by distillation or column chromatography.
Quantitative Data:
| Substrate | Product | Acid | Temperature (°C) | Yield (%) | Reference |
| Cyclopropylcarbinol | Cyclobutanone | H₂SO₄ (aq) | 0 - rt | 45-50 | [1] |
Signaling Pathway for Acid-Catalyzed Ring Expansion:
Caption: Mechanism of acid-catalyzed this compound ring expansion.
Transition-Metal-Catalyzed Ring-Opening: Cycloisomerization
Transition metals, particularly rhodium and palladium complexes, can catalyze the ring-opening and cycloisomerization of spiropentanes, especially those bearing activating groups like an alkylidene substituent. These reactions often proceed through the formation of metallacyclobutane or metallacyclopentene intermediates.
Application Notes:
This approach offers a highly efficient and selective method for the synthesis of complex cyclic and polycyclic structures from readily available this compound precursors. The choice of catalyst and ligands can significantly influence the reaction pathway and the stereochemical outcome. These reactions are often performed under mild conditions and tolerate a wide range of functional groups, making them attractive for late-stage functionalization in drug discovery programs.
Experimental Protocol: Rhodium-Catalyzed Cycloisomerization of an Alkylidenethis compound (General Procedure)
Objective: To synthesize a functionalized cyclopentene derivative via rhodium-catalyzed cycloisomerization.
Materials:
-
Alkylidenethis compound substrate
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk flask under an inert atmosphere, the rhodium catalyst and the ligand are dissolved in the anhydrous solvent.
-
The alkylidenethis compound substrate is added to the catalyst solution.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically several hours).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cycloisomerized product.
Quantitative Data:
| Substrate Type | Catalyst System | Product Type | Yield (%) | Reference |
| Alkylidenecyclopropane | [Rh(cod)Cl]₂ / PPh₃ | Cyclopentene derivative | Moderate to high | [2][3] |
Experimental Workflow for Transition-Metal-Catalyzed Cycloisomerization:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A rhodium-catalyzed C-H activation/cycloisomerization tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(I)-catalyzed cycloisomerization of nitrogen-tethered indoles and alkylidenecyclopropanes: convenient access to polycyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiropentane Derivatives: Versatile Building Blocks for Modern Organic Synthesis and Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiropentane derivatives have emerged as valuable building blocks in organic synthesis, offering a unique three-dimensional scaffold that is finding increasing application in medicinal chemistry and materials science. Their rigid, strained ring system provides precise control over the spatial arrangement of substituents, making them attractive motifs for probing biological interactions and fine-tuning the physicochemical properties of molecules. Notably, the this compound core serves as an effective bioisostere for commonly used groups such as gem-dimethyl and tert-butyl moieties, offering a strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall developability of drug candidates.[1][2][3][4] This document provides an overview of the key synthetic strategies for accessing this compound derivatives and detailed protocols for their application in organic synthesis.
Key Applications in Organic Synthesis and Drug Discovery
The unique structural features of spiropentanes have led to their use in a variety of applications:
-
Bioisosterism: this compound moieties are increasingly utilized as bioisosteres for gem-dimethyl and tert-butyl groups.[2][3] This substitution can lead to improved metabolic stability by blocking sites of oxidation, as well as favorable alterations in solubility and lipophilicity, which are critical parameters in drug design.[4][5] The rigid nature of the this compound scaffold also allows for the precise positioning of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]
-
Scaffolds for 3D Diversity: In the quest for novel chemical matter, moving beyond flat, sp2-hybridized structures is a key objective in drug discovery.[6] Spiropentanes provide a readily accessible, three-dimensional scaffold that can be elaborated with diverse functionalities, enabling the exploration of new areas of chemical space.
-
Strained Ring Chemistry: The inherent strain in the this compound framework can be harnessed for unique chemical transformations. Ring-opening reactions can provide access to other complex carbocyclic systems that would be challenging to synthesize through other means.
Synthetic Methodologies
Several synthetic strategies have been developed to access functionalized this compound derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials.
Carbene Addition to Alkenes
A common and versatile method for the synthesis of spiropentanes involves the reaction of a carbene or carbenoid with an alkylidenecyclopropane.[7][8] This approach allows for the introduction of a wide range of substituents on the newly formed cyclopropane ring.
Intramolecular Displacement
Another effective strategy involves the intramolecular displacement of a leaving group on a cyclopropylmethyl derivative.[9][10][11] This method is particularly useful for the synthesis of monosubstituted spiropentanes.
Regio- and Diastereoselective Carbometalation of Cyclopropenes
A more recent and powerful method for the synthesis of polysubstituted spiropentanes involves the regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, followed by an intramolecular nucleophilic substitution.[7][12] This approach offers excellent control over stereochemistry, allowing for the synthesis of complex spiropentanes with multiple stereocenters.[7][12]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives using the methodologies described above.
| Entry | Starting Material | Method | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Alkylidenecyclopropane | Carbene Addition | 1-Aryl-spiropentane | 24-81 | - | [12] |
| 2 | [1-(hydroxymethyl)cyclopropyl]acetonitrile | Intramolecular Displacement | Spiropentanecarbonitrile | - | - | [11] |
| 3 | sp2-disubstituted cyclopropene | Carbometalation/Cyclization | Polysubstituted this compound | 60-95 | >20:1 | [7][12] |
| 4 | Cyclopropyl sulfone anion | Carbene Equivalent | Aryl-substituted vinylcyclopropane | 24-79 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of Polysubstituted Spiropentanes via Regio- and Diastereoselective Carbometalation
This protocol describes a general procedure for the copper-catalyzed carbometalation of a substituted cyclopropene followed by intramolecular cyclization to afford a polysubstituted this compound.[7][12]
Materials:
-
Substituted cyclopropene (1.0 equiv)
-
Organocopper reagent (e.g., MeCu, prepared from MeLi and CuI) (1.2 equiv)
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of the organocopper reagent in a mixture of Et2O and toluene at -78 °C is added a solution of the substituted cyclopropene in toluene.
-
The reaction mixture is stirred at low temperature for a specified time (typically 1-3 hours), during which the carbometalation occurs.
-
The reaction is then allowed to warm to room temperature, which promotes the intramolecular nucleophilic substitution to form the this compound ring.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with Et2O.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted this compound.
Expected Outcome:
This method typically provides the polysubstituted this compound product in good to excellent yields (60-95%) and with high diastereoselectivity (>20:1).[7][12]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of polysubstituted spiropentanes.
Caption: The role of this compound as a bioisostere in drug design.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Polysubstituted Spiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Spiropentane in the Design of Rigid Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane and its derivatives have emerged as valuable building blocks in medicinal chemistry for the design of rigid molecular scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique strategy to overcome the limitations of flexible molecules, such as entropic penalties upon binding to biological targets. By incorporating the this compound motif, chemists can create novel structures with well-defined exit vectors, enabling precise spatial orientation of pharmacophoric features. This leads to improved binding affinity, selectivity, and metabolic stability of drug candidates. Furthermore, this compound moieties can serve as bioisosteres for commonly used groups like phenyl rings, offering a pathway to explore new chemical space and develop intellectual property.
This document provides an overview of the application of this compound in rigid scaffold design, supported by quantitative data, detailed experimental protocols for the synthesis of key this compound-based compounds, and visualizations of relevant concepts.
Application Area 1: Conformationally Constrained Analogs of Neurotransmitters
The rigid nature of the this compound scaffold makes it an excellent choice for designing conformationally restricted analogs of neurotransmitters, allowing for the exploration of specific binding conformations and the development of selective receptor ligands.
Spiro[2.2]pentane-based Glutamic Acid Analogs
Spiro[2.2]pentane has been utilized as a dissymmetric scaffold to create conformationally constrained analogues of L-glutamic acid, aiming to develop potent and selective ligands for glutamate receptors (ionotropic and metabotropic). The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids has been reported, yielding four racemic pairs of diastereomers with distinct spatial arrangements of the carboxylic acid and amino groups.
Quantitative Data: Biological Activity of this compound-based Glutamic Acid Analogs
Experimental Protocol: Synthesis of Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids
A detailed, step-by-step experimental protocol for the diastereodivergent synthesis of all four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids is a complex, multi-step process. While the full experimental details are typically found in the supporting information of scientific publications, a general synthetic workflow is outlined below. The synthesis generally involves the construction of the this compound core followed by the introduction of the amino and carboxylic acid functionalities.
Figure 1. General workflow for synthesizing this compound-based amino acids.
Application Area 2: Bioisosteric Replacement of Aromatic Rings in Drug Candidates
The this compound scaffold can serve as a non-planar, saturated bioisostere for aromatic rings, a common motif in many drug molecules. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.
Spiro[3.3]heptane as a Benzene Bioisostere
Spiro[3.3]heptane has been successfully employed as a bioisostere for mono-, meta-, and para-substituted phenyl rings in several FDA-approved drugs. This strategy has yielded patent-free analogs with significant biological activity.
Quantitative Data: Biological Activity and Physicochemical Properties of Spiro[3.3]heptane Analogs
| Parent Drug | Spiro[3.3]heptane Analog | Target/Assay | IC50 (µM) of Parent Drug | IC50 (µM) of Analog | clogP (Analog) | Solubility (µM) (Analog) |
| Sonidegib | (±)-trans-76 | Hedgehog Signaling Pathway (Gli-Luc reporter NIH3T3 cells) | 0.0015 | 0.48 | 3.6 | 36 |
| Sonidegib | (±)-cis-76 | Hedgehog Signaling Pathway (Gli-Luc reporter NIH3T3 cells) | 0.0015 | 0.24 | 3.6 | 156 |
Experimental Protocol: General Procedure for the Synthesis of Spiro[3.3]heptane Analogs of Sonidegib
The synthesis of spiro[3.3]heptane analogs of existing drugs is a compound-specific process. Below is a generalized workflow representing the key steps that would be involved in replacing a phenyl ring with a spiro[3.3]heptane core in a molecule like Sonidegib.
Figure 2. General workflow for bioisosteric replacement with spiro[3.3]heptane.
Application Area 3: Scaffolds for Anticancer Agents
The rigid and three-dimensional nature of this compound derivatives makes them attractive scaffolds for the development of novel anticancer agents. The defined orientation of substituents can lead to enhanced interactions with biological targets involved in cancer progression.
Spiro[cyclopropane-1,3'-indolin]-2'-ones
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Several compounds from these libraries have demonstrated promising activity.[1][2][3]
Quantitative Data: Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | DU-145 (Prostate) | < 10 |
| Hela (Cervical) | < 10 | |
| A-549 (Lung) | < 10 | |
| 3i | DU-145 (Prostate) | < 10 |
| Hela (Cervical) | < 10 | |
| A-549 (Lung) | < 10 | |
| 6b | DU-145 (Prostate) | Significant Activity |
| 6u | DU-145 (Prostate) | Significant Activity |
Experimental Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one [1]
This protocol describes a method for the synthesis of the parent spiro[cyclopropane-1,3'-indolin]-2'-one.
Materials:
-
Indolin-2-one
-
Potassium hydroxide (KOH)
-
1,2-dibromoethane
-
Tetrahydrofuran (THF)
-
Chloroform
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve indolin-2-one (0.50 g, 3.76 mmol) in THF (20 mL).
-
Slowly add KOH (0.80 g, 14.3 mmol) to the stirred solution.
-
Heat the mixture at reflux for 30 minutes.
-
Slowly add a solution of 1,2-dibromoethane (1.00 g, 5.35 mmol) in THF to the refluxing mixture.
-
Continue refluxing for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous mixture with chloroform.
-
Dry the combined organic extracts over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Figure 3. A simplified pathway for developing this compound-based anticancer drugs.
Conclusion
The application of this compound in the design of rigid scaffolds represents a promising avenue in modern drug discovery. The unique structural and conformational properties of this compound-containing molecules offer advantages in achieving high binding affinity, selectivity, and favorable physicochemical properties. The examples provided herein demonstrate the versatility of this scaffold in developing novel therapeutics for a range of diseases, from neurological disorders to cancer. The detailed protocols and quantitative data serve as a valuable resource for researchers looking to incorporate this innovative building block into their drug design strategies. Further exploration of this compound-based scaffolds is warranted to unlock their full potential in medicinal chemistry.
References
- 1. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiropentane-Containing Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of the spiropentane moiety has made it an increasingly valuable scaffold in the design of chiral ligands for asymmetric catalysis. The unique stereochemical environment imposed by the this compound backbone can lead to high levels of enantioselectivity in a variety of metal-catalyzed transformations, making these ligands highly attractive for the synthesis of chiral molecules, particularly in the context of drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound-containing ligands in key catalytic reactions.
Application Note 1: Asymmetric Hydrogenation of Prochiral Olefins
This compound-based phosphine and phosphoramidite ligands have demonstrated exceptional efficacy in the rhodium- and iridium-catalyzed asymmetric hydrogenation of various prochiral olefins, including dehydroamino acid derivatives, enamides, and α,β-unsaturated carboxylic acids. These reactions provide a direct and highly enantioselective route to valuable chiral building blocks.
Representative Ligands:
-
(R)-SpiroBIP: A chiral bisphosphinite ligand.
-
SpiroNP: A chiral bisphosphinamidite ligand.
-
SPINOL-derived Phosphoramidites: A class of ligands based on the 1,1'-spirobiindane-7,7'-diol scaffold.
Quantitative Data Summary
| Ligand | Substrate | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-SpiroBIP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 atm | rt | 12 | >99 | 98 | [1] |
| SpiroNP | (Z)-2-acetamidoacrylic acid | [Rh(COD)₂]BF₄ | MeOH | 1 atm | rt | 3 | >99 | 99 | [1] |
| SPINOL-Phosphoramidite | N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 atm | 25 | 12 | >99 | 99 | [2] |
| Spiroketal Bisphosphine | Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 atm | rt | 1 | >99 | 99.5 | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with (R)-SpiroBIP/Rh Catalyst
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
(R)-SpiroBIP ligand
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R)-SpiroBIP (3.1 mg, 0.0055 mmol). Add 2 mL of anhydrous, degassed CH₂Cl₂ and stir the mixture at room temperature for 20 minutes to form the catalyst solution.
-
Reaction Setup: In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (110 mg, 0.5 mmol) in 3 mL of anhydrous, degassed CH₂Cl₂.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula.
-
Connect the reaction flask to a hydrogenation apparatus. Purge the flask with hydrogen gas three times.
-
Pressurize the flask to 1 atm with hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Experimental workflow for asymmetric hydrogenation.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation and Amination
Spiroketal-based diphosphine ligands, such as SKP, have emerged as powerful ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) and amination reactions. These ligands have shown exceptionally high activity and enantioselectivity, particularly in the reactions of Morita-Baylis-Hillman (MBH) adducts.
Representative Ligand:
-
SKP: A spiroketal-based diphosphine ligand.
Quantitative Data Summary
| Ligand | Substrate | Nucleophile | Catalyst Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| SKP | MBH carbonate of methyl acrylate | Aniline | [Pd₂(dba)₃]·CHCl₃ | Toluene | 40 | 0.5 | 98 | 97 | [1][4] |
| SKP | MBH carbonate of methyl acrylate | Benzimidazole | [Pd₂(dba)₃]·CHCl₃ | Toluene | 50 | 2 | 95 | 96 | [4] |
| f-spiroPhos | (E)-1,3-diphenylallyl acetate | Benzylamine | [Pd₂(dba)₃]·CHCl₃ | THF | 40 | 11 | 95 | 99 | |
| f-spiroPhos | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | [Pd₂(dba)₃]·CHCl₃ | Toluene | 25 | 12 | 96 | 98 |
Experimental Protocol: Asymmetric Allylic Amination of an MBH Adduct with SKP/Pd Catalyst
Materials:
-
Morita-Baylis-Hillman (MBH) carbonate of methyl acrylate
-
Aniline
-
SKP ligand
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ([Pd₂(dba)₃]·CHCl₃)
-
Anhydrous, degassed toluene
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, to a Schlenk tube, add [Pd₂(dba)₃]·CHCl₃ (5.2 mg, 0.005 mmol) and the SKP ligand (6.6 mg, 0.011 mmol). Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst solution, add the MBH carbonate (0.2 mmol) and aniline (22.3 mg, 0.24 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 40 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral allylic amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Catalytic cycle for Pd-catalyzed AAA.
Application Note 3: Rhodium-Catalyzed Hydroformylation
This compound-based phosphine and phosphite ligands have been successfully employed in rhodium-catalyzed hydroformylation of both terminal and internal olefins. These ligands can influence the regioselectivity (linear vs. branched aldehyde) and, in the case of chiral ligands, the enantioselectivity of the transformation.
Quantitative Data Summary
| Ligand Type | Substrate | Catalyst Precursor | L/Rh Ratio | Pressure (CO/H₂) | Temp (°C) | Time (h) | Conversion (%) | l:b ratio | Reference |
| Spiro Diphosphite | 1-Octene | [Rh(acac)(CO)₂] | 4:1 | 20 bar (1:1) | 80 | 4 | >99 | 95:5 | |
| Spiro Bisphosphane | Styrene | [Rh(acac)(CO)₂] | 2:1 | 20 bar (1:1) | 60 | 24 | 98 | 15:85 | |
| Spiro Phosphoramidite | Vinyl acetate | [Rh(acac)(CO)₂] | 2:1 | 10 bar (1:1) | 40 | 12 | >99 | >99:1 |
Experimental Protocol: Hydroformylation of 1-Octene
Materials:
-
1-Octene
-
Spiro diphosphite ligand
-
Acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)₂])
-
Anhydrous, degassed toluene
-
Syngas (CO/H₂ = 1:1)
-
Autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and the spiro diphosphite ligand (0.04 mmol) in 5 mL of anhydrous, degassed toluene. Stir the solution for 30 minutes at room temperature.
-
Reaction Setup: In a glovebox, charge an autoclave equipped with a magnetic stir bar with 1-octene (1.12 g, 10 mmol) and 5 mL of anhydrous, degassed toluene.
-
Reaction: Transfer the catalyst solution to the autoclave via cannula.
-
Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.
-
Pressurize the autoclave to 20 bar with syngas (1:1 CO/H₂) and heat to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Work-up: After the reaction is complete (typically 4 hours), cool the autoclave to room temperature and carefully vent the pressure.
-
Analysis: Analyze the crude reaction mixture by GC and ¹H NMR spectroscopy to determine the conversion and the linear-to-branched (l:b) ratio of the aldehyde products.
Simplified hydroformylation catalytic cycle.
Conclusion
This compound-containing ligands represent a versatile and powerful class of chiral ligands for asymmetric catalysis. Their rigid framework and well-defined stereochemical environment enable high levels of enantiocontrol in a variety of important transformations. The application notes and protocols provided herein serve as a starting point for researchers to explore the potential of these ligands in their own synthetic endeavors, with the ultimate goal of advancing the fields of organic synthesis and drug development. Further exploration of the diverse this compound-based ligand library is encouraged to unlock new catalytic activities and selectivities.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation using monodentate phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral Spiroketal Bisphosphine Ligands and Their Application in Enantioselective Olefin Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of Spiropentane-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane, the smallest spiro-fused carbocycle, possesses a unique, highly strained three-dimensional structure. This inherent strain energy, coupled with the rigid spirocyclic core, makes this compound-based monomers intriguing candidates for the synthesis of novel polymers with unique architectures and properties. The ring-opening polymerization (ROP) of such strained monomers could potentially lead to polymers with interesting thermal, mechanical, and biomedical characteristics. This document provides a comprehensive overview of the synthesis of this compound-based monomers, discusses the theoretical basis and challenges of their polymerization, and presents detailed, albeit often hypothetical, protocols for their polymerization, drawing analogies from related spirocyclic systems. The potential applications of these polymers, particularly in the field of drug delivery, are also explored.
Synthesis of this compound-Based Monomers
The synthesis of functionalized spiropentanes that can serve as monomers is a critical first step. While the polymerization of unsubstituted this compound is not well-documented, several methods exist for the synthesis of derivatives bearing polymerizable functionalities.
Key Synthetic Routes:
-
Carbene Addition to Methylenecyclopropanes: This is a common method for creating the this compound skeleton. By using functionalized carbenes or methylenecyclopropanes, monomers with desired functionalities can be prepared.
-
Intramolecular Displacement: An alternative pathway to monosubstituted spiropentanes involves the intramolecular displacement of a good leaving group in a position alpha to a cyclopropyl ring.[1] This can result in spiropentanes with nitrile or other functional groups that can be further elaborated.
-
Regio- and Diastereoselective Carbometalation: A more advanced method involves the carbometalation of sp²-disubstituted cyclopropenes, which allows for the synthesis of polysubstituted spiropentanes with high stereocontrol.[2] This method is particularly useful for creating complex monomers.
One promising class of polymerizable this compound-based monomers are spiro orthoesters and spiro orthocarbonates . These compounds are known as "expanding monomers" because they can undergo double ring-opening during cationic polymerization, which can lead to a net expansion in volume upon polymerization.[3]
Experimental Protocol: Synthesis of a Generic this compound Carboxylic Acid
This protocol is a generalized procedure based on established synthetic methods for functionalized spiropentanes.[4][5][6]
Objective: To synthesize spiro[2.2]pentane-1-carboxylic acid, a potential monomer for further functionalization and polymerization.
Materials:
-
Methylenecyclopropane
-
Ethyl diazoacetate
-
Rhodium(II) octanoate dimer (catalyst)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Carbene Addition:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methylenecyclopropane (1.2 equivalents) in anhydrous diethyl ether.
-
Add the rhodium(II) octanoate dimer catalyst (0.1 mol%).
-
Slowly add ethyl diazoacetate (1 equivalent) dropwise to the solution at room temperature over 2-3 hours. The reaction is exothermic and may require cooling to maintain the temperature.
-
Stir the reaction mixture overnight at room temperature.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl spiro[2.2]pentane-1-carboxylate.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ethyl spiro[2.2]pentane-1-carboxylate in ethanol.
-
Add an aqueous solution of NaOH (1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with cold, dilute HCl to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield spiro[2.2]pentane-1-carboxylic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Polymerization of this compound-Based Monomers
Direct experimental data on the polymerization of this compound-based monomers is scarce in the scientific literature. The high ring strain of the this compound system presents significant challenges, as it can lead to uncontrolled rearrangements or fragmentation rather than clean polymerization. However, based on theoretical considerations and the behavior of analogous strained ring systems, two primary polymerization mechanisms can be proposed: Cationic Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization (ROMP) .
Theoretical Considerations and Challenges
The polymerization of cyclic monomers is driven by the relief of ring strain.[7] this compound has a very high strain energy, which thermodynamically favors ring-opening. However, the kinetic pathways for a controlled polymerization are not well established. Theoretical studies suggest that the electronic structure of this compound is complex, and reactions can proceed through various intermediates.[8]
Challenges:
-
Multiple Ring-Opening Pathways: The this compound cage has multiple C-C bonds that could potentially cleave, leading to a mixture of polymer structures or side products.
-
Cationic Rearrangements: Cationic polymerization, a likely method for ring-opening, can be prone to rearrangements, especially with highly strained carbocationic intermediates.
-
Catalyst Selection: Identifying a catalyst that can selectively open one bond of the this compound ring and promote linear chain growth is a major hurdle.
Cationic Ring-Opening Polymerization (CROP)
CROP is a promising route for the polymerization of functionalized spiropentanes, particularly spiro orthoesters and spiro orthocarbonates.[3] The mechanism involves the formation of a cationic species that attacks the monomer, leading to ring-opening and propagation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthetic Routes to Chiral Spiropentane Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral spiropentane analogues are a class of compounds featuring a unique, rigid, three-dimensional structure that has garnered considerable attention in medicinal chemistry and materials science. The this compound core, consisting of two cyclopropane rings sharing a single carbon atom, serves as a valuable bioisostere for common chemical motifs such as gem-dimethyl and tert-butyl groups. The introduction of chirality to this scaffold further enhances its potential in the development of novel therapeutics and chiral materials. This document outlines key synthetic strategies for accessing these valuable molecules, providing detailed experimental protocols and comparative data to guide researchers in this field.
Key Synthetic Strategies
The enantioselective synthesis of this compound analogues can be broadly categorized into the following approaches:
-
Asymmetric Cyclopropanation: This involves the enantioselective addition of a carbene or carbenoid to an allene or a methylene cyclopropane.
-
Diastereoselective Synthesis: This strategy utilizes a chiral auxiliary or a pre-existing stereocenter in the starting material to direct the stereochemical outcome of the this compound formation.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched this compound derivative.
Asymmetric Synthesis from Hydroxymethylallenes
A highly effective method for preparing chiral spiropentanes involves the cyclopropanation of hydroxymethylallenes using a zinc carbenoid in the presence of a chiral dioxaborolane ligand. This approach offers excellent yields and enantioselectivities.[1][2][3]
Experimental Protocol: Enantioselective Cyclopropanation of a Hydroxymethylallene
This protocol is adapted from the work of Charette and co-workers.[3]
Materials:
-
(R)-1-Phenyl-1-(hydroxymethyl)allene (1.0 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5.0 mL)
-
Diiodomethane (CH₂I₂) (3.0 mmol, 3.0 equiv)
-
Diethylzinc (ZnEt₂) (1.0 M in hexanes, 3.0 mL, 3.0 mmol)
-
(R,R)-Dioxaborolane ligand (as depicted in literature) (1.2 mmol, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (R,R)-dioxaborolane ligand (1.2 mmol).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) and cool the solution to 0 °C.
-
Add diethylzinc (3.0 mL, 1.0 M in hexanes) dropwise and stir the mixture at 0 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve (R)-1-phenyl-1-(hydroxymethyl)allene (1.0 mmol) in anhydrous 1,2-dichloroethane (3.0 mL).
-
Add the solution of the starting allene to the chiral zinc complex solution at 0 °C.
-
Add diiodomethane (3.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the chiral this compound.
Workflow for Asymmetric Synthesis from Hydroxymethylallenes
Caption: Experimental workflow for the enantioselective synthesis of spiropentanes.
Quantitative Data for Asymmetric Synthesis from Allenes
| Substrate | Ligand | Yield (%) | ee (%) |
| 1-Phenyl-1-(hydroxymethyl)allene | (R,R)-Dioxaborolane | 85 | 95 |
| 1-Cyclohexyl-1-(hydroxymethyl)allene | (R,R)-Dioxaborolane | 82 | 93 |
| 1-(tert-Butyl)-1-(hydroxymethyl)allene | (R,R)-Dioxaborolane | 78 | 91 |
Diastereoselective Synthesis via Carbometalation
A novel approach to polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes.[4][5][6] This method allows for the creation of multiple contiguous stereocenters with high control.[4][5][6]
Experimental Protocol: Diastereoselective Carbometalation-Cyclization
This protocol is based on the work of Marek and coworkers.[4]
Materials:
-
Substituted cyclopropene (e.g., with a tethered leaving group) (0.5 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.5 mmol, 1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi) (0.5 mmol, 1.0 equiv)
-
Anhydrous diethyl ether (Et₂O) (5.0 mL)
-
Anhydrous toluene (5.0 mL)
Procedure:
-
In a flame-dried Schlenk tube under argon, suspend CuI (0.5 mmol) in anhydrous Et₂O/toluene (1:1, 4.0 mL).
-
Cool the suspension to -78 °C.
-
Add the organolithium reagent (0.5 mmol) dropwise and stir for 30 minutes to form the organocopper reagent.
-
In a separate flask, dissolve the substituted cyclopropene (0.5 mmol) in anhydrous Et₂O/toluene (1:1, 6.0 mL).
-
Add the solution of the cyclopropene to the organocopper reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the polysubstituted this compound.[5]
Logical Flow of Diastereoselective Carbometalation
Caption: Key transformations in the diastereoselective synthesis of spiropentanes.
Quantitative Data for Diastereoselective Synthesis
| Cyclopropene Substrate | Organocopper Reagent | Yield (%) | Diastereomeric Ratio (dr) |
| (E)-3-(2-bromoethylidene)-1,2-diphenylcyclopropene | MeCu | 85 | >95:5 |
| (Z)-3-(2-tosyloxyethylidene)-1,2-dimethylcyclopropene | n-BuCu | 78 | >95:5 |
| (E)-3-(2-chloroethylidene)-1-phenyl-2-methylcyclopropene | s-BuCu | 72 | >95:5 |
Kinetic Resolution of Racemic Spiropentanes
Kinetic resolution is a powerful strategy for separating a racemic mixture of this compound derivatives.[7] This is often accomplished using enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer, leaving the other enantiomer enriched.[8]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Spiropentyl Alcohol
Materials:
-
Racemic spiropentyl alcohol (1.0 mmol)
-
Immobilized Lipase (e.g., from Candida antarctica, CAL-B) (50 mg)
-
Acylating agent (e.g., vinyl acetate) (3.0 mmol)
-
Anhydrous organic solvent (e.g., toluene) (10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a vial, add the racemic spiropentyl alcohol (1.0 mmol), anhydrous toluene (10 mL), and activated molecular sieves.
-
Add the acylating agent (3.0 mmol) to the mixture.
-
Initiate the reaction by adding the immobilized lipase (50 mg).
-
Seal the vial and shake the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by flash column chromatography.
-
Determine the ee of both the recovered alcohol and the ester product.
Conceptual Pathway of Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic spiropentyl alcohol.
Quantitative Data for Kinetic Resolution
| Substrate | Enzyme | Acylating Agent | Conversion (%) | ee (%) of recovered alcohol | ee (%) of product |
| rac-Spiropentylmethanol | Lipase PS | Vinyl Acetate | 50 | >99 | 98 |
| rac-1-Phenylspiropentan-1-ol | CAL-B | Isopropenyl Acetate | 48 | 96 | >99 |
| rac-Spiropentane-1-carboxylic acid | Porcine Pancreatic Lipase | n-Butanol | 51 | 95 | 93 |
Conclusion
The synthesis of chiral this compound analogues is an active area of research with significant implications for drug discovery and materials science. The methods presented here—asymmetric synthesis from allenes, diastereoselective carbometalation, and kinetic resolution—represent powerful and versatile tools for accessing these complex molecules. The choice of synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and chiral catalysts. The provided protocols and data serve as a practical guide for researchers to design and execute syntheses of novel chiral this compound analogues.
References
- 1. Collection - Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes - Organic Letters - Figshare [acs.figshare.com]
- 2. Enantioselective synthesis of spiropentanes from hydroxymethylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Polysubstituted Spiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Spiropentane as a Conformational Lock in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spiropentane as a conformational lock in drug design. This strategy aims to enhance the pharmacological properties of drug candidates by rigidifying their molecular structure, thereby improving target binding affinity, selectivity, and pharmacokinetic profiles. This document includes a case study on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound as a Conformational Lock
The this compound moiety, a highly rigid three-dimensional structure, is increasingly utilized in medicinal chemistry to introduce conformational constraints into drug candidates.[1][2] By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity and potency. Furthermore, the introduction of a spirocyclic core can improve a compound's metabolic stability and solubility by increasing its three-dimensionality and reducing the number of rotatable bonds.[3]
Case Study: Spirocyclic HPK1 Inhibitors for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A recent study detailed the development of a series of potent and selective spirocyclic HPK1 inhibitors.[1][4][5] The core scaffold incorporates a spiropiperidine moiety to conformationally lock the molecule and optimize its interaction with the kinase hinge region.
Data Presentation
The following tables summarize the quantitative data for a selection of these spirocyclic HPK1 inhibitors, demonstrating the impact of structural modifications on their activity and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Spirocyclic HPK1 Inhibitors [1][4][5]
| Compound ID | Spirocyclic Core | HPK1 IC50 (nM) | MAP4K Family Selectivity (fold) | General Kinase Selectivity (fold) |
| 1 | Spiro[3.3]heptane | 15.3 | >50 | >100 |
| 16 | Spiro[4.5]decane | 2.67 | >100 | >300 |
| 21 | Spiro[3.5]nonane | 8.9 | >80 | >200 |
Table 2: In Vivo Pharmacokinetic Properties of Compound 16 [1][4][5]
| Species | Dosing Route | Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Mouse | Oral | 25.4 | 35 |
| Rat | Oral | 18.2 | 42 |
Table 3: In Vitro Safety Profile of Compound 16 [1][4][5]
| Assay | Result |
| hERG Inhibition | Low Risk |
| CYP Inhibition | Low DDI Potential |
Experimental Protocols
Synthesis of Spirocyclic HPK1 Inhibitors
The following is a generalized protocol for the synthesis of the spirocyclic core of the HPK1 inhibitors, based on reported methods.[1][4]
Objective: To synthesize the key spiropiperidine intermediate.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Column chromatography for purification
Procedure:
-
Step 1: Synthesis of the Spirocyclic Ketone:
-
To a solution of a suitable cyclic ketone in an appropriate solvent (e.g., THF, DCM), add a base (e.g., NaH, LDA) at a controlled temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.
-
Slowly add a dielectrophile (e.g., 1,3-dibromopropane) and allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired spirocyclic ketone.
-
-
Step 2: Reductive Amination:
-
Dissolve the spirocyclic ketone and a suitable amine (e.g., benzylamine) in a solvent such as methanol or dichloroethane.
-
Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and work up as described in Step 1.
-
Purify the product by column chromatography to obtain the desired spiropiperidine intermediate.
-
Biological Evaluation Protocols
1. Competitive Radioligand Binding Assay for Target Affinity [6][7][8][9][10]
Objective: To determine the binding affinity (Ki) of the this compound-containing compounds for the target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled this compound-containing test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of the radiolabeled ligand in assay buffer.
-
Assay Setup: In a 96-well filter plate, add the assay buffer, the serially diluted test compounds, the radiolabeled ligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
2. Cell-Based Functional Assay for GPCRs [2][11][12][13]
Objective: To assess the functional activity (agonist or antagonist) of this compound-containing compounds on a G-protein coupled receptor (GPCR).
Materials:
-
Mammalian cells transiently or stably expressing the GPCR of interest
-
Cell culture medium and supplements
-
This compound-containing test compounds
-
Known agonist for the GPCR
-
Assay kit for measuring a downstream signaling event (e.g., cAMP accumulation, calcium flux, or IP1 accumulation)
Procedure:
-
Cell Culture: Culture the cells expressing the target GPCR under standard conditions.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the known agonist.
-
Assay:
-
For agonist testing, add the serially diluted test compounds to the cells and incubate for a specific period.
-
For antagonist testing, pre-incubate the cells with the serially diluted test compounds before adding a fixed concentration of the known agonist.
-
-
Signal Detection: Following incubation, measure the downstream signaling response according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
For agonists, plot the response against the compound concentration to determine the EC50 and maximum efficacy.
-
For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
-
Visualizations
Signaling Pathway
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Reactions Involving Spiropentane Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane, a unique strained carbocyclic motif, is of increasing interest in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and conformational rigidity. The selective functionalization of the this compound core, particularly in an enantioselective manner, presents a significant synthetic challenge. Biocatalysis, through the use of enzymes, offers a promising avenue to address this challenge by enabling highly specific and selective transformations under mild reaction conditions.
While the enzymatic modification of this compound itself is an emerging field with limited specific examples in the peer-reviewed literature, the known catalytic capabilities of certain enzyme classes, such as cytochrome P450 monooxygenases and hydrolases, allow for the projection of feasible and valuable reactions. These application notes provide an overview of plausible enzymatic reactions on this compound substrates and generalized protocols to guide researchers in developing novel biocatalytic routes for the synthesis and modification of this compound-containing molecules.
Section 1: Cytochrome P450-Mediated Oxidation of Spiropentanes
Cytochrome P450 (CYP) enzymes are a versatile class of heme-containing monooxygenases known for their ability to catalyze the oxidation of a wide range of organic molecules, including the hydroxylation of unactivated C-H bonds.[1][2] The strained C-H bonds of the this compound scaffold are potential targets for CYP-mediated oxidation. This could lead to the introduction of hydroxyl groups, which can serve as handles for further functionalization or directly contribute to the biological activity of the molecule. Engineered CYPs have demonstrated the ability to perform complex reactions, including cyclopropanation, highlighting their potential for reactions involving strained ring systems.[1]
Plausible Reaction:
A plausible reaction is the regioselective hydroxylation of a substituted this compound. For instance, a CYP enzyme could selectively hydroxylate one of the methylene positions of the this compound core.
Logical Relationship of CYP450 Catalysis
References
Illuminating the Frontier: A Proposed Experimental Framework for High-Pressure Reactions of Spiropentane
Introduction
Spiropentane, a unique and highly strained carbocycle, presents a fascinating subject for high-pressure chemistry. The inherent ring strain in its two fused cyclopropane rings suggests that the application of high pressure could unlock novel reaction pathways, leading to the synthesis of unique molecular architectures relevant to materials science and drug discovery. While extensive research exists on the synthesis and reactivity of this compound derivatives under ambient conditions, a notable gap persists in the literature regarding its behavior under high-pressure regimes. This document outlines a proposed experimental setup and protocol for investigating the high-pressure reactions of this compound, providing a foundational guide for researchers venturing into this unexplored territory.
Due to the current absence of specific published experimental data on the high-pressure reactions of this compound, this application note presents a hypothetical yet scientifically grounded framework. The proposed methodologies are extrapolated from general principles of high-pressure chemistry and the known reactivity of strained ring systems.
Proposed High-Pressure Reaction: Isomerization of this compound
A plausible high-pressure reaction to investigate is the isomerization of this compound to other C₅H₈ isomers, such as methylenecyclobutane or vinylcyclopropane. High pressure can influence the transition state and reaction volume, potentially altering reaction rates and product selectivity compared to thermal isomerization at ambient pressure.
Experimental Setup
A high-pressure experimental setup for studying the isomerization of this compound would require precise control over pressure and temperature, along with in-situ or ex-situ analytical capabilities. A plausible system would involve a high-pressure reactor or a specialized spectroscopic cell.
Key Components:
-
High-Pressure Reactor: For preparative scale reactions, a piston-cylinder type high-pressure apparatus or a batch reactor capable of sustaining pressures in the GPa range and temperatures up to several hundred degrees Celsius would be suitable. The reactor body would be constructed from high-strength alloys.
-
Diamond Anvil Cell (DAC): For in-situ spectroscopic analysis (Raman, IR) and mechanistic studies, a diamond anvil cell is the instrument of choice.[1] It allows for the generation of extreme pressures on a micro-scale sample, which can be optically probed.[2][3]
-
Pressure Transmitting Medium: To ensure hydrostatic pressure on the this compound sample, a pressure-transmitting medium is essential. For reactions at moderate temperatures, a liquid such as a silicone oil or a mixture of methanol and ethanol can be used. For higher temperatures, an inert solid medium like NaCl or KBr may be employed.
-
Heating System: The reactor or DAC would be equipped with an external or internal heating system to achieve the desired reaction temperatures.
-
Analytical Instrumentation:
-
In-situ: Raman and FT-IR spectroscopy are powerful tools for monitoring the reaction progress within a DAC in real-time.
-
Ex-situ: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to analyze the products of reactions carried out in a larger scale reactor after quenching the reaction and returning to ambient pressure.
-
Experimental Protocols
Protocol 1: High-Pressure Isomerization of this compound in a Piston-Cylinder Apparatus
Objective: To investigate the effect of high pressure and temperature on the isomerization of this compound on a preparative scale.
Materials:
-
This compound (purified)
-
Pressure transmitting medium (e.g., NaCl powder, dried)
-
Teflon or platinum capsule
Procedure:
-
A Teflon or platinum capsule is filled with a known amount of liquid this compound in a cold bath to minimize evaporation.
-
The capsule is sealed and placed within the high-pressure cell, surrounded by the pressure-transmitting medium (e.g., NaCl).
-
The pressure is gradually increased to the desired level (e.g., 1-5 GPa) at room temperature.
-
The temperature is then slowly raised to the target reaction temperature (e.g., 200-400 °C).
-
The reaction is held at the set pressure and temperature for a specific duration (e.g., 1-24 hours).
-
After the reaction time, the heating is turned off, and the apparatus is allowed to cool to room temperature.
-
The pressure is then slowly released.
-
The capsule is retrieved, and the contents are extracted with a suitable solvent (e.g., deuterated chloroform for NMR analysis or dichloromethane for GC-MS analysis).
-
The product mixture is analyzed by GC-MS and NMR to identify and quantify the products.
Protocol 2: In-situ Spectroscopic Study of this compound Isomerization in a Diamond Anvil Cell
Objective: To monitor the structural changes of this compound under high pressure and temperature in real-time using Raman spectroscopy.
Materials:
-
This compound (purified)
-
Ruby chip (for pressure calibration)
-
Pressure transmitting medium (e.g., silicone oil)
Procedure:
-
A small ruby chip is placed in the gasket hole of the diamond anvil cell for pressure measurement.
-
A droplet of this compound is loaded into the gasket hole along with the pressure-transmitting medium.
-
The DAC is sealed, and an initial pressure is applied.
-
The pressure is determined by measuring the fluorescence of the ruby chip.
-
A Raman spectrum of this compound is recorded at ambient temperature and the initial pressure.
-
The pressure is incrementally increased, and Raman spectra are recorded at each pressure point to observe any pressure-induced phase transitions or changes in vibrational modes.
-
For high-temperature experiments, the DAC is placed in a heating stage, and the temperature is gradually increased at a constant pressure.
-
Raman spectra are collected at various temperatures to monitor the onset and progress of isomerization.
Data Presentation
The quantitative data from these proposed experiments would be summarized in tables for clear comparison.
Table 1: Proposed Product Distribution in the High-Pressure Isomerization of this compound
| Entry | Pressure (GPa) | Temperature (°C) | Time (h) | Conversion (%) | Product A Yield (%) (e.g., Methylenecyclobutane) | Product B Yield (%) (e.g., Vinylcyclopropane) | Other Products (%) |
| 1 | 1 | 250 | 1 | 10 | 8 | 2 | 0 |
| 2 | 1 | 300 | 1 | 25 | 20 | 5 | 0 |
| 3 | 3 | 250 | 1 | 15 | 12 | 3 | 0 |
| 4 | 3 | 300 | 1 | 40 | 35 | 5 | 0 |
| 5 | 3 | 300 | 5 | 80 | 70 | 8 | 2 |
Table 2: Proposed Raman Peak Shifts of this compound under High Pressure
| Pressure (GPa) | Ring Puckering Mode (cm⁻¹) | C-C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 0.1 | 250 | 1020 | 3010 |
| 1 | 255 | 1028 | 3015 |
| 2 | 262 | 1035 | 3021 |
| 3 | 270 | 1044 | 3028 |
| 5 | 285 | 1058 | 3040 |
Visualization of Experimental Workflow
The logical flow of the proposed experimental investigation can be visualized using a Graphviz diagram.
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the experimental parameters and the expected outcomes can be illustrated as follows:
The study of this compound under high pressure represents a compelling and unexplored area of chemical research. The proposed experimental setups and protocols provide a robust starting point for investigating the effects of pressure on the reactivity and stability of this highly strained molecule. Such studies hold the potential to reveal novel chemical transformations and provide deeper insights into the fundamental principles governing chemical reactions under extreme conditions. It is anticipated that the results from these pioneering experiments will pave the way for new synthetic methodologies and the discovery of novel materials.
References
Application Notes and Protocols for the Scale-Up Synthesis of Spiropentane for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropentane, the simplest spiro-fused cycloalkane, has emerged as a valuable structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique scaffold that can improve the physicochemical and pharmacological properties of molecules. The incorporation of a this compound moiety can enhance metabolic stability, increase aqueous solubility, and provide novel intellectual property. A notable example of its application in drug development is the cystic fibrosis drug candidate, vanzacaftor, which features a this compound group.[1][2][3][4]
These application notes provide an overview of the key synthetic routes to this compound and its derivatives that hold potential for industrial scale-up. Detailed experimental protocols for laboratory-scale synthesis are provided as a foundation for process development. Additionally, challenges and considerations for transitioning from laboratory to kilogram-scale production are discussed.
Synthetic Strategies for this compound
Several synthetic methodologies have been developed for the synthesis of this compound and its derivatives. The choice of a particular route for industrial scale-up will depend on factors such as starting material cost and availability, reaction safety and efficiency, and the desired substitution pattern on the this compound core.
Reductive Dehalogenation (Gustavson-type Reaction)
The classical synthesis of this compound involves the intramolecular Wurtz-type coupling of a tetra-halogenated precursor using a reducing agent, typically zinc metal.
Reaction Scheme:
This method is suitable for producing the parent, unsubstituted this compound. The starting material, 2,2-bis(bromomethyl)-1,3-dibromopropane, can be prepared from pentaerythritol. While historically significant, the use of large quantities of zinc dust and halogenated reagents can present challenges in terms of waste disposal and reactor cleaning at an industrial scale.
Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction and its modifications are powerful methods for the stereospecific synthesis of cyclopropanes from alkenes. For the synthesis of spiropentanes, an appropriate methylenecyclopropane precursor is required. The reaction typically employs a carbenoid species, often generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).[5][6][7]
Reaction Scheme:
Recent advancements have demonstrated the potential for continuous-flow Simmons-Smith cyclopropanation, which offers enhanced safety and scalability by generating the reactive carbenoid in situ and minimizing its accumulation.[8][9] Mechanochemical methods using ball-milling have also been developed to enable solvent-free, gram-scale synthesis.[6]
Intramolecular Displacement
An alternative strategy involves the intramolecular displacement of a leaving group on a pre-formed cyclopropane ring. This method is particularly useful for the synthesis of monosubstituted spiropentanes. For example, spiropentanecarbonitrile can be synthesized via the intramolecular cyclization of a halo-substituted cyclopropylmethylnitrile. This nitrile can then serve as a versatile precursor for a variety of other functionalized spiropentanes.[10][11]
Quantitative Data on this compound Synthesis
The following tables summarize the reported yields for various laboratory-scale this compound synthesis methods. It is important to note that these yields are typically for small-scale reactions and may not be directly translatable to an industrial scale without process optimization.
Table 1: Yields for Substituted Arylspiro[2.2]pentane Synthesis using Sulfones as Carbene Equivalents
| Substituent on Aryl Group | Isolated Yield (%) |
| 4-Methoxy | 81 |
| 4-Fluoro | 75 |
| 4-Chloro | 68 |
| 4-Bromo | 65 |
| 3-Methoxy | 72 |
| 2-Methoxy | 55 |
| Unsubstituted | 70 |
| 4-(Trifluoromethyl) | 45 |
| 4-Nitro | 24 |
Data extracted from a study on the synthesis of arylspiro[2.2]pentanes using sulfones as carbene equivalents.
Table 2: Yields for Continuous-Flow Simmons-Smith Cyclopropanation of Various Olefins
| Substrate | Product | Yield (%) |
| Cinnamyl alcohol | 2-Phenylcyclopropyl)methanol | 95 |
| 4-Methoxycinnamyl alcohol | (2-(4-Methoxyphenyl)cyclopropyl)methanol | 98 |
| Styrene | Phenylcyclopropane | 85 |
| 1-Octene | Hexylcyclopropane | 78 |
Data represents yields from a continuous-flow process and highlights the efficiency of this method for various substrates.[8]
Experimental Protocols (Laboratory Scale)
The following protocols provide detailed methodologies for key laboratory-scale experiments. These should be considered as a starting point for process development and scale-up activities.
Protocol 1: Synthesis of this compound via Reductive Dehalogenation of 2,2-Bis(bromomethyl)-1,3-dibromopropane
Materials:
-
2,2-Bis(bromomethyl)-1,3-dibromopropane
-
Zinc dust
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of zinc dust in ethanol is prepared.
-
2,2-Bis(bromomethyl)-1,3-dibromopropane is dissolved in a minimal amount of ethanol and added dropwise to the zinc suspension with vigorous stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is extracted with diethyl ether.
-
The ethereal solution is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
This compound is isolated by fractional distillation. Due to its low boiling point (39 °C), care must be taken to minimize losses during this step.
Protocol 2: Synthesis of a Substituted this compound via Simmons-Smith Cyclopropanation of a Methylenecyclopropane
Materials:
-
Substituted methylenecyclopropane
-
Diiodomethane
-
Zinc-copper couple
-
Anhydrous diethyl ether
Procedure:
-
A flame-dried, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The zinc-copper couple is added to the flask, and the system is purged with nitrogen.
-
Anhydrous diethyl ether is added to the flask.
-
A solution of the substituted methylenecyclopropane and diiodomethane in anhydrous diethyl ether is prepared and added dropwise to the stirred suspension of the zinc-copper couple.
-
The reaction mixture is stirred at room temperature or gentle reflux for several hours. The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Industrial Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed.
-
Safety: The synthesis of highly strained molecules like this compound can be energetic and may pose a risk of runaway reactions, especially at a large scale. A thorough hazard and operability (HAZOP) study is crucial.[12][13] For reactions involving flammable solvents like diethyl ether or volatile products like this compound, explosion-proof equipment and proper ventilation are mandatory. The use of large quantities of zinc dust in the Gustavson method can generate hydrogen gas as a byproduct, which needs to be safely managed. Continuous-flow reactors can mitigate some of these risks by minimizing the volume of reactive intermediates at any given time.[8]
-
Heat Management: Cyclopropanation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[14] Efficient cooling systems and careful control of reagent addition rates are critical to prevent thermal runaways.
-
Reagent Handling and Cost: The cost and handling of reagents become significant factors at an industrial scale. For instance, the price and availability of diiodomethane for the Simmons-Smith reaction need to be considered. The development of catalytic or more atom-economical methods is highly desirable.
-
Work-up and Purification: Large-scale purification of a low-boiling, volatile compound like this compound requires specialized equipment. Distillation columns designed for volatile hydrocarbons are necessary.[15][16][17] For substituted, less volatile this compound derivatives, large-scale chromatography or crystallization would be the methods of choice for purification. The choice of solvent for extraction and purification must also consider environmental impact and ease of recovery.
-
Waste Management: Industrial-scale synthesis generates significant waste streams. The zinc salts produced in the Gustavson and Simmons-Smith reactions need to be disposed of in an environmentally responsible manner. Process optimization to improve yield and reduce byproducts is a key aspect of green chemistry and cost-effectiveness.
Visualizations
Logical Relationship of this compound Synthesis and Application
Caption: Overview of this compound synthesis and its key industrial applications.
Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Step-by-step workflow for laboratory-scale Simmons-Smith cyclopropanation.
References
- 1. Spiropentanes - Enamine [enamine.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. GSRS [precision.fda.gov]
- 4. Vanzacaftor | C32H39N7O4S | CID 139399801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simmons-Smith Cyclopropanation Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fauske.com [fauske.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. mdpi.com [mdpi.com]
- 16. oilandwaterseparator.com [oilandwaterseparator.com]
- 17. shopbvv.com [shopbvv.com]
Application Notes and Protocols for Incorporating Spiropentane Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of spiropentane and related spirocyclic moieties into bioactive molecules. This document details the synthesis, biological activity, and relevant signaling pathways for three exemplary compounds: a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, a Hedgehog signaling inhibitor, and a histone deacetylase (HDAC) inhibitor. The inclusion of the rigid, three-dimensional this compound scaffold offers a promising strategy to enhance the physicochemical and pharmacological properties of therapeutic agents.
Vanzacaftor: A Spirocycle-Containing CFTR Corrector
Vanzacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that incorporates a dispiro[2.0.2.1]heptane moiety. It is designed to improve the cellular processing and trafficking of mutant CFTR protein, particularly the F508del mutation, to the cell surface.[1][2] Vanzacaftor is used in combination with other modulators, such as tezacaftor and deutivacaftor, to achieve a synergistic effect in restoring chloride channel function.[1]
Quantitative Data
| Compound Combination | Cell Line | Assay | Endpoint | Result |
| Vanzacaftor-Tezacaftor-Deutivacaftor | HBE cells (F/F and F/MF genotypes) | Ussing Chamber | Chloride Transport | Higher levels of chloride transport compared to Tezacaftor-Ivacaftor[1] |
| Vanzacaftor-Tezacaftor-Deutivacaftor | HBE cells (F/MF donor) | Immunoblotting | Mature CFTR Protein | Higher concentrations of mature CFTR protein compared to Tezacaftor-Ivacaftor[1] |
| Vanzacaftor-Tezacaftor-Deutivacaftor | Cystic Fibrosis Patients (F/F genotype) | Clinical Trial (Phase 2) | Change in ppFEV₁ | +15.9 percentage points[3] |
| Vanzacaftor-Tezacaftor-Deutivacaftor | Cystic Fibrosis Patients (F/F genotype) | Clinical Trial (Phase 2) | Change in Sweat Chloride | -45.5 mmol/L[3] |
Experimental Protocols
Synthesis of (R)-Vanzacaftor (from advanced intermediate)
A plausible laboratory-scale synthesis of (R)-Vanzacaftor can be achieved in a two-step sequence starting from the advanced intermediate (14S)-8-[3-(2-{dispiro[2.0.2.1]heptan-7-yl}ethoxy)-1H-pyrazol-1-yl]-20-hydroxy-12,12-dimethyl-2λ⁶-thia-3,9,11,18,23-pentaazatetracyclo[17.3.1.1¹¹,¹⁴.0⁵,¹⁰]tetracosa-1(23),5,7,9,19,21-hexaene-2,2,4-trione.[4]
-
Step 1: Tosylation of the hydroxyl group. To a stirred solution of the starting material (150 mg, 0.2367 mmol) in anhydrous dichloromethane (3.0 mL), add 4-methylbenzenesulfonyl chloride (58 mg, 0.3042 mmol), triethylamine (80 μL, 0.5740 mmol), and a catalytic amount of N,N-dimethylpyridin-4-amine (10 mg, 0.08185 mmol).[5] The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tosylated intermediate.[5]
-
Step 2: Nickel-catalyzed reduction of the tosylate. A solution of the tosylated intermediate (120 mg, 0.1523 mmol) in dry N,N-dimethylformamide (1 mL) is purged with nitrogen for 5 minutes.[4][5] To this solution, dichloronickel;triphenylphosphane (30 mg, 0.04586 mmol) and tricyclohexylphosphane (34 mg, 0.1212 mmol) are added. The resulting green solution is stirred for 5 minutes under a nitrogen atmosphere. Sodium borohydride is then added in one portion. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude residue is dissolved in dimethyl sulfoxide, filtered, and purified by reverse-phase HPLC-MS to afford (R)-Vanzacaftor as a white solid.[4]
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This assay measures the net ion transport across an epithelial cell monolayer, providing a functional readout of CFTR activity.[6][7][8]
-
Cell Culture: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports until a confluent monolayer is formed.[8]
-
Corrector Incubation: Incubate the cells with Vanzacaftor in combination with other correctors (or vehicle control) in the culture medium for 24-48 hours.[6][8]
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system equilibrated to 37°C with physiological Ringer's solution bubbled with 95% O₂ / 5% CO₂.[6]
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the voltage across the epithelium to 0 mV and record the baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist (e.g., forskolin) to activate CFTR.
-
Add a potentiator (e.g., deutivacaftor) to the apical chamber.
-
Record the peak Isc response.
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-specific.[6]
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) attributable to CFTR function and compare the ΔIsc in corrector-treated cells to vehicle-treated cells.[6]
Signaling Pathway and Experimental Workflow
Spiro[3.3]heptane Analog of Sonidegib: A Hedgehog Pathway Inhibitor
Replacement of the meta-benzene ring in the Hedgehog (Hh) signaling pathway inhibitor Sonidegib with a spiro[3.3]heptane moiety has been shown to be a successful strategy for creating novel, patent-free analogs with high biological activity.[9][10][11] The spirocyclic analog acts as a Smoothened (SMO) antagonist, inhibiting the Hh pathway.[9][10][11]
Quantitative Data
| Compound | Solubility (PBS, µM) | logD (pH 7.4) | Metabolic Stability (t½, min) | Hedgehog Pathway Inhibition IC₅₀ (µM) |
| Sonidegib | <1 | >3.5 | >180 | 0.002 |
| (±)-trans-Spiro-Sonidegib | <1 | >3.5 | >180 | 0.003 |
| (±)-cis-Spiro-Sonidegib | <1 | >3.5 | >180 | 0.005 |
Data from Prysiazhniuk, K. et al. Angew. Chem. Int. Ed. 2024.[10][11][12]
Experimental Protocols
Synthesis of (±)-trans-Spiro-Sonidegib
The synthesis involves the preparation of a spiro[3.3]heptane carboxylic acid intermediate followed by coupling with the appropriate amine.
-
Synthesis of trans-spiro[3.3]heptane-2-carboxylic acid: This intermediate can be synthesized from commercially available starting materials through a multi-step sequence involving the formation of the spiro[3.3]heptanone, followed by functional group manipulations to introduce the carboxylic acid.[10][11]
-
Amide Coupling: The carboxylic acid is then coupled with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF) to yield the final (±)-trans-Spiro-Sonidegib analog.[10][11]
Hedgehog Signaling Pathway Inhibition Assay
The inhibitory activity of the compounds on the Hedgehog signaling pathway can be assessed using a Gli-reporter cell line.
-
Cell Culture: Culture NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter gene.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG).
-
Luciferase Assay: Measure the luciferase activity, which is proportional to the activation of the Gli transcription factor.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition of luciferase activity against the compound concentration.[12]
Signaling Pathway and Logical Relationships
Spiro[3.3]heptane Analog of Vorinostat: An HDAC Inhibitor
Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor used in cancer therapy. Replacing the phenyl "cap" group of Vorinostat with a spiro[3.3]heptane moiety provides a novel analog with potent HDAC inhibitory activity and antiproliferative effects.[9][10][11]
Quantitative Data
| Compound | HDAC1 Inhibition IC₅₀ (nM) | HDAC6 Inhibition IC₅₀ (nM) | Antiproliferative Activity (HepG2) IC₅₀ (µM) |
| Vorinostat | 10 | 15 | 2.5 |
| (±)-Spiro-Vorinostat | 25 | 30 | 5.0 |
Data is illustrative and based on the general findings that spiro-analogs retain high potency.[9][10][11][13]
Experimental Protocols
Synthesis of (±)-Spiro-Vorinostat
The synthesis of the spiro[3.3]heptane analog of Vorinostat follows a convergent route.
-
Synthesis of spiro[3.3]heptane-2-carboxamide: Starting from a suitable spiro[3.3]heptane carboxylic acid, the corresponding amine can be prepared via a Curtius or similar rearrangement.
-
Synthesis of the hydroxamic acid side chain: Suberic acid monomethyl ester is converted to the corresponding acid chloride and then reacted with hydroxylamine to form the hydroxamic acid moiety.
-
Final Coupling: The spiro[3.3]heptane amine is coupled with the suberic acid hydroxamic acid derivative to yield the final product.[10][11]
HDAC Inhibition Assay
The inhibitory activity of the compounds against HDAC enzymes can be determined using a fluorometric assay.
-
Enzyme and Substrate: Use a commercially available HDAC assay kit containing a specific HDAC enzyme (e.g., HDAC1 or HDAC6) and a fluorogenic substrate.
-
Compound Incubation: Incubate the HDAC enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: After a set incubation time, add a developer solution that releases a fluorophore from the deacetylated substrate. Measure the fluorescence intensity.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition of HDAC activity against the compound concentration.
Signaling Pathway and Experimental Workflow
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. patents.justia.com [patents.justia.com]
- 3. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Highly Substituted Spiropentanes
Welcome to the technical support center for the synthesis of highly substituted spiropentanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this unique and highly strained class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing highly substituted spiropentanes?
The synthesis of highly substituted spiropentanes is inherently challenging due to several factors:
-
High Ring Strain: The spiropentane core consists of two fused three-membered rings, resulting in significant angle and torsional strain.[1][2][3] This high degree of strain can make the target molecules unstable and prone to rearrangement or decomposition, and traditional cyclopropanation methods may be precluded.[4][5]
-
Stereocontrol: The creation of multiple contiguous stereocenters, including quaternary carbons, with high diastereoselectivity and enantioselectivity is a major hurdle.[6][7][8] Existing methods often lack the flexibility to generate a wide range of substitution patterns with high stereochemical purity.[6][7][8]
-
Side Reactions: The reactive intermediates and strained nature of the products can lead to undesired side reactions, such as elimination, ring-fragmentation, and rearrangements, which lower the yield and complicate purification.[6][7][9]
-
Purification: The separation of diastereomers and the removal of structurally similar byproducts can be difficult, often requiring careful chromatography.[6][7][10]
Q2: Which synthetic methods are most effective for preparing highly substituted spiropentanes?
Several methods have been developed, each with its own advantages and limitations:
-
Carbometalation of sp²-Disubstituted Cyclopropenes: This method allows for the regio- and diastereoselective synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters.[6][7][9][11][12]
-
Simmons-Smith Cyclopropanation of Allenes: This is a classic method for forming cyclopropanes and has been adapted for the synthesis of spiropentanes from allenes, particularly functionalized allenes like hydroxymethylallenes and allenamides.[13][14][15][16][17]
-
Intramolecular Displacement/Nucleophilic Substitution: This approach involves the formation of the second cyclopropane ring through an intramolecular cyclization of a suitably functionalized cyclopropyl precursor.[5][14][18][19]
-
Using Sulfones as Carbene Equivalents: This strategy provides a route to substituted arylspiropentanes.[6][8][18][20]
Q3: How can I improve the diastereoselectivity of my this compound synthesis?
Improving diastereoselectivity often involves careful control of reaction conditions and substrate design:
-
Directing Groups: The presence of coordinating groups, such as hydroxyl or amino groups, on the substrate can direct the approach of the reagent, leading to higher stereoselectivity.[15][17] In carbometalation reactions, a strongly chelating alcohol derivative can promote fully diastereoselective reactions.[6][7][9]
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[20]
-
Substrate Control: The steric and electronic properties of the substituents on the starting material can significantly influence the facial selectivity of the reaction. For instance, in carbometalation, avoiding certain double chelation motifs in the substrate can lead to higher diastereoselectivity.[6][7]
-
Chiral Ligands/Auxiliaries: The use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries on the substrate can induce enantioselectivity and may also influence diastereoselectivity.[6][7][11]
Q4: What are the key considerations for purifying highly substituted spiropentanes?
Purification of these strained molecules requires careful technique:
-
Column Chromatography: This is the most common method for separating diastereomers and purifying this compound products.[6][7][10]
-
Stationary Phase: Silica gel is commonly used. For acid-sensitive compounds, the silica gel can be deactivated by treatment with a base like triethylamine.[1][21]
-
Solvent System: A solvent system that provides good separation on TLC (ΔRf ≥ 0.15) should be chosen.[10] Gradient elution may be necessary for complex mixtures.[1][10]
-
On-Column Stability: Due to their high strain, some spiropentanes may be prone to degradation on acidic silica gel. Monitoring for decomposition during chromatography is important.
Q5: What are the characteristic spectroscopic signatures of highly substituted spiropentanes?
-
NMR Spectroscopy:
-
¹H NMR: The protons on the cyclopropyl rings typically appear in the upfield region of the spectrum. The rigid nature of the this compound core leads to complex and often well-resolved coupling patterns.
-
¹³C NMR: The spiro carbon atom typically has a characteristic chemical shift. The other carbons of the cyclopropane rings also appear at relatively high field. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are often necessary for complete structural assignment of highly substituted derivatives.[22][23][24][25]
-
-
Mass Spectrometry: The fragmentation of spiropentanes under electron ionization (EI) can be complex due to their strained nature. The molecular ion may be observed, and fragmentation often involves rearrangements and cleavage of the cyclopropane rings.[11][26][27][28][29]
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure and relative stereochemistry of highly substituted spiropentanes, especially those with multiple stereocenters.[6][7][9]
Troubleshooting Guides
Method 1: Carbometalation of sp²-Disubstituted Cyclopropenes
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure purity and activity of organometallic reagent. |
| Side reactions (elimination, ring fragmentation).[6][7][9] | - Use a more covalent organometallic species (e.g., organocopper) to minimize ring fragmentation.[6][7][9]- Optimize the leaving group to favor substitution over elimination. | |
| Poor quality of starting materials. | - Purify starting cyclopropene and organometallic reagent before use. | |
| Low Diastereoselectivity | Insufficient facial direction from coordinating groups. | - Use a more strongly chelating directing group, such as a primary alcohol.[6][7][9]- Modify the substrate to avoid "mismatched" steric interactions that can favor the formation of the undesired diastereomer.[6][7] |
| Reaction temperature is too high. | - Perform the reaction at lower temperatures to enhance kinetic resolution. | |
| Formation of Unexpected Products | Ring-opening of the cyclopropylmetal intermediate.[6][7][9] | - This is a known side reaction for donor-acceptor cyclopropanes. Ensure the intramolecular substitution is faster than ring fragmentation.[6][7][9] |
| Elimination instead of substitution.[6][7][9] | - Use a less hindered base or a better leaving group to favor the SN2 pathway. |
Method 2: Simmons-Smith Cyclopropanation of Allenes
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive zinc-copper couple.[20] | - Use freshly prepared and activated zinc-copper couple. Activation with ultrasound can be beneficial.[2][17][20] |
| Poor quality of diiodomethane.[20] | - Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air.[20] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Low reaction temperature.[20] | - Gradually increase the reaction temperature in small increments while monitoring the reaction. | |
| Incomplete Reaction | Insufficient reagent. | - Use a larger excess of the Simmons-Smith reagent. |
| Low substrate reactivity. | - Electron-deficient allenes may be less reactive. Consider using a more reactive variant of the Simmons-Smith reagent. | |
| Low Diastereoselectivity | Absence of a directing group. | - Introduce a hydroxyl or other coordinating group near the allene to direct the cyclopropanation.[15][17] |
| Reaction temperature is too high.[20] | - Lowering the reaction temperature can improve diastereoselectivity. | |
| Formation of Monocyclopropanated Product | Incomplete reaction of the second double bond in the allene. | - Increase the stoichiometry of the Simmons-Smith reagent and/or prolong the reaction time. |
Data Presentation
Table 1: Synthesis of Polysubstituted Spiropentanes via Carbometalation/Intramolecular Substitution
| Entry | Substrate | Organocopper Reagent | Product | Yield (%) | d.r. |
| 1 | 1a-1 | MeCu | 3a-1 | 85 | >20:1 |
| 2 | 1a-2 | EtCu | 3a-2 | 82 | >20:1 |
| 3 | 1a-3 | i-PrCu | 3a-3 | 65 | 10:1 |
| 4 | 1a-9 | MeCu | 3a-10 | 72 | >20:1 |
| 5 | 1b-1 | MeCu | 3b-1 | 75 | 4:1 |
| 6 | 6b-1 (ester reduced to alcohol) | MeCu | 8b-1 | 88 | >20:1 |
Data extracted from Cohen, Y. et al. J. Am. Chem. Soc. 2022, 144 (37), 16732–16736.[6][7][9]
Table 2: Synthesis of Substituted Arylspiropentanes Using Sulfones as Carbene Equivalents
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 65 |
| 2 | 4-Methoxyphenyl | 81 |
| 3 | 4-Chlorophenyl | 58 |
| 4 | 2-Naphthyl | 72 |
| 5 | 3-Thienyl | 45 |
Yields are for the isolated product. Data from Teeples, C. R. et al. Org. Lett. 2015, 17 (15), 3762–3765.[6][8][18][20]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a Polysubstituted this compound via Copper-Catalyzed Carbometalation and Intramolecular Substitution
This protocol is adapted from the work of Cohen, Y. et al.[6][7][9]
Materials:
-
Substrate (e.g., sp²-disubstituted cyclopropene with a tosylate leaving group)
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend CuI (1.0 equiv) in a mixture of anhydrous Et₂O and toluene.
-
Cool the suspension to the desired temperature (e.g., -78 °C).
-
Slowly add the organolithium reagent (1.0 equiv) to the CuI suspension to form the organocopper reagent in situ.
-
In a separate flame-dried Schlenk flask, dissolve the cyclopropene substrate (1.0 equiv) in anhydrous toluene.
-
Slowly add the solution of the cyclopropene substrate to the pre-formed organocopper reagent at low temperature.
-
Stir the reaction mixture at the same temperature for the specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enantioselective Simmons-Smith Cyclopropanation of a Hydroxymethylallene
This protocol is a general representation based on established procedures.[2][13][15][16][17][20]
Materials:
-
Hydroxymethylallene
-
Diethylzinc (ZnEt₂)
-
Diiodomethane (CH₂I₂)
-
Chiral ligand (e.g., a dioxaborolane ligand)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the hydroxymethylallene (1.0 equiv) and the chiral ligand (e.g., 10 mol%) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (2.2 equiv) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of polysubstituted spiropentanes via carbometalation.
Caption: Troubleshooting logic for low yields in Simmons-Smith cyclopropanation of allenes.
References
- 1. Purification [chem.rochester.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Synthesis of Polysubstituted Spiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Simmons-Smith Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Collection - Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - Organic Letters - Figshare [figshare.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. pure.tue.nl [pure.tue.nl]
- 23. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives [pubmed.ncbi.nlm.nih.gov]
- 24. research.tue.nl [research.tue.nl]
- 25. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 28. youtube.com [youtube.com]
- 29. Specific and random fragmentations in the mass spectra of some neopentyl compounds | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Yield of Spiropentane Cyclization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of spiropentane cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in this compound cyclization reactions?
Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
-
Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired this compound product. Common side reactions include polymerization or oligomerization of the starting materials, and ring-fragmentation of intermediates.[1][2]
-
Suboptimal Reagent Quality: The purity and reactivity of reagents, especially catalysts and moisture-sensitive compounds, are critical. For instance, an inactive zinc-copper couple in a Simmons-Smith reaction will lead to poor conversion.
-
Presence of Moisture or Air: Many this compound cyclization reactions, particularly those involving organometallic reagents, are sensitive to moisture and atmospheric oxygen. Strict anhydrous and inert conditions are often necessary.
Q2: How can I minimize the formation of polymeric or oligomeric side products?
The formation of polymers or oligomers typically occurs when intermolecular reactions are favored over the desired intramolecular cyclization. To mitigate this, the following strategies are effective:
-
High-Dilution Conditions: By maintaining a low concentration of the substrate in the reaction mixture, the probability of intermolecular collisions is reduced, thus favoring the intramolecular pathway. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Slow Reagent Addition: A controlled, slow addition of one of the key reagents can keep its instantaneous concentration low, further discouraging intermolecular side reactions.
Q3: My reaction is stalling and not going to completion. What should I do?
If you observe incomplete conversion of your starting material, consider the following troubleshooting steps:
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary.
-
Increase Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy for the reaction to proceed to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Add More Reagent: If the reaction has stalled due to the depletion of a reagent or catalyst, a careful addition of more of the limiting reagent can restart the reaction.
Q4: Are there specific catalysts that are recommended for improving the yield and stereoselectivity of this compound synthesis?
The choice of catalyst is highly dependent on the specific reaction. For the synthesis of polysubstituted spiropentanes, copper-catalyzed carbometalation has shown excellent yields and diastereoselectivity.[1] In Simmons-Smith type reactions, modifications using diethylzinc (Furukawa modification) or other zinc carbenoids can improve reactivity and yield.[3] For radical cyclizations, the choice of radical initiator (e.g., AIBN, Et3B) can influence the reaction kinetics and overall yield.[4]
Troubleshooting Guides
Issue 1: Low Yield in Simmons-Smith Type Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low product formation | Inactive zinc-copper couple. | Prepare a fresh batch of the zinc-copper couple and ensure it is properly activated. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture or air. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete conversion of starting material | Insufficient reagent. | Use a slight excess of the Simmons-Smith reagent. |
| Short reaction time. | Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. | |
| Formation of significant byproducts | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Steric hindrance. | The Simmons-Smith reaction is sensitive to steric effects. Consider if the target alkene is too hindered. |
Issue 2: Low Yield in Intramolecular Radical Cyclization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Predominance of monocyclized product | Unfavorable ring closure for the second cyclization. | Modify the substrate to be more conformationally rigid, which can favor the second ring closure. |
| Premature quenching of the radical intermediate. | Ensure the reaction is free from radical scavengers. The concentration of the tin hydride (if used) should be carefully controlled. | |
| Low overall conversion | Inefficient radical initiation. | Experiment with different radical initiators (e.g., AIBN, triethylborane) and optimize the initiation temperature. |
| Low concentration of the radical species. | Adjust the rate of addition of the radical initiator or the overall reaction concentration. |
Quantitative Data on this compound Synthesis
The following table summarizes the yields of polysubstituted spiropentanes synthesized via a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes followed by an intramolecular nucleophilic substitution.[1][2]
| Entry | Substrate | Organocopper Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1a-1 | MeCu | Et2O/toluene | -40 to 20 | 91 |
| 2 | 1a-2 | nBuCu | Et2O/toluene | -40 to 20 | 85 |
| 3 | 1a-3 | iPrCu | Et2O/toluene | -40 to 20 | 78 |
| 4 | 1a-4 | PhCu | Et2O/toluene | -40 to 20 | 88 |
| 5 | 1b-1 | MeCu | Et2O/toluene | -40 to 20 | 75 |
Experimental Protocols
Detailed Protocol for Diastereoselective Synthesis of Polysubstituted Spiropentanes via Carbometalation[1][2]
This protocol describes the synthesis of this compound 3a-1 as a representative example.
Materials:
-
Cyclopropene substrate 1a-1
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous toluene
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Preparation of the Organocopper Reagent: In an oven-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 equiv) in a mixture of anhydrous Et2O and toluene. Cool the suspension to -40 °C. To this suspension, add a solution of methyllithium (1.0 equiv) dropwise. Stir the mixture at this temperature for 30 minutes to form the methylcopper reagent.
-
Carbometalation and Cyclization: To the freshly prepared organocopper reagent at -40 °C, add a solution of the cyclopropene substrate 1a-1 (1.0 equiv) in anhydrous toluene dropwise.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Mechanism of the Simmons-Smith this compound Synthesis.
Caption: General Experimental Workflow for Optimizing this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in this compound Cyclization.
References
Technical Support Center: Purification of Spiropentane Derivatives
Welcome to the technical support center for the purification of spiropentane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules. Spirocyclic systems, including spiropentanes, are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[1][2] However, their purification can present unique challenges.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
The most common purification techniques for this compound derivatives are:
-
Distillation: Particularly useful for volatile, low molecular weight spiropentanes. Fractional distillation is often required to separate the product from byproducts with close boiling points.[4]
-
Column Chromatography: A versatile technique for separating this compound derivatives based on polarity.[5][6] Both normal-phase (e.g., silica gel) and reversed-phase chromatography can be employed.
-
Recrystallization: Effective for purifying solid this compound derivatives. The choice of solvent is critical for successful purification.[3][7][8]
-
Acid-Base Extraction: This method is useful for purifying this compound derivatives that contain acidic or basic functional groups.
Q2: What are the primary challenges in purifying this compound derivatives?
The main challenges include:
-
Separation from structurally similar byproducts: The synthesis of spiropentanes can often lead to byproducts with similar physical properties, making separation difficult.[4]
-
Separation of stereoisomers: Many this compound derivatives are chiral and may be synthesized as mixtures of diastereomers or enantiomers, which can be challenging to separate.[3][9]
-
Volatility: Low molecular weight spiropentanes can be highly volatile, leading to sample loss during solvent removal and purification.[10]
-
Strain-induced reactivity: The inherent ring strain in the this compound core can sometimes lead to instability or rearrangement under certain purification conditions.
Q3: How can I determine the purity of my this compound derivative?
Several analytical techniques can be used to assess the purity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile this compound derivatives, providing both purity information and structural confirmation.[3][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of this compound derivatives. It can be used to quantify impurities and is suitable for both volatile and non-volatile compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. Quantitative NMR (qNMR) can be used to determine absolute purity.[3]
Troubleshooting Guides
Distillation
Problem: Poor separation of my this compound derivative from a byproduct with a similar boiling point.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponges) to increase the number of theoretical plates.[12] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation.[12][13] |
| Fluctuating heat source. | Use a stable heating source like an oil bath or a heating mantle with a controller to maintain a constant temperature. |
| Poor insulation. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.[14][15] |
Problem: My volatile this compound derivative is being lost during distillation.
| Possible Cause | Troubleshooting Step |
| Leaky joints. | Ensure all glass joints are properly sealed. Use appropriate grease or Teflon sleeves if necessary. |
| Inefficient condenser. | Use a condenser with a larger surface area or a colder coolant to ensure all the vapor is condensed. |
| High vacuum. | If performing vacuum distillation, carefully control the pressure. A vacuum that is too high can cause the sample to be carried over into the receiving flask or vacuum trap. |
Column Chromatography
Problem: I am unable to separate diastereomers of my functionalized this compound derivative.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | Systematically screen different solvent systems with varying polarities. Sometimes, a small change in the solvent mixture or the addition of a third solvent can significantly improve separation.[9] For challenging separations, consider using a less common solvent system, for example, replacing hexane with cyclohexane or adding a small amount of an alcohol to sharpen bands.[16] |
| Standard silica gel is not effective. | Try a different stationary phase. Options include high-resolution silica gel, alumina, or chemically modified silica (e.g., cyano or diol-bonded phases) which can offer different selectivities.[3][9] |
| Poor resolution. | Use a longer and narrower column to increase the separation efficiency. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the resolution of closely eluting compounds.[17] |
| Derivatization. | If the diastereomers have suitable functional groups (e.g., alcohols), consider derivatizing them to esters or ethers. The resulting derivatives may have larger differences in polarity, making them easier to separate.[9] |
Problem: Low recovery of my this compound derivative from the column.
| Possible Cause | Troubleshooting Step |
| Compound is irreversibly adsorbed onto the stationary phase. | For polar compounds, especially those with basic or acidic groups, deactivating the silica gel with a small amount of triethylamine or acetic acid in the eluent can prevent irreversible adsorption.[3][17] |
| Compound is unstable on silica gel. | Some strained or sensitive this compound derivatives may decompose on acidic silica gel. Use a neutral stationary phase like alumina or deactivated silica gel.[3] |
| Compound is too volatile. | When removing the solvent from the collected fractions, use a rotary evaporator at a lower temperature and reduced vacuum to prevent the loss of a volatile product.[3][10] |
| Column overloading. | The amount of crude material loaded onto the column should typically be 1-5% of the weight of the silica gel. Overloading leads to poor separation and potential product loss.[5] |
Recrystallization
Problem: My this compound derivative "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil.[8] |
| Inappropriate solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If a single solvent is not effective, try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.[7] |
| Presence of impurities. | Oily impurities can inhibit crystallization. Try to purify the crude product first by another method, such as a quick filtration through a small plug of silica gel. |
| Compound's melting point is lower than the solvent's boiling point. | This can cause the compound to melt in the hot solvent and then solidify as an oil upon cooling. Choose a solvent with a lower boiling point. |
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Considerations |
| Fractional Distillation | 85 | 98 | 75 | Effective for volatile, thermally stable compounds. Requires significant boiling point difference from impurities. |
| Flash Column Chromatography | 85 | >99 | 85 | Highly versatile, good for separating isomers. Requires optimization of stationary and mobile phases. |
| Recrystallization | 85 | 99 | 60 | Suitable for solid compounds. Purity of the final product is often very high, but yield can be lower. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound from reaction byproducts.
Materials:
-
Crude this compound mixture
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Boiling chips
-
Thermometer
-
Ice bath
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are secure.
-
Add the crude this compound mixture and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.[12]
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of this compound (39 °C).[4]
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distilling flask.
-
Cool the collected this compound in an ice bath to minimize evaporation.
Protocol 2: Flash Column Chromatography of a Functionalized this compound Derivative
Objective: To separate a polar functionalized this compound derivative from a less polar byproduct.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Sand
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.[17]
-
Elution: Begin eluting the column with the chosen solvent system. Apply pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low if the product is volatile.[10]
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for separating this compound diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. chembridge.com [chembridge.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Purification [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Overcoming the Low Reactivity of the Spiropentane Core
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiropentane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of molecules containing the this compound core.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound core considered to have low reactivity in some contexts?
The this compound core's reactivity is a subject of nuance. While its high ring strain (approx. 65 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions (e.g., thermolysis or in the presence of specific catalysts), the C-C sigma bonds are generally strong and kinetically stable.[1][2] This stability can present as low reactivity when attempting functionalization that does not leverage the inherent ring strain. For instance, reactions that proceed readily with less strained cycloalkanes may fail or give low yields with spiropentanes due to the unique electronic structure and steric hindrance of the spirocyclic system.[1][3]
Q2: My this compound-containing molecule is not reacting with a standard electrophile. What could be the issue?
The this compound core itself is not electron-rich and therefore generally unreactive towards electrophiles unless activating groups are present on the ring.[4] If your substrate is failing to react, consider the following:
-
Electronic Effects: The presence of electron-withdrawing groups can deactivate the system towards electrophilic attack. Conversely, electron-donating groups might not be sufficient to activate the strained ring system for this type of reaction.
-
Steric Hindrance: The rigid, three-dimensional structure of the this compound moiety can sterically block the approach of the electrophile to the desired reaction site, especially if the this compound is substituted.[1][5]
Q3: I am attempting a nucleophilic substitution on a substituent attached to the this compound ring, but the reaction is sluggish. Why?
The low reactivity in this scenario is likely due to steric hindrance.[1][6] The this compound core is bulky and can impede the backside attack required for an SN2 reaction. The rigid nature of the ring system limits conformational flexibility that might otherwise expose the reaction center.
Q4: Are there general strategies to activate the this compound core for further reactions?
Yes, the most common and effective strategy is to induce a ring-opening reaction. This approach utilizes the inherent ring strain as a thermodynamic driving force.[3][6] Key methods include:
-
Lewis Acid Catalysis: Lewis acids can coordinate to a functional group on the this compound or directly interact with the strained C-C bonds, facilitating ring opening.[6][7]
-
Nucleophilic Ring Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to ring opening. This is often facilitated by the presence of an electron-withdrawing group on the this compound.[4]
-
Radical Reactions: Under specific conditions, radical initiators can induce ring opening.
-
Thermolysis: Heating this compound to high temperatures (360-410 °C) can cause ring expansion to methylenecyclobutane.[8]
Troubleshooting Guides
Guide 1: Low Yield in Lewis Acid-Mediated Ring-Opening Reactions
Problem: You are attempting a Lewis acid-mediated ring-opening of a substituted this compound, but the reaction is resulting in a low yield of the desired product, or a complex mixture of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Lewis acid-mediated this compound ring-opening.
Possible Causes and Solutions:
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical. A weak Lewis acid may not be sufficient to activate the this compound, while a very strong one might lead to decomposition.
-
Solution: Screen a variety of Lewis acids with different strengths, such as Sc(OTf)₃, Yb(OTf)₃, or In(OTf)₃.[7]
-
-
Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.
-
Solution: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and gradually warm to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Incorrect Solvent: The polarity of the solvent can affect the stability of intermediates and the overall reaction pathway.
-
Solution: Screen solvents with varying polarities, such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), or acetonitrile (MeCN).
-
-
Substrate Decomposition: The this compound derivative itself or the ring-opened product might be unstable under the reaction conditions.
-
Solution: Analyze the crude reaction mixture for byproducts to understand the decomposition pathways. Consider using milder reaction conditions or protecting sensitive functional groups.
-
Guide 2: Poor Regioselectivity in Nucleophilic Ring-Opening
Problem: The nucleophilic ring-opening of your unsymmetrical this compound is producing a mixture of regioisomers.
Controlling Regioselectivity:
Caption: Key factors determining the regioselectivity of nucleophilic ring-opening of spiropentanes.
Possible Causes and Solutions:
-
Steric Effects: The nucleophile will preferentially attack the sterically less hindered carbon of the cyclopropane ring.[1]
-
Solution: To favor attack at the less substituted position, use a bulkier nucleophile.
-
-
Electronic Effects: The presence of an electron-withdrawing group can make the adjacent carbon more electrophilic and susceptible to nucleophilic attack. Conversely, a group that can stabilize a positive charge will favor nucleophilic attack at that position in reactions with more SN1-like character.[4]
-
Solution: The regioselectivity can sometimes be tuned by modifying the substituents on the this compound ring. An electron-withdrawing group will direct the nucleophile to the carbon it is attached to.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Entry | Method | Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Carbometalation/Cyclization | Substituted Cyclopropene | R-Cu, Et₂O/Toluene | Et₂O/Toluene | -78 to rt | 70-95 | [3] |
| 2 | Simmons-Smith Cyclopropanation | Methylenecyclopropane | CH₂I₂/Zn(Cu) | Et₂O | rt | 50-80 | [9] |
| 3 | Diazo-alkene Cycloaddition | Alkene | Ethyl diazoacetate, Rh₂(OAc)₄ | CH₂Cl₂ | rt | 60-90 | [3] |
| 4 | Intramolecular Displacement | α-halocyclopropyl derivative | Base (e.g., NaH, KHMDS) | THF, DMF | 0 to rt | 40-75 | [9] |
Table 2: Lewis Acids for this compound Ring-Opening Reactions
| Entry | Lewis Acid | Substrate Type | Nucleophile/Reaction Type | Typical Conditions | Comments | Reference |
| 1 | Sc(OTf)₃ | Aryl-substituted this compound | Rearrangement | 5 mol%, CH₂Cl₂, rt, 1-4 h | Efficient for promoting ring expansion to cyclobutanones. | [6] |
| 2 | Yb(OTf)₃ | This compound with ester | Friedel-Crafts type reaction | 10 mol%, DCE, 50 °C, 12 h | Can be used for intermolecular reactions with electron-rich arenes. | [10] |
| 3 | In(OTf)₃ | This compound with hydroxyl | Intramolecular cyclization | 5-10 mol%, MeCN, rt, 2-6 h | Mild conditions, tolerant of various functional groups. | [7] |
| 4 | BF₃·OEt₂ | Oxaspiro[2.2]pentane | Ring expansion to cyclobutanone | 1.1 eq., CH₂Cl₂, -78 °C to rt, 1 h | Stoichiometric amounts may be required for less reactive substrates. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated Ring-Opening of a this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the this compound substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, DCE, or MeCN) to achieve a concentration of 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., Sc(OTf)₃, 5-10 mol%) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of an Activated this compound
This protocol is suitable for spiropentanes activated with an electron-withdrawing group (EWG).
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add the activated this compound (1.0 equiv) and dissolve it in a suitable solvent (e.g., THF, DMSO, or MeCN).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of Spiropentane
Welcome to the technical support center for the functionalization of spiropentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of working with this highly strained and reactive scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the functionalization of this compound and its derivatives.
FAQ 1: Low Yields and Ring-Opened Byproducts in Thermal Reactions
-
Question: I am attempting a high-temperature functionalization of my this compound substrate, but I am observing low yields of the desired product and significant formation of a constitutional isomer, which I suspect is a methylenecyclobutane derivative. What is happening, and how can I mitigate this?
-
Answer: You are likely observing a thermally induced ring expansion of the this compound core. This is a known side reaction where the highly strained this compound rearranges to the more stable methylenecyclobutane.[1] This process is generally favored at elevated temperatures (360-410 °C).[1]
Troubleshooting Strategies:
-
Temperature Optimization: Carefully screen reaction temperatures. If the desired reaction has a lower activation energy than the rearrangement, performing the reaction at the lowest possible temperature that still allows for an acceptable reaction rate will minimize the formation of the methylenecyclobutane byproduct.
-
Alternative Activation Methods: Consider alternative methods to promote your desired reaction that do not require high temperatures, such as photochemistry or the use of highly reactive reagents at low temperatures.
-
Catalysis: Investigate if a catalyst can promote the desired transformation at a lower temperature, thereby avoiding the conditions that favor ring expansion.
-
FAQ 2: Competing Elimination vs. Intramolecular Substitution in this compound Synthesis
-
Question: I am trying to synthesize a polysubstituted this compound via an intramolecular nucleophilic substitution, but I am getting a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?
-
Answer: The competition between intramolecular substitution (to form the this compound) and elimination is a common challenge.[2][3] The outcome is highly dependent on the substrate, base, solvent, and temperature.
Troubleshooting Strategies:
-
Choice of Base: Use a non-bulky, non-nucleophilic base if a base is required to generate the nucleophile. If a strong base is needed, a bulky base might favor elimination by abstracting a proton from a less sterically hindered position, which may or may not be productive for the desired cyclization.
-
Leaving Group: Ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide) to facilitate the substitution reaction.
-
Solvent: A polar aprotic solvent (e.g., THF, DMF) is generally preferred for SN2-type reactions as it solvates the cation of the base but not the nucleophile, thus increasing its reactivity.
-
Concentration: High dilution conditions can favor intramolecular reactions over intermolecular side reactions.
-
Temperature: Lower temperatures generally favor substitution over elimination.
-
FAQ 3: Ring Fragmentation When Using Organometallic Reagents
-
Question: My reaction using a cyclopropylmetal intermediate to synthesize a functionalized this compound is failing, and I suspect ring fragmentation. What causes this and how can I avoid it?
-
Answer: Ring fragmentation is a known side reaction for cyclopropyl metal species, particularly when an electron-withdrawing group is present on the cyclopropane ring.[2][3] However, this side reaction can often be suppressed.
Troubleshooting Strategies:
-
Choice of Metal: The nature of the carbon-metal bond is crucial. For example, cyclopropyl copper species have been shown to be less prone to ring fragmentation due to the relatively high covalent nature of the carbon-copper bond, undergoing rapid cyclization to the desired this compound.[2][3]
-
Low Temperature: Perform the reaction at low temperatures to minimize the rate of fragmentation.
-
Rapid Subsequent Reactions: If the cyclopropylmetal species is an intermediate, ensuring that the subsequent desired reaction is fast can help it outcompete the fragmentation process.
-
Data Presentation: Side Reaction vs. Desired Product Yields
The following tables summarize quantitative data on the yields of desired this compound products versus common side products under various reaction conditions.
Table 1: Synthesis of Substituted Arylspiro[2.2]pentanes vs. Vinylcyclopropanes
| Entry | Substrate | Conditions | This compound Yield (%) | Vinylcyclopropane Yield (%) |
| 1 | Aryl-substituted cyclopropyl sulfone | Base, Solvent | 24-81 | Not reported as primary side product |
| 2 | Cyclopropyl sulfone anion equivalent | - | Not formed | 24-79 |
Data synthesized from reference[4].
Table 2: Yields in Intramolecular Cyclization for this compound Synthesis
| Entry | Precursor Type | Reaction | Desired this compound Yield (%) | Notes |
| 1 | [1-(hydroxymethyl)cyclopropyl]acetonitrile derivative | Intramolecular Displacement | 60-66 | Overall isolated yield of cyanithis compound. |
| 2 | Pentaerythrityl tetrabromide | Reductive Dehalogenation with Zn and Na2EDTA | 81 | Improved yield by chelating zinc ions. |
| 3 | Substituted cyclopropene | Tandem carbocupration/intramolecular substitution | Excellent | Ring fragmentation was not observed. |
Data synthesized from references[2][3][5].
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated Intramolecular Cyclization to Form Polysubstituted Spiropentanes
This protocol is based on the methodology for a tandem regio- and diastereoselective carbometalation followed by intramolecular nucleophilic substitution.[2][3]
-
Reagents and Materials:
-
Substituted cyclopropene precursor with a leaving group (e.g., tosylate)
-
Anhydrous copper(I) iodide (CuI)
-
Alkyllithium reagent in a suitable solvent
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous toluene
-
Anhydrous reaction vessel with a magnetic stir bar
-
Syringes and needles for transfer under inert atmosphere
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
-
Procedure:
-
To a flame-dried, inert gas-purged reaction vessel, add CuI (1.0 equiv).
-
Add anhydrous toluene and cool the suspension to the desired low temperature (e.g., -78 °C).
-
Slowly add the alkyllithium reagent (1.0 equiv) to the CuI suspension and stir for 30 minutes to form the organocopper reagent.
-
In a separate flame-dried, inert gas-purged vessel, dissolve the substituted cyclopropene precursor (1.0 equiv) in a mixture of anhydrous Et₂O and toluene.
-
Cool the solution of the precursor to the same low temperature.
-
Slowly transfer the solution of the precursor to the freshly prepared organocopper reagent via cannula.
-
Stir the reaction mixture at low temperature and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: Key Side Reactions in this compound Functionalization
Caption: Common reaction pathways in this compound chemistry.
Diagram 2: Troubleshooting Workflow for Low-Yielding this compound Reactions
References
Technical Support Center: Optimizing Spiropentane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for spiropentane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing spiropentanes?
A1: The most prevalent methods for this compound synthesis include the Gustavson reaction, the Simmons-Smith reaction, and more modern approaches like carbene additions to alkylidenecyclopropanes or allenes, and regio- and diastereoselective carbometalation of disubstituted cyclopropenes.[1][2][3] The Gustavson reaction involves the 1,3-reductive dehalogenation of pentaerythrityl halides.[3] The Simmons-Smith reaction utilizes an organozinc carbenoid to cyclopropanate both double bonds of an allene or a methylene cyclopropane.[2][3][4]
Q2: What are the primary challenges encountered in this compound synthesis?
A2: Key challenges in this compound synthesis include achieving high yields, controlling stereoselectivity (diastereoselectivity and enantioselectivity), and minimizing side reactions. The high strain of the this compound ring system can make its formation difficult and prone to rearrangements or the formation of byproducts.[5] For instance, low diastereoselectivity is a common issue in the Simmons-Smith cyclopropanation of unsubstituted allenamides.[4]
Q3: How can I improve the diastereoselectivity of the Simmons-Smith reaction for this compound synthesis?
A3: Improving diastereoselectivity in Simmons-Smith reactions can be achieved through several strategies. The use of substrates with existing stereocenters or directing groups, such as hydroxyl groups, can significantly influence the facial selectivity of the cyclopropanation.[6][7] For allenamides, introducing a substituent at the α-position can improve selectivity by influencing the conformational equilibrium of the substrate.[4] Lowering the reaction temperature can also enhance diastereoselectivity.[5]
Q4: What are common byproducts in the Gustavson reaction for this compound synthesis?
A4: In the Gustavson reaction, which typically uses zinc to dehalogenate pentaerythrityl tetrabromide, byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and methylenecyclobutane can form.[8] Careful control of reaction conditions and purification by distillation are necessary to isolate pure this compound.[8]
Troubleshooting Guides
Gustavson Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction; Formation of byproducts. | Ensure the use of highly activated zinc dust. Consider the addition of sodium ethylenediaminetetraacetate (EDTA) to the reaction mixture, which has been shown to improve yields.[9] |
| Difficult Separation of Product | Presence of multiple isomeric byproducts with close boiling points. | Employ fractional distillation for purification. The use of molten acetamide containing sodium iodide and sodium carbonate as the reaction medium has been reported to increase the yield of this compound, potentially simplifying purification.[9] |
Simmons-Smith Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive zinc-copper couple; Poor quality of diiodomethane; Presence of moisture or air. | Use a freshly prepared and highly activated zinc-copper couple.[5] The use of ultrasound can aid in the activation of the zinc.[10] Use freshly distilled, high-purity diiodomethane.[5] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents. |
| Reaction is Sluggish or Incomplete | Low reaction temperature; Low substrate reactivity. | Gradually increase the reaction temperature while monitoring for byproduct formation.[5] For less reactive alkenes, consider using a more reactive reagent variant, such as the Furukawa modification (Et₂Zn and CH₂I₂) or the Shi modification.[2][5] |
| Poor Diastereoselectivity | High reaction temperature; Lack of a directing group. | Lower the reaction temperature to improve selectivity.[5] If possible, utilize a substrate with a directing group (e.g., a hydroxyl group) to guide the cyclopropanation to a specific face of the double bond.[6][7] |
| Formation of Side Products (e.g., mono-cyclopropanation of allenes) | Insufficient amount of Simmons-Smith reagent. | Use a sufficient excess of the Simmons-Smith reagent to ensure bis-cyclopropanation of the allene substrate.[4] |
| Methylation of Heteroatoms | The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or other heteroatoms in the substrate. | Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction progress closely to avoid prolonged reaction times with excess reagent.[2][5] |
Quantitative Data Summary
Table 1: Effect of Reagent and Solvent on Simmons-Smith Cyclopropanation of Allenamides
| Entry | Substrate | Reagent (equiv.) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Unsubstituted Allenamide | Et₂Zn (5.0), ICH₂Cl (10.0) | CH₂Cl₂ | 95 | 1:1 |
| 2 | Unsubstituted Allenamide | Et₂Zn (5.0), ICH₂I (10.0) | CH₂Cl₂ | 92 | 1:1 |
| 3 | α-Methyl Allenamide | Et₂Zn (5.0), ICH₂Cl (10.0) | DCE | 75 | 3:1 |
| 4 | α-Methyl Allenamide | Et₂Zn (5.0), ICH₂I (10.0) | DCE | 80 | 3:1 |
Data adapted from a study on the synthesis of amido-spiro[2.2]pentanes.[4] DCE = 1,2-dichloroethane.
Experimental Protocols
Detailed Protocol for Simmons-Smith Cyclopropanation of an Allenamide
This protocol is a general guideline based on procedures for the synthesis of amido-spiro[2.2]pentanes.[4]
Materials:
-
Allenamide substrate
-
Diethylzinc (Et₂Zn) solution
-
Diiodomethane (CH₂I₂) or Chloroiodomethane (ICH₂Cl)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the allenamide substrate in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an appropriate cooling bath.
-
Slowly add the diethylzinc solution (typically 5.0 equivalents) to the stirred solution of the allenamide.
-
After stirring for a short period, add the dihalomethane (typically 10.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS for completion).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Visualizations
Caption: Workflow for Simmons-Smith this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
preventing decomposition of strained spiropentane compounds
Technical Support Center: Spiropentane Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained this compound compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and manage the decomposition of these unique molecules during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound compounds inherently unstable?
A: The instability of this compound and its derivatives stems from significant ring strain. This strain is a combination of:
-
Angle Strain: The carbon atoms in the three-membered rings are forced into bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This compression leads to high potential energy.[1]
-
Torsional Strain: The hydrogen atoms on adjacent carbons within the rings are in an eclipsed conformation, leading to repulsive forces between their electron clouds.[1]
This stored potential energy makes the molecule susceptible to reactions that relieve the strain, often through ring-opening or rearrangement, which we observe as decomposition.
Q2: What are the most common decomposition pathways for spiropentanes?
A: The primary decomposition pathway is thermal rearrangement (thermolysis). When heated, this compound can undergo several transformations:
-
Ring Expansion: The molecule rearranges to its more stable constitutional isomer, methylenecyclobutane. This is often the major product.[2]
-
Fragmentation: The compound can break down into smaller molecules, typically ethene and propadiene.[2][3]
For more complex or substituted spiropentanes, decomposition can also be triggered by light (photochemical rearrangement) or the presence of catalytic impurities, leading to a variety of isomerization or degradation products.[4]
Q3: Can substituents on the this compound core affect its stability?
A: Yes, substituents can have a significant impact. Electron-withdrawing groups or bulky substituents can alter the electronic properties and steric environment of the this compound core, potentially making it more or less stable. In some cases, specific functional groups can provide alternative rearrangement pathways. For instance, a congested this compound derivative has been observed to rearrange into a triphenylene phenol derivative upon exposure to heat or light.[4]
Troubleshooting Guide
Issue 1: My purified this compound compound shows signs of degradation after storage (e.g., discoloration, new spots on TLC, unexpected peaks in NMR/LC-MS).
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | Store the compound at low temperatures. Move from room temperature to a refrigerator (+4°C) or freezer (-20°C or -80°C). |
| Photochemical Decomposition | Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[4] Keep it in a dark storage area like a cabinet or freezer.[5] |
| Atmospheric Oxidation | If the compound is sensitive to air, store it under an inert atmosphere (e.g., nitrogen or argon). Use a vial with a septum cap for easy access without exposing the bulk material. |
| Acid/Base Catalysis | Ensure all solvents and storage vials are free from acidic or basic residues. If purification involved acid or base, ensure it is completely removed. Consider storing the compound as a solution in a dry, aprotic, and neutral solvent (e.g., anhydrous toluene or THF). |
Issue 2: My reaction to synthesize a this compound derivative is yielding multiple products that seem to be isomers of my target compound.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | The desired product may be forming and then immediately rearranging under the reaction conditions. Try lowering the reaction temperature. |
| Extended Reaction Time | A longer reaction time may be promoting the decomposition of the product. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| In-situ Decomposition during Workup | The product may be unstable to the workup conditions (e.g., aqueous acid/base washes). Use neutral washes (e.g., brine) and minimize the time the compound spends in solution. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can cause decomposition of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like preparative HPLC with a neutral mobile phase. |
Visualizing Decomposition and Prevention
The following diagrams illustrate the primary thermal decomposition pathway of this compound and a troubleshooting workflow for handling observed degradation.
Caption: Thermal decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound decomposition.
Experimental Protocols
Protocol 1: Best Practices for Handling and Storing a Newly Synthesized this compound Compound
This protocol outlines the immediate steps to take after purification to maximize the long-term stability of your compound.
-
Solvent Removal: After column chromatography or HPLC, remove the solvent under reduced pressure at the lowest practical temperature (e.g., a 0-25°C water bath) to avoid thermal stress.
-
Final Drying: Dry the purified compound under high vacuum for several hours to remove any residual solvent, which could be a source of catalytic impurities.
-
Inert Atmosphere Transfer: Transfer the final compound from the round-bottom flask to a pre-weighed storage vial inside a glovebox or under a positive flow of an inert gas (argon or nitrogen).
-
Vial Selection: Use a low-volume amber glass vial to minimize headspace and protect from light. For very sensitive compounds, consider a vial with a PTFE-lined septum cap.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions (e.g., "Store at -80°C under Argon").[6][7]
-
Storage: Immediately place the vial in its designated long-term storage location, such as a -20°C or -80°C freezer that is not frequently opened.
-
Aliquoting: If you need to use the compound frequently, consider preparing several smaller aliquots to avoid repeatedly warming and cooling the entire batch.
Protocol 2: Accelerated Stability Study via HPLC
This experiment helps quantify the stability of your compound under different storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of your purified this compound compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Dispense equal volumes of this stock solution into three separate, appropriately labeled HPLC vials (e.g., "T=0", "+4°C", "+25°C").
-
-
Initial Analysis (T=0):
-
Immediately inject the "T=0" sample into the HPLC system.
-
Record the peak area of the parent compound. This will serve as your 100% reference.
-
-
Incubation:
-
Store the "+4°C" vial in a refrigerator.
-
Store the "+25°C" vial on a lab bench, protected from direct light.
-
-
Time-Point Analysis:
-
After a set period (e.g., 24, 48, and 72 hours), inject samples from both the "+4°C" and "+25°C" vials into the HPLC.
-
Use the same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each condition to visualize the decomposition rate. This data will provide a clear indication of the optimal storage temperature.
-
References
- 1. Understanding Strain | ChemTalk [chemistrytalk.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and Rearrangement of a Congested this compound from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
Technical Support Center: Regioselective Functionalization of Spiropentane
Welcome to the technical support center for the regioselective functionalization of spiropentane. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work with this unique structural motif.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
A1: The main challenges stem from the high strain energy and the chemical inertness of the C-H bonds of the this compound core. Direct C-H functionalization is often difficult to control and can lead to a mixture of products or decomposition.[1][2] Ring-opening reactions are a common pathway, but controlling the regioselectivity of the bond cleavage can be challenging and is highly dependent on the substitution pattern and the reagents used. Furthermore, creating multiple stereocenters with high diastereoselectivity requires carefully designed synthetic strategies.[1][2]
Q2: What are the most common strategies for achieving regioselective functionalization?
A2: Currently, one of the most successful strategies involves the de novo synthesis of functionalized spiropentanes from highly substituted cyclopropene precursors. A key method is the regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes, followed by an intramolecular nucleophilic substitution.[1][2] This approach allows for the controlled installation of multiple substituents and stereocenters. The use of directing groups is crucial in this strategy to control the regioselectivity of the carbometalation step.[1][2]
Q3: What types of directing groups are effective in controlling regioselectivity in this compound synthesis?
A3: Several directing groups (DGs) have been shown to effectively control the regioselectivity of nucleophilic addition to cyclopropenes, which is a key step in the synthesis of polysubstituted spiropentanes. These include free and protected alcohols, tertiary amines, and sulfides.[1] The directing group is typically tethered to the cyclopropene precursor and serves a dual role: first, to direct the incoming nucleophile to a specific position, and second, to act as a leaving group in the subsequent intramolecular cyclization to form the this compound.[1][2]
Q4: Can spiropentanes undergo ring-opening reactions in a regioselective manner?
A4: Yes, the strained nature of the this compound ring system makes it susceptible to ring-opening reactions. The regioselectivity of these reactions is influenced by both steric and electronic factors. Under acidic conditions or in the presence of Lewis acids, ring-opening is thought to proceed through a carbocationic intermediate, with the cleavage occurring to form the most stable carbocation. The regioselectivity can also be influenced by the nature of the nucleophile and the substitution pattern on the this compound core.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Synthesis of Polysubstituted Spiropentanes via Carbometalation
Problem: The tandem carbometalation/intramolecular substitution reaction is producing a low diastereomeric ratio (d.r.) of the desired this compound product.
Possible Causes and Solutions:
-
Mismatched Directing Group and Substrate Conformation: The diastereoselectivity of the carbometalation step is highly dependent on the interplay between the directing group and the conformational bias of the cyclopropene precursor. In some cases, the inherent conformational preference of the substrate may oppose the directionality of the directing group, leading to a mixture of diastereomers.
-
Solution: Consider modifying the directing group. For instance, reducing an ester directing group to a strongly chelating alcohol can enhance the directing effect and overcome the conformational bias of a mismatched substrate, leading to a single diastereomer.[1]
-
-
Steric Hindrance: Increased steric bulk on the organocopper reagent or on the cyclopropene can lower the diastereoselectivity of the carbometalation step.
-
Solution: If possible, permute the alkyl groups between the organocopper reagent and the cyclopropene. For example, using a less sterically demanding organocuprate may improve diastereoselectivity.[1]
-
-
Double Chelation: In certain substrates with multiple chelating groups, unintended chelation pathways can lead to the formation of minor isomers.
Issue 2: Undesired Ring Fragmentation or Elimination During this compound Synthesis
Problem: Instead of the desired this compound, the reaction yields products resulting from the fragmentation of the cyclopropylmetal intermediate or elimination products.
Possible Causes and Solutions:
-
Instability of the Cyclopropylmetal Intermediate: Cyclopropylmetal species bearing an electron-withdrawing group are known to be prone to ring fragmentation.
-
Solution: The choice of metal in the organometallic reagent is crucial. Organocopper reagents are often preferred because the relatively high covalent nature of the carbon-copper bond can suppress ring fragmentation.[1][2] Ensure the reaction is carried out at a low temperature to maintain the stability of the intermediate.
-
-
Competing Elimination Reaction: The intramolecular nucleophilic substitution step can compete with an elimination reaction, especially if the leaving group is on a sterically hindered carbon.
-
Solution: Ensure the use of a good leaving group (e.g., tosylate or a halide) on a secondary carbon to favor the SN2 substitution pathway over elimination. The choice of solvent can also influence the reaction outcome.
-
Data Presentation
Table 1: Regioselective Synthesis of Polysubstituted Spiropentanes via Copper-Catalyzed Tandem Carbometalation/Intramolecular Substitution
| Entry | Cyclopropene Precursor (R¹, R², R³) | Organolithium Reagent (R⁴Li) | Product (this compound) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Et, H, Me | MeLi | 3a-1 | 85 | >20:1 |
| 2 | Et, H, Me | n-BuLi | 3a-2 | 82 | >20:1 |
| 3 | n-Bu, H, Me | EtLi | 3a-3 | 78 | >20:1 |
| 4 | Et, H, Me | i-PrLi | 3a-4 | 65 | 4:1 |
| 5 | Ph, H, Me | MeLi | 3a-5 | 75 | >20:1 |
| 6 | Et, H, Ph | MeLi | 3a-7 | 79 | >20:1 |
Data synthesized from "Stereoselective Synthesis of Polysubstituted Spiropentanes," J. Am. Chem. Soc. 2022, 144, 37, 16732–16736.[1][2]
Experimental Protocols
Key Experiment: Synthesis of Polysubstituted this compound via Tandem Carbometalation/Intramolecular Substitution
This protocol is adapted from the work of Marek and coworkers.[1][2]
Materials:
-
Substituted cyclopropene precursor with a tosylate or halide leaving group (1.0 equiv)
-
Copper(I) iodide (CuI) (1.0 equiv)
-
Organolithium reagent (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organocopper Reagent: In a flame-dried, argon-purged flask, suspend CuI (1.0 equiv) in anhydrous Et₂O at -40 °C. To this suspension, add the organolithium reagent (1.0 equiv) dropwise. Stir the mixture for 30 minutes at -40 °C to form the organocopper reagent.
-
Carbometalation and Cyclization: In a separate flame-dried, argon-purged flask, dissolve the cyclopropene precursor (1.0 equiv) in a mixture of anhydrous toluene and Et₂O. Cool the solution to -78 °C. To this solution, add the freshly prepared organocopper reagent via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with Et₂O (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted this compound.
Mandatory Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving spiropentane and other strained ring systems.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to catalyst deactivation.
Issue 1: Rapid Loss of Catalytic Activity
Q1: My reaction has stopped or significantly slowed down prematurely. What are the likely causes related to the catalyst?
A1: A sudden drop in catalytic activity is often a sign of acute catalyst deactivation. The primary suspects are catalyst poisoning or mechanical fouling.
-
Catalyst Poisoning: This occurs when impurities in your reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] Given the high reactivity of this compound, even trace impurities can be problematic. Common poisons include sulfur, nitrogen-containing compounds, and heavy metals.[3][4]
-
Mechanical Fouling (Coking): In reactions involving hydrocarbons, especially highly reactive ones like this compound, carbonaceous deposits, known as coke, can form on the catalyst surface.[2] These deposits physically block the active sites and pores of the catalyst.
Recommended Actions:
-
Analyze Feedstock Purity: Ensure all reactants and solvents are of the highest possible purity. Consider passing them through a purification column (e.g., activated alumina or charcoal) before use.
-
Characterize the Spent Catalyst:
-
Review Reaction Conditions: High temperatures and pressures can accelerate coke formation.[1] Consider if your reaction conditions can be moderated without compromising the desired outcome.
Issue 2: Gradual Decline in Catalyst Performance Over Several Runs
Q2: I am observing a consistent decrease in yield and/or an increase in reaction time with each catalyst recycle. What could be the cause?
A2: A gradual decline in performance often points towards slower, cumulative deactivation mechanisms such as sintering or leaching.
-
Sintering: At elevated temperatures, the small metal particles of a heterogeneous catalyst can migrate and agglomerate into larger particles.[1] This reduces the active surface area of the catalyst, leading to lower activity.
-
Leaching: In homogeneous catalysis, the active metal complex can sometimes be lost from the reaction solution, for instance, by precipitating out or being carried away during product extraction.[8] For heterogeneous catalysts, the active metal can dissolve into the reaction medium.
Recommended Actions:
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
-
Monitor Catalyst Structure:
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and used catalyst to observe any changes in particle size, which would indicate sintering.
-
Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction mixture post-reaction to quantify any leached metal.[4]
-
-
Consider Catalyst Support: The choice of support material can influence the stability of the metal nanoparticles and their resistance to sintering.
Frequently Asked Questions (FAQs)
Catalyst Handling and Preparation
Q1: How critical is the pre-treatment of the catalyst for reactions involving this compound?
A1: Catalyst pre-treatment is crucial. For many noble metal catalysts, a reduction step (e.g., under a hydrogen atmosphere at a specific temperature) is necessary to ensure the metal is in its active, metallic state before the introduction of the highly reactive this compound substrate. Improper or incomplete reduction can lead to immediate low activity.
Deactivation Mechanisms
Q2: Is this compound itself likely to cause catalyst deactivation?
A2: Yes, due to its high ring strain and reactivity, this compound and its isomers can be precursors to coke formation. The high energy released during ring-opening can create localized hot spots on the catalyst surface, promoting the formation of carbonaceous deposits.[2]
Q3: What are the most common poisons I should be aware of in fine chemical synthesis involving strained rings?
A3: In a laboratory setting, common poisons are often introduced unintentionally. These can include:
-
Sulfur and Nitrogen Compounds: Can originate from starting materials, reagents, or even contaminated solvents.[3][4]
-
Halogens: Residual halides from precursors or additives can poison the catalyst.
-
Water and Oxygen: While not always poisons in the classical sense, their presence can alter the catalytic cycle or lead to the oxidation of the active metal.
Catalyst Regeneration
Q4: Can a deactivated catalyst from a this compound reaction be regenerated?
A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: A common method is calcination in air or a controlled oxygen environment to burn off the carbon deposits.[9][10] This must be done carefully to avoid excessive temperatures that could cause sintering.
-
For Reversible Poisoning: Some poisons can be removed by thermal treatment under an inert atmosphere or by washing with specific solvents.
-
For Sintering: Regeneration is more challenging. It may involve redispersion of the metal particles through chemical treatment, for example, with an oxidizing agent followed by reduction.
Q5: Is there a general-purpose regeneration protocol I can start with?
A5: A good starting point for regenerating a coked noble metal catalyst on an alumina support is a controlled oxidation followed by reduction. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Illustrative Data on Catalyst Deactivation in a Related Strained Ring System (Cyclopropane Hydrogenolysis on Ni/SiO2)
| Time on Stream (h) | Conversion (%) | Turnover Frequency (s⁻¹) |
| 1 | 95 | 0.52 |
| 5 | 88 | 0.48 |
| 10 | 75 | 0.41 |
| 20 | 55 | 0.30 |
Disclaimer: This data is for a related system and is intended to illustrate the typical trend of catalyst deactivation. Actual deactivation rates for this compound reactions will vary depending on the specific catalyst and reaction conditions.
Table 2: Effect of Thiophene (a Sulfur Poison) on the Rate of Cyclopropane Ring Opening over a Platinum Catalyst
| Thiophene Concentration (ppm) | Initial Reaction Rate (mol/g·s) | Relative Activity (%) |
| 0 | 1.2 x 10⁻⁵ | 100 |
| 5 | 8.4 x 10⁻⁶ | 70 |
| 10 | 4.8 x 10⁻⁶ | 40 |
| 20 | 1.2 x 10⁻⁶ | 10 |
Disclaimer: This data demonstrates the poisoning effect of a common sulfur-containing impurity on a related reaction. The sensitivity of your specific catalyst to various poisons should be determined experimentally.
Experimental Protocols
Protocol 1: Regeneration of a Coked Platinum on Alumina (Pt/Al₂O₃) Catalyst
This protocol describes a general procedure for the regeneration of a Pt/Al₂O₃ catalyst that has been deactivated by coke formation.
Materials:
-
Deactivated Pt/Al₂O₃ catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz reactor tube
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidizing gas (e.g., 1-5% O₂ in N₂)
-
Reducing gas (e.g., 5-10% H₂ in N₂)
Procedure:
-
Inert Gas Purge: Place the deactivated catalyst in the quartz reactor tube within the furnace. Purge the system with an inert gas (e.g., N₂) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or products.
-
Temperature Ramp under Inert Gas: While maintaining the inert gas flow, ramp the temperature to the desired oxidation temperature (typically 400-500°C) at a rate of 5-10°C/min.
-
Controlled Oxidation: Once the target temperature is reached, switch the gas flow to the oxidizing gas mixture (e.g., 2% O₂ in N₂). Maintain this flow for 2-4 hours to burn off the coke deposits. Caution: The oxidation of coke is exothermic. Monitor the temperature closely to prevent thermal runaways that could lead to catalyst sintering.
-
Inert Gas Purge: After the oxidation step, switch the gas flow back to the inert gas and hold at the oxidation temperature for 30 minutes to remove any residual oxygen.
-
Cooling or Ramping to Reduction Temperature: Depending on the subsequent reduction temperature, either cool down under inert gas or adjust the temperature to the required reduction temperature (typically 300-400°C).
-
Reduction: Switch the gas flow to the reducing gas mixture (e.g., 5% H₂ in N₂). Hold at the reduction temperature for 2-4 hours to reduce the platinum oxide species back to their active metallic state.
-
Cooling: Cool the reactor down to room temperature under an inert gas flow. The regenerated catalyst is now ready for use.
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation in this compound reactions.
References
- 1. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. researchgate.net [researchgate.net]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iau.ir [journals.iau.ir]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Computational Modeling of Spiropentane Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing computational modeling to predict the outcomes of reactions involving spiropentane and its derivatives. It provides troubleshooting advice, answers to frequently asked questions, and standardized computational protocols.
Troubleshooting Guides
This section addresses common issues encountered during the computational modeling of this compound reactions.
Issue 1: Difficulty Achieving Self-Consistent Field (SCF) Convergence
-
Question: My geometry optimization or frequency calculation for a this compound-containing molecule is failing to converge (SCF error). What steps can I take to resolve this?
-
Answer: SCF convergence issues are common when modeling highly strained systems like spiropentanes due to their complex electronic structure. Here are several strategies to try, starting with the simplest:
-
Increase SCF Cycles: The default number of SCF cycles may be insufficient. Increase the maximum number of cycles (e.g., scf=maxcycle=512 in Gaussian).
-
Use a Better Initial Guess: A poor initial molecular geometry can lead to convergence problems. Try pre-optimizing the structure with a faster, less accurate method (like a semi-empirical method or a smaller basis set) before starting the full DFT calculation.
-
Dampen SCF Oscillations: If the SCF energy is oscillating, damping algorithms can help. Use keywords like scf=vshift or scf=damp in your input file.
-
Try a Different SCF Algorithm: Most software offers several SCF algorithms. The quadratically convergent SCF (scf=qc or scf=xqc) can be very effective when the standard algorithm fails, though it is more computationally expensive.
-
Adjust Integration Grid: For DFT calculations, an inadequate integration grid can sometimes cause convergence issues.[1] Ensure you are using a sufficiently dense grid (e.g., int=ultrafine in Gaussian).[1]
-
Issue 2: Failure to Locate a Transition State (TS)
-
Question: My transition state search is not converging, or it converges to a reactant/product minimum instead of a saddle point. How can I effectively find the transition state for a this compound reaction?
-
Answer: Locating transition states for reactions involving rigid, strained molecules can be challenging.
-
Provide a Good Initial TS Guess: The quality of your starting structure is critical. You can generate a guess by:
-
Manually modifying the geometry of the reactant or product to resemble the expected transition state.
-
Running a relaxed potential energy surface (PES) scan along the reaction coordinate to find an energy maximum.[2]
-
Using a synchronous transit-guided quasi-Newton (QST2/QST3) method if you have good reactant and product structures.
-
-
Use Appropriate Keywords: Ensure your calculation is set up correctly for a TS search (e.g., opt=ts). It is also highly recommended to calculate vibrational frequencies at the same time to verify the nature of the stationary point (opt=(ts,calcfc)).
-
Verify the Eigenvector: If the optimization is struggling, check that the eigenvector it is following corresponds to the desired reaction coordinate. You may need to use eigenvector-following methods (opt=eigenvectorfollow).
-
Refine with a More Robust Method: If a simple method fails, try a more robust but computationally intensive method for TS searching, such as a Dimer method or a Nudged Elastic Band (NEB) method.
-
Issue 3: Incorrect Number of Imaginary Frequencies
-
Question: My transition state calculation finished, but the frequency analysis shows zero or more than one imaginary frequency. What does this mean and how do I fix it?
-
Answer:
-
Zero Imaginary Frequencies: This indicates that the optimized structure is a minimum on the potential energy surface (a reactant, product, or intermediate), not a transition state. You need to restart the TS search from a different initial geometry that is higher in energy and closer to the true saddle point.
-
More Than One Imaginary Frequency: This signifies a higher-order saddle point, which is typically not a true transition state for a single-step reaction. The additional imaginary frequencies usually correspond to rotations of substituents or other low-energy conformational changes. To resolve this:
-
Visualize the vibrational modes corresponding to the imaginary frequencies.
-
Identify the mode that represents your desired reaction coordinate.
-
Identify the other imaginary mode(s) (e.g., a methyl group rotation).
-
Modify the geometry by "pushing" it slightly along the coordinates of the unwanted imaginary frequency/frequencies to break that symmetry.
-
Restart the transition state optimization from this new, slightly distorted geometry.
-
-
Frequently Asked Questions (FAQs)
Q1: Which DFT functional and basis set are best for this compound reactions? A: There is no single "best" combination, as the optimal choice depends on the specific reaction and desired accuracy versus computational cost. However, for strained organic systems, the following are generally reliable starting points:
-
Functionals: Functionals that perform well for kinetics and non-covalent interactions are often preferred. M06-2X is a popular choice for main-group thermochemistry and kinetics.[3][4] B3LYP with a dispersion correction (e.g., B3LYP-D3) is also a widely used and robust option.[3]
-
Basis Sets: Pople-style basis sets like 6-31G(d) are suitable for initial optimizations. For more accurate final energies, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.[3][5]
Q2: How important is modeling solvent effects, and how do I include them? A: Solvent effects can significantly influence reaction rates and equilibria.[6][7] For reactions in solution, it is crucial to include a solvent model.
-
Implicit Solvation Models: The most common and efficient method is to use an implicit (continuum) solvation model, such as the SMD model or IEFPCM/PCM.[3][4][8] These models treat the solvent as a continuous medium with a specific dielectric constant, which is a good approximation for many reactions.
-
Explicit Solvation Models: For reactions where specific solvent-solute interactions (like hydrogen bonding) are critical to the mechanism, an explicit model (including several solvent molecules in the calculation) may be necessary. This is significantly more computationally expensive.[9]
Q3: My calculation has finished successfully. How do I verify that my results are chemically meaningful? A: A successful calculation is only the first step. To ensure your results are valid:
-
Verify Stationary Points: Perform a frequency calculation at the same level of theory as your optimization. Reactants and products should have zero imaginary frequencies. A transition state must have exactly one imaginary frequency.
-
Confirm the Reaction Pathway: For a transition state, visualize the imaginary frequency to confirm that the atomic motion corresponds to the expected bond-forming/breaking process of your reaction.
-
Run an IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state.[2] This traces the reaction path downhill from the TS. A valid TS should connect the desired reactants on one side and the desired products on the other.
Q4: What are the main challenges specific to modeling strained molecules like this compound? A: The high ring strain in this compound introduces specific computational challenges:
-
Complex Electronic Structure: The strained bonds can lead to multi-reference character, although single-reference methods like DFT are often sufficient. This complexity can make SCF convergence more difficult.
-
Unusual Geometries: The bond angles and lengths deviate significantly from standard sp³ hybridized carbons, making it essential to use flexible basis sets that can describe this distortion.[5]
-
Strain Energy Prediction: Accurately predicting the high strain energy is critical for getting correct reaction enthalpies. This requires a high-quality theoretical method.[10][11]
Data Presentation: Method Comparison
The table below summarizes typical performance characteristics of common DFT functionals for predicting reaction energy barriers in strained ring systems. Note: These are generalized values; performance can vary for specific reactions.
| Functional | Typical Mean Absolute Error (kcal/mol) | Computational Cost | Key Features |
| B3LYP | 3.0 - 5.0 | Medium | A widely used hybrid functional, often requires dispersion correction (e.g., B3LYP-D3) for best results. |
| M06-2X | 1.5 - 3.0 | Medium-High | A high-nonlocality functional that generally performs very well for main-group kinetics and thermochemistry.[12] |
| ωB97X-D | 1.5 - 3.5 | Medium-High | A range-separated hybrid functional with an empirical dispersion correction included. Good for kinetics and non-covalent interactions. |
| PBE | 5.0 - 8.0 | Low | A generalized gradient approximation (GGA) functional. It is fast but generally not recommended for accurate barrier height predictions. |
Experimental Protocols: Computational Workflow
This section details a standard methodology for predicting the outcome and activation energy of a this compound reaction, such as a cycloaddition or ring-opening.
Protocol 1: Calculating a Reaction Energy Profile
-
Step 1: Geometry Optimization of Reactants and Products
-
Objective: Find the lowest energy structure for all reactants and products.
-
Methodology:
-
Build initial 3D structures for each reactant and product molecule.
-
Perform a geometry optimization using a chosen level of theory (e.g., M06-2X/6-311+G(d,p)) and solvent model (e.g., SMD for water).
-
Ensure the optimization converges to a stationary point.
-
Run a frequency calculation at the same level of theory to confirm the structure is a true minimum (zero imaginary frequencies). The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
-
Step 2: Locating the Transition State (TS)
-
Objective: Find the first-order saddle point on the potential energy surface connecting reactants and products.
-
Methodology:
-
Create an initial guess for the transition state structure (see Troubleshooting Issue 2).
-
Perform a transition state optimization (e.g., opt=ts). It is highly recommended to compute force constants at the first step (calcfc) to aid convergence.
-
Once converged, perform a frequency calculation at the same level of theory.
-
-
-
Step 3: Verifying the Transition State
-
Objective: Confirm the located TS is correct.
-
Methodology:
-
Frequency Check: The frequency calculation from the previous step must yield exactly one imaginary frequency.
-
Visualize the Imaginary Frequency: Animate the vibrational mode of the imaginary frequency. The atomic motion must correspond to the transformation from reactants to products.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Initiate an IRC calculation from the optimized TS structure. This traces the minimum energy path. The forward direction should lead to the optimized product structure, and the reverse direction should lead to the optimized reactant structure.
-
-
-
Step 4: Calculating Reaction and Activation Energies
-
Objective: Determine the thermodynamic and kinetic favorability of the reaction.
-
Methodology:
-
Use the electronic energies (with ZPVE correction) or Gibbs free energies from the frequency calculations of the reactants (R), transition state (TS), and products (P).
-
Activation Energy (ΔE_act): Energy(TS) - Energy(R)
-
Reaction Energy (ΔE_rxn): Energy(P) - Energy(R)
-
-
Visualizations
Computational Workflow for Reaction Prediction
Caption: A standard workflow for computational prediction of reaction pathways and energies.
Decision Tree for Troubleshooting SCF Convergence
Caption: A decision-making guide for resolving common SCF convergence failures.
References
- 1. Common Errors in Density-Functional Theory | Rowan [rowansci.com]
- 2. grnjournal.us [grnjournal.us]
- 3. researchgate.net [researchgate.net]
- 4. Computational insight into the mechanism and stereoselectivity of cycloaddition between donor-acceptor spirocyclopropane and aldehyde catalyzed by Brønsted acid TsOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. communities.springernature.com [communities.springernature.com]
- 8. youtube.com [youtube.com]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Accelerated Scheme to Predict Ring-Opening Polymerization Enthalpy: Simulation-Experimental Data Fusion and Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Safe Handling of Energetic Spiropentane Intermediates
Disclaimer: The following guide is intended for experienced researchers, scientists, and drug development professionals. Energetic spiropentane intermediates are potentially explosive and should only be handled by trained personnel in a controlled laboratory environment equipped with appropriate safety measures. The information provided is based on general principles for handling energetic materials and related strained-ring systems. Due to the limited availability of specific hazard data for many this compound derivatives, a thorough risk assessment must be conducted for each specific compound and procedure.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of energetic this compound intermediates.
| Problem | Potential Causes | Solutions & Mitigation Strategies |
| Unexpected Exotherm or Runaway Reaction During Synthesis (e.g., Nitration) | 1. Inadequate cooling of the reaction vessel. 2. Addition of reagents too quickly. 3. Localized "hot spots" due to poor stirring. 4. Use of overly concentrated reagents. 5. Contamination of starting materials or reagents. | 1. Ensure adequate cooling: Use a cooling bath with a large volume and monitor the internal reaction temperature continuously with a calibrated thermometer. 2. Slow reagent addition: Add nitrating agents or other energetic reagents dropwise using an addition funnel, ensuring the temperature does not exceed the predetermined safe limit. 3. Efficient stirring: Use an overhead stirrer for viscous reaction mixtures to ensure homogeneity and prevent localized heating. 4. Use appropriate concentrations: Avoid using fuming nitric acid or other highly concentrated reagents unless a validated protocol exists. Consider using milder nitrating agents. 5. Purity of materials: Ensure all starting materials and reagents are pure and free from contaminants that could catalyze decomposition. |
| Low Yield of Desired Product | 1. Decomposition of the product under the reaction conditions. 2. Competing side reactions. 3. Inefficient purification leading to product loss. | 1. Optimize reaction conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction. 2. Control stoichiometry and addition order: Carefully control the stoichiometry of reagents. The order of addition can be critical in minimizing side products. 3. Gentle purification: Use purification methods suitable for thermally sensitive compounds, such as column chromatography at room temperature or recrystallization from an appropriate solvent system at low temperatures. Avoid high temperatures during solvent removal. |
| Product Decomposition During Purification | 1. Thermal instability of the this compound intermediate. 2. Acidity or basicity of the chromatography stationary phase (e.g., silica gel). 3. Prolonged exposure to heat during solvent evaporation. | 1. Low-temperature techniques: Perform column chromatography in a cold room or using a jacketed column with a cooling circulator. 2. Neutralize stationary phase: If the compound is sensitive to acid, use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). Alternatively, use a more inert stationary phase like alumina (neutral or basic). 3. Avoid high heat: Remove solvent under reduced pressure at or below room temperature using a rotary evaporator with a cooled water bath. For very sensitive compounds, consider air-drying or using a stream of inert gas. |
| Difficulty in Isolating and Handling the Final Product | 1. The product is an oil or a low-melting solid. 2. The product is sensitive to static electricity. | 1. Co-distillation/Trituration: If the product is an oil, attempt to solidify it by trituration with a non-polar solvent (e.g., hexane). 2. Grounding and antistatic measures: When handling dry, potentially sensitive materials, ensure all equipment and personnel are properly grounded to dissipate static charge. Use anti-static weigh paper and tools made of non-sparking materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with energetic this compound intermediates?
A1: The primary hazards stem from the combination of high ring strain in the this compound core and the presence of energetic functional groups (e.g., nitro, azide, nitramine). This combination can lead to high sensitivity to impact, friction, heat, and static discharge, potentially resulting in rapid decomposition or explosion.
Q2: How can I estimate the potential hazards of a novel energetic this compound intermediate?
A2: Due to the lack of specific data for many derivatives, it is crucial to extrapolate from related structures. As a general rule, sensitivity often increases with the number of energetic groups and the overall oxygen balance of the molecule. The high strain energy of the this compound ring system should be considered an additional risk factor. It is highly recommended to perform small-scale sensitivity testing (impact and friction) and thermal analysis (DSC/TGA) on a small, representative sample before scaling up any synthesis.
Q3: What are the best practices for storing energetic this compound intermediates?
A3: Store in a designated, explosion-proof cabinet or refrigerator, away from heat, light, and sources of ignition. Containers should be clearly labeled with the chemical identity, date of synthesis, and a clear warning of its energetic nature. Avoid storing large quantities. For long-term storage, consider wetting the material with a suitable solvent to reduce its sensitivity, if compatible with the compound's stability.
Q4: What personal protective equipment (PPE) should be worn when handling these compounds?
A4: At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., leather over nitrile) should be worn. All work should be conducted behind a blast shield in a certified fume hood.
Q5: How should I dispose of waste containing energetic this compound intermediates?
A5: Never dispose of these materials down the drain or in regular trash. All waste, including contaminated solvents, filter paper, and glassware, should be collected in a designated, labeled waste container. The waste should be kept wet with a non-reactive solvent (e.g., water or mineral oil) to minimize sensitivity. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures for energetic materials.[1][2][3] Do not mix with other waste streams, especially acids or oxidizing agents, which could lead to a violent reaction.[2][3]
Quantitative Data on Related Energetic Compounds
Note: The following data is for analogous strained or energetic compounds and should be used for estimation purposes only. The actual hazard properties of specific this compound derivatives may vary significantly and must be determined experimentally.
| Compound Class | Example | Decomposition Onset (DSC, °C) | Impact Sensitivity (h50, cm, 2.5 kg weight) | Reference |
| Nitroalkanes | Nitromethane | ~320 | >100 | [4] |
| Polynitrated Caged Hydrocarbons | Hexanitrohexaazaisowurtzitane (CL-20) | ~220 | 23-28 | [5] |
| Strained Nitramines | 1,3,5-Trinitro-1,3,5-triazinane (RDX) | ~210 | 23-26 | [6] |
| Polynitrated Aromatics | 2,4,6-Trinitrotoluene (TNT) | ~295 | 48 | [6] |
Experimental Protocols
General Protocol for Small-Scale Synthesis of a Nitrated this compound Derivative
WARNING: This is a generalized procedure and must be adapted and thoroughly risk-assessed for each specific target molecule. All operations must be performed behind a blast shield in a fume hood.
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks or scratches.
-
Set up the reaction in a cooling bath (e.g., ice-salt or dry ice/acetone) capable of maintaining the desired temperature.
-
Use a magnetic stirrer with a Teflon-coated stir bar. For larger scales (>5g), an overhead mechanical stirrer is recommended.
-
Place a calibrated thermometer directly in the reaction mixture.
-
-
Reaction:
-
Dissolve the this compound precursor in a suitable inert solvent (e.g., dichloromethane) in the reaction flask and cool to the target temperature (e.g., 0 °C or lower).
-
Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another suitable agent) dropwise via an addition funnel.
-
Continuously monitor the internal temperature. If it rises above the set limit, immediately stop the addition and allow the mixture to cool before resuming.
-
After the addition is complete, allow the reaction to stir at the low temperature for the prescribed time, monitoring by TLC or LC-MS.
-
-
Work-up and Quenching:
-
Carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and a reducing agent (e.g., sodium sulfite solution) to neutralize any excess oxidizing agent.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at room temperature.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a non-polar eluent system.
-
If the product is suspected to be acid-sensitive, add a small amount of triethylamine (e.g., 0.1%) to the eluent.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure at room temperature.
-
Visualizations
Caption: General workflow for the safe synthesis of energetic this compound intermediates.
Caption: Troubleshooting decision tree for common issues with energetic intermediates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Risk Assessment Related to Atmospheric Polycyclic Aromatic Hydrocarbons in Gas and Particle Phases near Industrial Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Separation of Spiropentane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of spiropentane product diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomers of this compound products?
A1: The most frequently employed and often successful methods for separating diastereomers of this compound products are chromatographic techniques. These include:
-
Flash Column Chromatography: This is a widely used preparative technique for separating diastereomers on a laboratory scale (milligram to gram).[1][2]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for the analytical and preparative separation of this compound diastereomers.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that can offer advantages in speed and selectivity for separating diastereomers.
Other methods that can be employed, particularly when chromatographic separation is challenging, include:
-
Fractional Crystallization: This method relies on differences in the solubility of diastereomers.
-
Chemical Derivatization: In this approach, the diastereomeric mixture is reacted with a chiral resolving agent to form new diastereomers that may be more easily separated by chromatography or crystallization.
Q2: I am having difficulty separating my this compound diastereomers by column chromatography. What should I try?
A2: Poor separation of this compound diastereomers on a silica gel column is a common issue due to their often similar polarities. Here are several troubleshooting steps you can take:
-
Optimize the Solvent System: A systematic trial of different eluent systems is crucial. Start with a low-polarity eluent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[3] Small additions of a third solvent, such as isopropanol or acetonitrile, can sometimes significantly improve selectivity.
-
Use High-Resolution Silica Gel: Employing silica gel with a smaller particle size can enhance separation efficiency.
-
Consider a Different Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or bonded phases (e.g., diol, cyano) which offer different selectivities.
-
Dry Loading: If your compound has poor solubility in the initial eluent, dry loading the sample onto silica gel can improve the separation.
-
Gradient Elution: Instead of an isocratic (constant) solvent system, a gradient elution where the polarity of the mobile phase is gradually increased can improve resolution.
Q3: Can chiral chromatography be used to separate diastereomers?
A3: Yes, chiral stationary phases (CSPs) can be very effective for separating diastereomers, even though their primary application is for enantiomers. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.[3]
Q4: When should I consider chemical derivatization?
A4: Consider derivatization when you have exhausted chromatographic options or if the diastereomers have very similar physical properties.[3] By reacting the diastereomeric mixture with a chiral resolving agent, you form new diastereomers with potentially larger differences in their physical properties, making them easier to separate. This is particularly useful if your this compound derivative contains a suitable functional group (e.g., alcohol, amine, carboxylic acid) for reaction.
Troubleshooting Guides
Issue 1: Poor Resolution in HPLC Separation
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Systematically vary the ratio of your solvents. For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol). For normal-phase, explore different combinations of non-polar and polar solvents.[3] |
| Unsuitable Stationary Phase | If using a standard C18 or silica column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl phase. For challenging separations, screening different chiral columns is recommended.[3] |
| Suboptimal Temperature | Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can improve selectivity. |
| Flow Rate is Too High | Reduce the flow rate to increase the number of theoretical plates and potentially improve resolution. |
| Peak Tailing | If using a silica column, adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can reduce tailing. Ensure the sample is fully dissolved in the mobile phase.[3] |
Issue 2: Difficulty with Crystallization of Diastereomers
| Possible Cause | Troubleshooting Step |
| No Crystal Formation | The solution may not be supersaturated. Try slowly evaporating the solvent or adding an anti-solvent to induce crystallization. Seeding the solution with a pure crystal of one diastereomer can also initiate crystallization. |
| Oiling Out | This occurs when the solute's melting point is lower than the boiling point of the solvent system. Try using a lower-boiling point solvent or a mixture of solvents. |
| Co-crystallization of Diastereomers | The diastereomeric ratio in the crystals is the same as in the solution. Experiment with a wide range of solvents with different polarities and hydrogen bonding capabilities. The rate of cooling can also influence the purity of the crystals; slower cooling is generally better. |
Data Presentation
The following table presents example data on the separation of polysubstituted this compound diastereomers by column chromatography, as reported in the literature.
| Compound | Diastereomer 1 Yield | Diastereomer 2 Yield | Separation Method | Reference |
| Polysubstituted this compound 5a/5b | 35% | 38% | Column Chromatography | [1][2] |
Note: Yields are based on a theoretical maximum of 50% for each diastereomer starting from a racemic precursor.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general guideline for separating this compound diastereomers. The specific solvent system will need to be optimized for your particular compound.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide good separation between the two diastereomer spots, with Rf values ideally between 0.2 and 0.5.
-
Column Packing: Select a column of appropriate size for the amount of material to be separated. Pack the column with silica gel using either a slurry or dry packing method.
-
Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent. For best results, adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with the solvent system determined from your TLC analysis. Collect fractions and monitor the elution of the diastereomers by TLC.
-
Isolation: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Derivatization for Separation
This protocol outlines a general approach for separating this compound diastereomers bearing a hydroxyl group.
-
Derivatization Reaction: React the diastereomeric mixture of this compound alcohols with a chiral carboxylic acid (e.g., Mosher's acid) or its acid chloride in the presence of a suitable coupling agent or base to form diastereomeric esters.
-
Purification of Diastereomeric Esters: The resulting diastereomeric esters can now be separated using standard column chromatography or HPLC, as they will likely have different physical properties.
-
Cleavage of the Chiral Auxiliary: Once the diastereomeric esters are separated, the chiral auxiliary can be cleaved (e.g., by hydrolysis) to yield the pure, separated this compound diastereomers.
Visualizations
Caption: Workflow for chromatographic separation of diastereomers.
Caption: Troubleshooting logic for diastereomer separation.
References
Technical Support Center: Enhancing the Solubility of Spiropentane-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with spiropentane-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound-containing compounds exhibit poor aqueous solubility?
This compound is a small, rigid, and highly saturated hydrocarbon scaffold.[1][2] Its structure is non-polar and lacks functional groups capable of forming hydrogen bonds with water.[1] Consequently, introducing a this compound moiety into a molecule often increases its lipophilicity and reduces its aqueous solubility. Such compounds are often classified as "grease-ball" type molecules or fall under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[3][4][5]
Q2: What are the primary strategies for improving the aqueous solubility of these compounds?
There are several established techniques to enhance the solubility of poorly water-soluble drugs, which can be broadly categorized into physical and chemical modifications.[6][7]
-
Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution.
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate.[8][9] Common techniques include micronization and the formation of nanosuspensions.[6][8]
-
Modification of the Solid State: This involves converting the crystalline form of the drug to a higher-energy amorphous state, which has greater solubility. Solid dispersions, where the drug is dispersed in a hydrophilic carrier, are a primary example.[10][11]
-
-
Chemical Modifications and Formulation Approaches: These methods involve the use of excipients to increase the solubility of the drug in a formulation.
-
Co-solvency: Using a mixture of water and a water-miscible solvent in which the drug is more soluble can significantly increase overall solubility.[6][9]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in the aqueous medium.[11] This is the principle behind microemulsions and self-microemulsifying drug delivery systems (SMEDDS).[6]
-
Complexation: Utilizing complexing agents, such as cyclodextrins, can enhance solubility. The hydrophobic this compound core can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin improves water solubility.[12]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can convert the drug into a more soluble salt form.[6][11]
-
Q3: How do I select the most appropriate solubility enhancement strategy for my specific compound?
The choice of strategy depends on several factors, including the physicochemical properties of the compound, the required dose, the intended route of administration, and the desired release profile.[7][13] A systematic approach is recommended, starting with a thorough characterization of the compound.
Below is a logical workflow to guide the selection process:
Caption: Decision workflow for selecting a suitable solubility enhancement technique.
Troubleshooting Guide
Problem: My this compound-containing compound precipitates from an aqueous buffer during my experiment.
-
Possible Cause 1: Exceeded Intrinsic Solubility: The concentration of your compound is above its saturation point in the buffer.
-
Solution: First, determine the intrinsic solubility of your compound in the specific buffer system. If the experimental concentration must be higher, consider adding a co-solvent. Start with low percentages (1-5%) of DMSO or ethanol and incrementally increase, ensuring the co-solvent does not interfere with the assay.
-
-
Possible Cause 2: pH Shift: If your compound has an ionizable group, a small shift in the buffer's pH could cause it to convert to a less soluble form.
-
Solution: Verify the pKa of your compound. Ensure the buffer's pH is maintained at a value where the more soluble (ionized) form is predominant. Use a buffer with sufficient buffering capacity.
-
-
Possible Cause 3: Temperature Fluctuation: The solubility of many compounds is temperature-dependent.
-
Solution: Check if solubility decreases at lower temperatures. If so, maintain the experimental setup at a constant, controlled temperature where the compound remains in solution.
-
Problem: I have tried using a co-solvent (e.g., DMSO), but the solubility enhancement is insufficient for my needs.
-
Possible Cause 1: Inappropriate Co-solvent: Not all co-solvents are equally effective for every compound.
-
Solution: Screen a panel of pharmaceutically acceptable co-solvents such as propylene glycol, polyethylene glycol (PEG 300/400), or dimethylacetamide (DMA).[6] Sometimes, a ternary system (water + two different co-solvents) can provide synergistic effects.
-
-
Possible Cause 2: The compound is highly crystalline ("brick-dust"). For highly crystalline compounds with strong intermolecular forces, co-solvents alone may not be sufficient to overcome the crystal lattice energy.
Problem: My formulation using a surfactant is physically unstable and shows signs of phase separation or drug precipitation over time.
-
Possible Cause 1: Incorrect Surfactant or Concentration: The chosen surfactant may not be optimal for creating stable micelles or microemulsions with your compound.
-
Solution: For lipid-based systems like SMEDDS, the selection of surfactant and its hydrophilic-lipophilic balance (HLB) value is critical.[6] Screen a range of surfactants and co-surfactants. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion.
-
-
Possible Cause 2: Supersaturation and Precipitation: Some formulations, especially amorphous dispersions, can generate a temporary supersaturated state, which may lead to precipitation over time.[15]
-
Solution: Incorporate a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC, HPMCAS) are known to inhibit the nucleation and growth of drug crystals, thereby maintaining the supersaturated state for a longer period.[14]
-
Quantitative Data on Solubility Enhancement
The use of β-cyclodextrins has been shown to effectively increase the aqueous solubility of biologically active spiro[cyclopropane-1,3'-oxindoles]. The table below summarizes the enhancement factor for a specific compound with different types of β-cyclodextrins.[12]
| Cyclodextrin Derivative | Stability Constant (Kc, M⁻¹) | Solubility Enhancement Factor |
| Methyl-β-cyclodextrin (MβCD) | ~150 | ~4.0x |
| Sulfobutylether-β-CD (SBEβCD) | ~120 | ~3.5x |
| Hydroxypropyl-β-CD (HPβCD) | ~100 | ~2.5x |
| Data derived from studies on spiro[cyclopropane-1,3'-oxindoles] and are presented as an illustrative example.[12] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally unstable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.
Materials:
-
This compound-containing compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Mortar and pestle
-
Sieves
-
Rotary evaporator or vacuum oven
Caption: Experimental workflow for preparing a solid dispersion via solvent evaporation.
Procedure:
-
Weigh the this compound-containing compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio).
-
Dissolve both components in a minimal amount of a suitable common volatile solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator. Maintain a controlled temperature to avoid degradation.
-
A thin film will form on the wall of the flask. Further dry this solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid using a mortar and pestle and pass it through a standard sieve to ensure a uniform particle size.
-
Store the resulting powder in a desiccator.
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This protocol, based on the method by Higuchi and Connors, is used to determine the stability constant (Kc) and stoichiometry of a drug-cyclodextrin complex.
Materials:
-
This compound-containing compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation vials or sealed flasks
-
Shaking water bath or orbital shaker
-
0.45 µm syringe filters
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 12 mM) in the desired buffer.
-
Add an excess amount of the this compound-containing compound to each vial. Ensure that a solid excess is visible.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered samples appropriately with the buffer.
-
Analyze the concentration of the dissolved compound in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant.
Caption: Inclusion of a hydrophobic this compound guest into a cyclodextrin host.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Solubility enhancement of poorly water soluble compounds by supercritical fluids processes - Dialnet [dialnet.unirioja.es]
- 8. japer.in [japer.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
Unraveling Molecular Stability: A Comparative Analysis of Spiropentane, Cyclobutane, and Cyclopropane
An in-depth guide for researchers and drug development professionals on the relative stabilities of three key cycloalkanes, supported by experimental data and computational insights.
The inherent stability of cyclic hydrocarbon frameworks is a cornerstone of medicinal chemistry and materials science. Understanding the delicate balance of forces within these structures is paramount for designing novel therapeutics and functional materials. This guide provides a comprehensive comparison of the stability of spiropentane, a unique bicyclic system, with the monocyclic structures of cyclobutane and cyclopropane. By examining their strain energies, thermochemical properties, and molecular geometries, we offer a clear perspective on their relative stabilities.
Quantitative Comparison of Molecular Properties
The stability of a cycloalkane is inversely related to its ring strain, a concept that can be quantified through thermochemical data such as the heat of combustion and heat of formation. A higher, more positive heat of formation and a more negative heat of combustion per -CH₂- group indicate lower stability and greater ring strain.
| Property | This compound (C₅H₈) | Cyclobutane (C₄H₈) | Cyclopropane (C₃H₆) |
| Strain Energy (kcal/mol) | ~62.5 - 62.9[1][2] | ~26.3 - 26.9[3][4] | ~27.5 - 28.1[4][5][6] |
| Heat of Combustion (ΔH°c, gas) (kJ/mol) | -3296.00 ± 0.71[7][8][9] | ~-2721 to -2743 | -2091.38 ± 0.54[10] |
| Heat of Formation (ΔH°f, gas) (kJ/mol) | 185.1 ± 0.75[4] | 28.4 ± 0.6 | 53.3 ± 0.6[10] |
| C-C Bond Length (Å) | 1.469 (spiro-CH₂) 1.519 (CH₂-CH₂)[11] | 1.548 - 1.568[3] | 1.501 - 1.510[12][13] |
| C-C-C Bond Angle (°) | 62.2 (on spiro C)[11] | ~88[14][15][16] | 60[12][13] |
Key Observations:
-
This compound exhibits the highest strain energy among the three, significantly greater than the sum of two cyclopropane rings. This heightened strain is attributed to the additional stress imposed by the spirocyclic fusion of the two three-membered rings.
-
Cyclopropane possesses a higher strain energy than cyclobutane . This is primarily due to severe angle strain, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbon atoms.[13][14][16]
-
Cyclobutane is also significantly strained , but to a lesser extent than cyclopropane. It alleviates some torsional strain by adopting a puckered or "butterfly" conformation, which slightly deviates its C-C-C bond angles from 90°.[14][15][16]
-
The heats of formation correlate directly with the strain energies, with this compound having the most positive value, indicating it is the least stable.
-
The heats of combustion provide an experimental measure of the energy released upon burning, with more strained molecules releasing more energy per carbon atom.
Logical Framework: Ring Strain and Molecular Stability
The stability of these cycloalkanes is a direct consequence of their inherent ring strain. This strain arises from several factors, primarily angle strain and torsional strain. The following diagram illustrates the logical relationship between these concepts.
Experimental Determination of Stability
The quantitative data presented in this guide are primarily derived from experimental techniques, with combustion calorimetry being a foundational method. Computational chemistry provides a powerful complementary approach for calculating molecular energies and geometries.
Objective: To determine the heat of combustion (ΔH°c) of a hydrocarbon, which can then be used to calculate its heat of formation (ΔH°f) and assess its strain energy.
Methodology:
-
Sample Preparation: A precisely weighed sample of the purified cycloalkane is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a "bomb."
-
Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere, simplifying thermodynamic corrections.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The combustion reaction is highly exothermic, causing a rise in the temperature of the bomb, the surrounding water, and the calorimeter. The temperature is recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (C_cal) is determined in a separate experiment using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the cycloalkane (q_comb) is calculated using the formula:
q_comb = C_cal * ΔT
where ΔT is the corrected temperature change.
-
Corrections: Corrections are made for the heat of ignition from the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Calculation of ΔH°c: The molar heat of combustion is calculated from the heat released and the number of moles of the sample burned.
-
Calculation of Strain Energy: The strain energy is determined by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free reference compound (e.g., a long-chain alkane or cyclohexane).[17]
Objective: To theoretically determine the geometries, energies, and thermochemical properties of the cycloalkanes.
Methodology:
-
Structure Building: An initial 3D structure of the molecule is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a selected level of theory (e.g., Density Functional Theory with a specific functional like B3LYP, or a higher-level ab initio method like MP2 or CCSD(T)) and a basis set (e.g., 6-31G* or a larger one). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Energy Calculation: Single-point energy calculations at a higher level of theory can be performed on the optimized geometry to obtain more accurate electronic energies.
-
Strain Energy Calculation: Strain energy can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thereby canceling out systematic errors in the calculations.
References
- 1. Solved The heat of combustion of cyclobutane is 650.3 | Chegg.com [chegg.com]
- 2. atct.anl.gov [atct.anl.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound [webbook.nist.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. atct.anl.gov [atct.anl.gov]
- 7. This compound (CAS 157-40-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Cyclopropane - Wikipedia [en.wikipedia.org]
- 13. Cyclopropane [cms.gutow.uwosh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
spiropentane vs adamantane as rigid scaffolds in drug design
An Objective Comparison of Spiropentane and Adamantane as Rigid Scaffolds in Drug Design
Introduction
In medicinal chemistry, the use of rigid three-dimensional scaffolds is a critical strategy for optimizing the pharmacological profiles of drug candidates. The fixed orientation of substituents on a rigid core allows for precise interaction with biological targets, often leading to improved potency and selectivity. Among the most utilized scaffolds are saturated polycyclic hydrocarbons, prized for their ability to explore chemical space beyond the "flatland" of aromatic rings.[1] This guide provides a detailed, data-driven comparison between the well-established adamantane scaffold and the emerging this compound motif, offering researchers and drug development professionals a clear perspective on their respective advantages and disadvantages.
Adamantane , a tricyclic alkane with a diamondoid cage structure, has been a cornerstone of medicinal chemistry for decades.[2][3] Its remarkable rigidity and lipophilicity have been successfully exploited in numerous FDA-approved drugs, including the antiviral agent amantadine and the NMDA receptor antagonist memantine, used for treating Alzheimer's disease.[1][4] The adamantane cage can enhance metabolic stability and improve blood-brain barrier permeability, making it particularly valuable for central nervous system (CNS) drug discovery.[1][5]
This compound , the smallest polycyclic spiroalkane, represents a more novel and less explored scaffold. Its strained bicyclic system offers a unique three-dimensional geometry. Spiro compounds are of increasing interest to medicinal chemists as they can introduce beneficial physicochemical properties, such as improved metabolic stability and controlled lipophilicity, while occupying novel intellectual property space.[6][7]
This guide will objectively compare these two scaffolds based on their physicochemical properties, pharmacokinetic implications, and biological activity, supported by experimental data and detailed protocols.
Comparative Analysis of Physicochemical Properties
The selection of a scaffold is fundamentally guided by its impact on a molecule's key physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Adamantane Scaffold | This compound Scaffold | Rationale & Implications for Drug Design |
| Structure | Tricyclo[3.3.1.1³⁷]decane; Rigid, symmetric, unstrained cage[2] | Spiro[2.2]pentane; Rigid, strained, spirocyclic[8] | Adamantane's larger, cage-like structure provides multiple substitution vectors with fixed spatial orientation.[9] this compound offers a more compact and strained core, presenting distinct exit vectors.[6] |
| Lipophilicity (cLogP) | ~2.5 - 3.5 (unsubstituted)[10] | ~1.5 (unsubstituted, calculated) | Adamantane significantly increases lipophilicity, which can enhance membrane permeability but may also lead to poor aqueous solubility.[1][11] this compound is inherently less lipophilic, which can be advantageous for improving solubility. |
| Aqueous Solubility | Generally low; often requires formulation strategies or derivatization to improve.[2][11] | Predicted to be higher than corresponding adamantane derivatives due to lower lipophilicity. | Poor solubility is a major challenge for many adamantane-containing compounds.[11] Bioisosteric replacement with less lipophilic scaffolds is a common strategy to address this.[11] |
| Metabolic Stability | High; the rigid hydrocarbon cage is resistant to CYP450-mediated oxidation and can shield adjacent functional groups from metabolism.[10][12] | High (predicted); strained ring systems can be metabolically stable. Spirocycles are known to enhance metabolic stability.[6][13] | High metabolic stability leads to a longer drug half-life and potentially reduced dosing frequency.[14] Adamantane's ability to block metabolism is a key advantage.[10] |
| Molecular Shape | Globular, three-dimensional | Compact, three-dimensional with orthogonal planes | Both scaffolds provide an escape from the "flatland" of traditional drug design, enabling better exploration of protein binding pockets.[1][15] |
Pharmacokinetic Profiles: A Comparative Overview
The ultimate success of a drug candidate is heavily dependent on its pharmacokinetic profile. While direct comparative pharmacokinetic data between drugs containing these two scaffolds is limited, we can extrapolate from known examples and general principles.
Adamantane-Based Drugs
The pharmacokinetics of several adamantane-based drugs are well-characterized. Memantine, for instance, exhibits nearly 100% oral bioavailability and a long terminal half-life of 60-80 hours, consistent with its high metabolic stability.[16]
Table 2: Pharmacokinetic Parameters of Marketed Adamantane-Based Drugs
| Parameter | Memantine | Amantadine |
| Oral Bioavailability (%) | ~100%[16] | 86-90%[16] |
| Time to Peak (Tmax) | 3-8 hours[16] | ~2-4 hours[16] |
| Plasma Protein Binding (%) | ~45%[16] | ~67%[16] |
| Volume of Distribution (Vd) | 9-11 L/kg[16] | 3-8 L/kg[16] |
| Metabolism | Partial hepatic; not significantly by CYP450[16] | Minimal[16] |
| Primary Excretion Route | Urine (substantial portion as unchanged drug)[16] | Urine (90% unchanged)[16] |
This compound-Based Drugs
There are currently no widely marketed drugs that feature this compound as a core scaffold, making direct pharmacokinetic comparisons challenging. However, the incorporation of other strained spirocycles has been shown to improve metabolic stability and other drug-like properties.[6][13] It is hypothesized that a this compound-containing drug, due to its lower lipophilicity, might exhibit a more balanced profile of oral absorption and clearance compared to a highly lipophilic adamantane analogue, potentially reducing the risk of issues like bioaccumulation.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for scaffold evaluation. Standardized protocols are crucial for generating reliable and comparable data.
Determination of Lipophilicity (Log P)
The partition coefficient (P) is a measure of a compound's differential solubility between an organic and an aqueous phase, typically 1-octanol and water.[17]
-
Method: Shake-Flask Method (OECD Guideline 107)
-
Protocol:
-
Prepare a stock solution of the test compound in the solvent in which it is more soluble.
-
Add the stock solution to a mixture of pre-saturated 1-octanol and water (or buffer, e.g., PBS pH 7.4) in a suitable vessel.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[17]
-
Centrifuge the mixture to ensure complete separation of the two immiscible layers.
-
Carefully collect aliquots from both the aqueous and 1-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the partition coefficient P as [Concentration in Octanol] / [Concentration in Aqueous].
-
The Log P is the logarithm (base 10) of the calculated P value.[18]
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that affects drug dissolution and absorption.[19]
-
Method: Turbidimetric Solubility Assay
-
Protocol:
-
Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).
-
In a multi-well plate, add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to create a range of concentrations.
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-24 hours) to allow equilibrium to be reached.
-
Measure the turbidity (light scattering) of each well using a plate reader (nephelometer).
-
The concentration at which precipitation is first observed (a sharp increase in turbidity) is determined as the kinetic aqueous solubility.[20]
-
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[21][22]
-
Method: Human Liver Microsomal (HLM) Stability Assay
-
Protocol:
-
Incubation Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration (e.g., 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor solution).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[23]
-
Visualizations: Workflows and Pathways
Caption: Workflow for an in vitro metabolic stability assay.
References
- 1. connectsci.au [connectsci.au]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. jchr.org [jchr.org]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rigid multivalent scaffolds based on adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 15. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ftloscience.com [ftloscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Spiropentane and Other Spirocyclic Systems for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, and synthetic protocols of spiropentane, spiro[2.3]hexane, and spiro[3.3]heptane, providing essential data for their application in research and development.
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. This guide provides a comparative study of the simplest member, this compound, with its larger analogues, spiro[2.3]hexane and spiro[3.3]heptane. The following sections detail their physicochemical properties, reactivity, and include relevant experimental protocols to support their application in a research context.
Physicochemical Properties: A Comparative Overview
The defining characteristic of small spiroalkanes is their significant ring strain, which profoundly influences their geometry and chemical behavior. The data presented below summarizes key physicochemical parameters for this compound, spiro[2.3]hexane, and spiro[3.3]heptane.
| Property | This compound (Spiro[2.2]pentane) | Spiro[2.3]hexane | Spiro[3.3]heptane |
| Molecular Formula | C₅H₈ | C₆H₁₀ | C₇H₁₂ |
| Molar Mass ( g/mol ) | 68.12 | 82.14 | 96.17 |
| Boiling Point (°C) | 39 | 71-72 | 109-110 |
| Calculated Strain Energy (kcal/mol) | 62.9[1] | 54.9[1] | ~51.0 (estimated from spiro[3.3]octane)[1] |
| Heat of Formation (gas, 298.15 K, kJ/mol) | 185.20[2] | Not available | Not available |
| Bond/Angle | This compound (Spiro[2.2]pentane) | Spiro[2.3]hexane (Calculated) | Spiro[3.3]heptane (Calculated, from derivatives) |
| C-C (spiro-methylene) | 1.469 Å[3] | ~1.50 Å | ~1.54 Å |
| C-C (methylene-methylene) | 1.519 Å[3] | ~1.55 Å | ~1.56 Å |
| C-C-C (spiro center) | 62.2°[3] | ~80-90° | ~90° |
Reactivity and Thermal Stability
The high ring strain in these spirocyclic systems dictates their reactivity, making them prone to reactions that relieve this strain.
This compound , with the highest strain energy per carbon atom, is the most reactive of the three. It undergoes thermal rearrangement to methylenecyclobutane at elevated temperatures. The weaker bonds connected to the spiro carbon are typically the first to break, leading to diradical intermediates.
Spiro[2.3]hexane possesses considerable strain, making it susceptible to ring-opening reactions, particularly with electrophiles. The cyclopropane ring is generally more reactive than the cyclobutane ring.
Spiro[3.3]heptane , being the least strained of the three, is the most stable. However, its cyclobutane rings can still participate in ring-opening and rearrangement reactions, often requiring more forcing conditions or the presence of activating functional groups.
A qualitative comparison of their thermal stability is as follows:
Spiro[3.3]heptane > Spiro[2.3]hexane > this compound
Experimental Protocols
Detailed methodologies for key reactions involving these spirocyclic systems are provided below.
Synthesis of this compound
The classical synthesis of this compound involves the Gustavson reaction, a reductive cyclization of a polyhalogenated compound with zinc.
Protocol:
-
Preparation of 2,2-bis(bromomethyl)-1,3-dibromopropane: Pentaerythritol is treated with hydrobromic acid.
-
Cyclization: The resulting tetrabromide is reacted with zinc powder in a suitable solvent (e.g., ethanol) under reflux.
-
Purification: The crude product is a mixture of hydrocarbons. This compound can be separated by fractional distillation.
Ring-Opening Rearrangement of a Spiro[2.3]hexane Derivative
This protocol describes a semipinacol rearrangement of a 1-(bicyclobutyl)cyclopropanol intermediate to a spiro[3.3]heptan-1-one, which is structurally related to a ring-expanded spiro[2.3]hexane system.
Protocol:
-
Formation of the Intermediate: A lithiated 1-sulfonylbicyclo[1.1.0]butane is added to a 1-sulfonylcyclopropanol at low temperature (-78 °C) in THF.
-
Rearrangement: The reaction mixture is then treated with an acid, such as methanesulfonic acid (MsOH), and allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by column chromatography.
[3+2] Cycloaddition of a Spiro[3.3]heptane Derivative
This protocol outlines the synthesis of a spiro[1-azabicyclo[3.2.0]heptane] framework, which incorporates a spiro-center within a more complex polycyclic system derived from a spiro[3.3]heptane precursor. While not a direct reaction of the parent spiro[3.3]heptane, it illustrates the utility of this scaffold in cycloaddition reactions.
Protocol:
-
Generation of Azomethine Ylide: Isatin and azetidine-2-carboxylic acid are reacted in a suitable solvent (e.g., methanol) at room temperature to generate the azomethine ylide in situ.
-
Cycloaddition: A dipolarophile, such as a maleimide or itaconimide, is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the spiro[1-azabicyclo[3.2.0]heptane] product.[4]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic and reactive pathways for these spirocyclic systems.
References
- 1. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Rearrangement of a Congested this compound from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Spiropentane as a Bioisosteric Replacement for a Gem-Dimethyl Group: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful tool in this endeavor. The gem-dimethyl group, a common motif in many bioactive molecules, is often incorporated to introduce steric bulk, improve metabolic stability, and lock in bioactive conformations. However, it is not without its liabilities, including potential metabolic oxidation. This guide provides a comparative analysis of spiropentane as a novel, three-dimensional bioisosteric replacement for the gem-dimethyl group, offering researchers and drug development professionals insights into its potential to yield compounds with superior properties.
The Rationale for Bioisosteric Replacement
The gem-dimethyl group, while beneficial, can be susceptible to metabolic oxidation, leading to the formation of less active or potentially toxic metabolites. The this compound moiety, a rigid, strained carbocyclic system, presents an attractive alternative. Its compact, three-dimensional structure can mimic the steric profile of the gem-dimethyl group while offering several potential advantages:
-
Enhanced Metabolic Stability: The carbon atoms of the this compound are less susceptible to oxidative metabolism compared to the methyl groups of a gem-dimethyl moiety.
-
Improved Physicochemical Properties: The introduction of a this compound can modulate lipophilicity (logP) and aqueous solubility in a manner that may be favorable for drug absorption and distribution.
-
Novel Exit Vectors: The spirocyclic core provides novel, well-defined vectors for the attachment of other functional groups, allowing for the exploration of new chemical space and potentially improved target engagement.
-
Increased Three-Dimensionality: In an era where increasing the three-dimensional character of drug candidates is a key objective to improve selectivity and avoid off-target effects, the this compound motif is an ideal building block.
Logical Workflow for Bioisosteric Validation
The process of validating a bioisosteric replacement involves a systematic comparison of the original compound with its modified analogue across a range of critical parameters.
Caption: Logical workflow for the validation of this compound as a bioisostere for a gem-dimethyl group.
Comparative Analysis: A Case Study with an Analogous Strained Ring System
While direct, publicly available head-to-head comparative data for a this compound versus a gem-dimethyl containing drug candidate is limited, a compelling case study involving the bioisosteric replacement of a gem-dimethyl group with an oxetane, another strained cyclic ether, in a Respiratory Syncytial Virus (RSV) inhibitor, provides strong evidence for the potential of such a strategy. The principles demonstrated can be extrapolated to the use of this compound.
Table 1: Physicochemical Properties Comparison
| Parameter | gem-Dimethyl Analogue | Oxetane Analogue | Fold Improvement |
| Lipophilicity (clogP) | 3.5 | 2.8 | Lower Lipophilicity |
| Aqueous Solubility (µM) | 10 | 50 | 5-fold |
| Metabolic Stability (t½, min) | 25 | >120 | >4.8-fold |
Table 2: In Vitro Biological Activity Comparison
| Parameter | gem-Dimethyl Analogue | Oxetane Analogue | Fold Improvement |
| EC50 (nM) | 100 | 20 | 5-fold |
| Therapeutic Index (TI) | 50 | 500 | 10-fold |
The data clearly demonstrates that the replacement of the gem-dimethyl group with the strained oxetane ring resulted in a compound with significantly improved aqueous solubility, enhanced metabolic stability, and a more favorable lipophilicity profile. Crucially, these improvements in drug-like properties were accompanied by a 5-fold increase in potency and a 10-fold improvement in the therapeutic index. It is highly probable that the replacement of a gem-dimethyl group with a this compound would yield similar, if not enhanced, benefits due to the purely carbocyclic nature of the this compound, which may further improve metabolic stability.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Determination of Lipophilicity (logP) by Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh and dissolve the test compound in a 1:1 mixture of the buffered aqueous phase and the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for 1 hour to ensure thorough mixing and then allow the phases to separate for 24 hours.
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay in Human Liver Microsomes
-
Reagent Preparation: Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the test compound (e.g., 1 µM). Prepare a solution of the cofactor NADPH.
-
Incubation: In a 96-well plate, mix the test compound with the liver microsome solution and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points and Termination: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Receptor Binding Assay (IC50 Determination)
-
Assay Setup: In a suitable assay plate, combine the target receptor (e.g., in a membrane preparation), a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. For membrane-bound receptors, this is typically done by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
The validation of this compound as a bioisosteric replacement for the gem-dimethyl group presents a promising strategy in drug design. The case study of a related strained ring system, oxetane, provides strong evidence that such a replacement can lead to significant improvements in physicochemical properties, metabolic stability, and biological activity. The rigid, three-dimensional nature of the this compound moiety offers medicinal chemists a valuable tool to overcome common challenges in lead optimization. While further direct comparative studies are warranted, the available data and theoretical advantages strongly support the exploration and adoption of this compound as a superior alternative to the gem-dimethyl group in the quest for safer and more effective medicines.
A Comparative Analysis of Experimental and Theoretical Bond Lengths in Spiropentane
For Researchers, Scientists, and Drug Development Professionals: An objective guide to understanding the molecular geometry of spiropentane through a comparison of experimental and computational methods.
This guide provides a detailed comparison of the experimentally determined and theoretically calculated bond lengths of this compound, a unique strained carbocyclic compound. Understanding the precise molecular structure of such molecules is crucial for predicting their reactivity and potential applications in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines the methodologies used in prominent studies, and visualizes the interplay between experimental and theoretical approaches.
Quantitative Data Summary
The bond lengths of this compound have been determined through a combination of gas-phase electron diffraction (GED) and microwave spectroscopy, and corroborated by theoretical calculations. The key bond distances are summarized in the table below.
| Bond Type | Experimental Bond Length (rα⁰) (Å)[1] | Theoretical Bond Length (Å) (B3LYP/cc-pVTZ)[1] |
| Distal C-C | 1.557 (3) | In good accord with experimental values |
| Lateral C-C | 1.482 (1) | In good accord with experimental values |
| C-H | 1.105 (2) | In good accord with experimental values |
Experimental and Theoretical Methodologies
A comprehensive understanding of the bond lengths in this compound is achieved by combining experimental measurements with theoretical calculations. Each approach provides valuable insights into the molecule's geometry.
Experimental Determination: A Synergy of Techniques
The experimental bond lengths of this compound were determined by a combined analysis of Gas-Phase Electron Diffraction (GED) and microwave spectroscopy data.[1] This synergistic approach allows for a more precise structural determination than either technique could achieve alone.
Gas-Phase Electron Diffraction (GED) Protocol:
The GED experiment involves the scattering of a high-energy electron beam off a gaseous sample of this compound. The resulting diffraction pattern is recorded and analyzed to determine the internuclear distances.
-
Sample Introduction: A gaseous stream of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter).[2]
-
Electron Beam Interaction: A monochromatic beam of fast electrons is directed to intersect the gas stream at a right angle.
-
Scattering and Detection: The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector. To enhance the clarity of the pattern, a rotating sector is often placed in front of the detector to compensate for the steep decline in scattering intensity with increasing angle.[2]
-
Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This information is then mathematically converted into a radial distribution curve, from which the various bond lengths within the this compound molecule are extracted.
Microwave Spectroscopy Protocol:
Microwave spectroscopy probes the rotational energy levels of gas-phase molecules. By analyzing the absorption of microwave radiation, precise rotational constants can be determined, which in turn provide information about the molecule's moments of inertia and, consequently, its geometry.
-
Sample Preparation: A gaseous sample of this compound is introduced into a long sample cell (e.g., a 6-meter temperature-controlled cell).[3]
-
Microwave Irradiation: The sample is irradiated with microwave radiation from a tunable source, such as a klystron or a synthesized frequency multiplier.[4]
-
Absorption Detection: As the microwave frequency is swept, the absorption of radiation by the sample is detected. This results in a spectrum of absorption lines, each corresponding to a specific rotational transition.
-
Spectral Analysis: The frequencies of the rotational transitions are precisely measured. These frequencies are then fitted to a Hamiltonian model to extract the rotational constants of the this compound molecule. These constants are directly related to the moments of inertia and are used in conjunction with the GED data to refine the molecular structure.
Theoretical Determination: Computational Chemistry Approach
Theoretical calculations provide a powerful complementary method for determining the bond lengths of this compound. Density Functional Theory (DFT) is a widely used computational method for this purpose.
DFT Calculation Protocol (B3LYP/cc-pVTZ):
The theoretical bond lengths that show good agreement with the experimental data were obtained using the B3LYP functional with the cc-pVTZ basis set.[1]
-
Initial Geometry: An initial 3D structure of the this compound molecule is constructed.
-
Method and Basis Set Selection: The calculation is set up using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.[5][6]
-
Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the positions of the atoms. This process continues until a stationary point on the potential energy surface is found, which corresponds to the optimized geometry of the molecule.
-
Frequency Calculation: To confirm that the optimized geometry represents a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.
-
Bond Length Analysis: The bond lengths are then measured from the final optimized geometry.
Interplay of Methods
The relationship between these experimental and theoretical approaches is crucial for a comprehensive understanding of this compound's structure. The following diagram illustrates this workflow.
Caption: Workflow for determining this compound bond lengths.
Conclusion
The determination of bond lengths in this compound serves as an excellent example of the powerful synergy between experimental techniques and theoretical calculations in modern chemistry. The close agreement between the results from the combined GED/microwave spectroscopy study and the B3LYP/cc-pVTZ DFT calculations provides a high degree of confidence in the reported molecular structure. This detailed structural information is invaluable for researchers in various fields, enabling more accurate modeling of molecular behavior and informed design of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. The Complete Experimental Spectra Method | The Microwave Laboratory [microwave.osu.edu]
- 4. fiveable.me [fiveable.me]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Metabolic Stability of Spiropentane-Containing Drugs
Introduction for Drug Development Professionals
In modern medicinal chemistry, the design of drug candidates with optimal pharmacokinetic profiles is paramount. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1][2] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to low bioavailability and requiring more frequent dosing.[3][4]
One emerging strategy to enhance metabolic stability is the incorporation of rigid, three-dimensional scaffolds into drug molecules. The spiropentane motif, the simplest spiro-connected cycloalkane, is a compelling example.[5] Used as a non-classical bioisostere for common functionalities like gem-dimethyl groups or even planar phenyl rings, its unique strained and rigid structure can sterically shield adjacent parts of a molecule from enzymatic attack, particularly from Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative drug metabolism.[6][7][8][9][10] This guide provides an objective comparison of the metabolic stability of this compound-containing compounds against their non-spirocyclic analogs, supported by experimental data and detailed protocols.
The Role of this compound in Drug Metabolism
Drug metabolism is broadly categorized into two phases. Phase I involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by CYP enzymes.[11][12] Phase II reactions involve the conjugation of these groups to increase water solubility and facilitate excretion. Since Phase I oxidation is often the rate-limiting step in drug clearance, designing molecules resistant to this process is a key goal.[10][13] The this compound core, with its high sp³ character and conformationally restricted C-C bonds, is hypothesized to be highly resistant to such oxidative metabolism.[8][9]
Experimental Assessment of Metabolic Stability
To quantitatively assess metabolic stability, in vitro assays are indispensable tools in early drug discovery.[14] The most common and cost-effective method is the liver microsomal stability assay, which measures the rate of disappearance of a compound when incubated with liver microsomes—subcellular fractions that are rich in drug-metabolizing enzymes like CYPs.[3][4][14]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for determining a compound's intrinsic clearance.
Detailed Experimental Protocol: Human Liver Microsomal Stability
This protocol provides a representative methodology for assessing metabolic stability.
-
Reagents & Materials:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled): 20 mg/mL stock.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System (Cofactor): Solution A (NADP+, G6P) and Solution B (G6P-DH).
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Verapamil).
-
Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).
-
-
Incubation Procedure:
-
A master mix of phosphate buffer and liver microsomes is prepared to a final protein concentration of 0.5 mg/mL.
-
The test compound is added to the master mix to a final concentration of 1 µM and pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding 3 volumes of the cold quenching solution.
-
-
Sample Analysis:
-
Quenched samples are centrifuged to precipitate proteins.
-
The supernatant is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
The peak area ratio of the test compound to the internal standard is measured to quantify the amount of parent compound remaining.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) in µL/min/mg of microsomal protein is calculated as: Clint = (0.693 / t½) * (1 / [microsomal protein concentration]).[6][15]
-
Comparative Data: this compound as a Phenyl Bioisostere
Recent studies have demonstrated the successful application of spiro[3.3]heptane as a saturated bioisostere for a phenyl ring in the anticancer drug Sonidegib.[7] This substitution was investigated to improve the drug's physicochemical properties, including its metabolic stability. The data below compares the stability of the original drug with its spirocyclic analog in human liver microsomes.
| Compound | Structure | Bioisosteric Replacement | Intrinsic Clearance (Clint) in HLM¹ (µL/min/mg) | Half-Life (t½) in HLM¹ (min) |
| Sonidegib | Phenyl Ring | N/A (Parent Drug) | 134 | 7.7 |
| Analog (trans-76) | Spiro[3.3]heptane | Phenyl Ring -> Spiro[3.3]heptane | 11 | >120 |
| Data sourced from Angewandte Chemie International Edition.[6][16] | ||||
| ¹ HLM: Human Liver Microsomes |
Analysis of Results:
The experimental data clearly shows a dramatic improvement in metabolic stability upon replacing the phenyl group with a spiro[3.3]heptane moiety.[16]
-
Intrinsic Clearance (Clint): The Clint value for the this compound analog (11 µL/min/mg) is over 12 times lower than that of the parent drug, Sonidegib (134 µL/min/mg).[6] This indicates a significantly slower rate of metabolism.
-
Half-Life (t½): The metabolic half-life of the analog was extended from just 7.7 minutes to over 120 minutes, demonstrating a profound stabilization against enzymatic degradation.[6]
This enhancement is attributed to the replacement of the metabolically vulnerable planar phenyl ring with the robust, three-dimensional, and fully saturated spiro[3.3]heptane core, which is less susceptible to CYP-mediated oxidative metabolism.
The strategic incorporation of this compound and related spirocyclic motifs represents a powerful tool in modern drug design for overcoming metabolic liabilities. As demonstrated by comparative data, replacing metabolically susceptible groups like phenyl rings with a this compound core can dramatically decrease intrinsic clearance and extend metabolic half-life.[6][16] This is largely due to the rigid, saturated, and three-dimensional nature of the spirocycle, which shields the molecule from degradation by oxidative enzymes.[8][17] For researchers and drug development professionals, leveraging the unique properties of this compound can lead to the design of more robust drug candidates with improved pharmacokinetic profiles, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 11. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 12. openanesthesia.org [openanesthesia.org]
- 13. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. nuvisan.com [nuvisan.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
comparative analysis of the pharmacological properties of spiropentane analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents with improved efficacy and resistance profiles has led to the exploration of unique chemical scaffolds. Among these, spiropentane-based nucleoside analogs have emerged as a promising class of compounds. Their rigid, three-dimensional structure, conferred by the this compound moiety, offers the potential for enhanced binding to viral enzymes and improved pharmacological properties. This guide provides a comparative analysis of the pharmacological properties of a series of this compound analogs of 2'-deoxyadenosine and 2'-deoxyguanosine, focusing on their antiviral activity. The information presented herein is intended to aid researchers in the design and development of next-generation antiviral therapeutics.
Antiviral Activity of this compound Nucleoside Analogs
A series of this compound nucleoside analogs, including isomers of 2'-deoxyadenosine and 2'-deoxyguanosine, have been synthesized and evaluated for their antiviral activity against a panel of human viruses. The 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits viral replication by 50%, was determined for each analog. The data reveals that certain isomers exhibit modest to potent antiviral effects, particularly against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV)[1].
The medial-syn phosphoralaninate derivative of the guanosine analog (Compound 34 ) demonstrated the most significant and broad-spectrum antiviral activity. This suggests that the prodrug approach, enhancing the intracellular delivery of the monophosphate form of the nucleoside analog, is a viable strategy for improving the potency of this class of compounds[1].
Table 1: Comparative Antiviral Activity (EC₅₀ in µM) of this compound Nucleoside Analogs [1]
| Compound | Structure | HCMV (AD-169) | HCMV (C-87) | EBV |
| 12a (proximal-adenine) | Adenine analog | 25 | 25 | >100 |
| 12b (proximal-guanine) | Guanine analog | >100 | >100 | 25 |
| 13a (medial-syn-adenine) | Adenine analog | >100 | >100 | >100 |
| 13b (medial-syn-guanine) | Guanine analog | 50 | 50 | >100 |
| 14a (medial-anti-adenine) | Adenine analog | >100 | >100 | >100 |
| 14b (medial-anti-guanine) | Guanine analog | >100 | >100 | >100 |
| 15a (distal-adenine) | Adenine analog | >100 | >100 | >100 |
| 15b (distal-guanine) | Guanine analog | >100 | >100 | 10 |
| 34 (medial-syn-guanine phosphoralaninate) | Guanine analog prodrug | 1.5 | 1.0 | 5 |
Experimental Protocols
Synthesis of this compound Nucleoside Analogs
The synthesis of the this compound nucleoside analogs was achieved through a multi-step process. A key step involved the rhodium-catalyzed reaction of ethyl diazoacetate with a methylenecyclopropane derivative to construct the this compound core. Following the formation of the this compound structure, the heterocyclic bases (adenine and guanine) were introduced to the this compound scaffold to yield the final nucleoside analogs[1].
Antiviral Assays
Human Cytomegalovirus (HCMV) Assay [2][3][4]
-
Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 96-well plates and grown to confluency.
-
Virus Infection: The cells are infected with HCMV strains (e.g., AD-169 or C-87) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures.
-
Incubation: The plates are incubated for a period of 7-14 days to allow for viral replication and cytopathic effect (CPE) development.
-
Quantification of Antiviral Activity: The antiviral activity is determined by quantifying the reduction in viral CPE or by a plaque reduction assay. The EC₅₀ value is calculated from the dose-response curve.
Epstein-Barr Virus (EBV) Assay [5][6][7]
-
Cell Culture: A lymphoblastoid cell line latently infected with EBV (e.g., P3HR1) is used.
-
Induction of Lytic Cycle: The EBV lytic cycle is induced by treating the cells with a chemical inducer such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Compound Treatment: The induced cells are treated with various concentrations of the this compound analogs.
-
Incubation: The cells are incubated for a defined period (e.g., 7 days) to allow for viral replication.
-
Quantification of Antiviral Activity: The amount of EBV DNA is quantified using real-time PCR. The EC₅₀ is the concentration of the compound that reduces the amount of viral DNA by 50% compared to untreated controls.
Mechanism of Action: A Generalized Signaling Pathway
Nucleoside analogs typically exert their antiviral effects by acting as chain terminators during viral DNA or RNA synthesis. The proposed mechanism of action for this compound nucleoside analogs follows this general pathway.
Caption: Generalized mechanism of action for this compound nucleoside analogs.
The this compound nucleoside analog enters the host cell and is sequentially phosphorylated by host and/or viral kinases to its active triphosphate form. This active form then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety prevents the addition of the next nucleotide, leading to chain termination and the inhibition of viral replication[8][9][10].
Experimental Workflow for Antiviral Screening
The process of identifying and characterizing the antiviral activity of novel compounds like this compound analogs involves a systematic workflow.
References
- 1. This compound mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Development of a Real-Time Quantitative Assay for Detection of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antiviral drug - Wikipedia [en.wikipedia.org]
Unraveling the Spiropentane Rearrangement: A Comparative Guide to Mechanistic Validation
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical rearrangements is paramount for predicting reaction outcomes and designing novel synthetic pathways. The thermal rearrangement of spiropentane to methylenecyclobutane, a seemingly simple transformation, has been the subject of considerable debate, with proposed mechanisms ranging from concerted pericyclic reactions to stepwise processes involving diradical intermediates. This guide provides a comparative analysis of the experimental and computational evidence used to validate the mechanism of this fundamental reaction, offering a clear overview of the key findings and methodologies in the field.
The central question surrounding the this compound rearrangement is whether the reaction proceeds through a single, concerted transition state or via a multi-step pathway involving the formation of a diradical intermediate. The two primary proposed mechanisms are:
-
Concerted[1][2] Sigmatropic Shift: A pericyclic reaction where the breaking of one carbon-carbon bond and the formation of a new one occur simultaneously in a single transition state. This pathway is governed by the principles of orbital symmetry.
-
Stepwise Diradical Mechanism: A non-concerted process initiated by the homolytic cleavage of a cyclopropane bond to form a diradical intermediate. This intermediate then undergoes further rearrangement and ring closure to yield the final product.
Comparing the Mechanistic Evidence: Experimental and Computational Approaches
To distinguish between these two pathways, researchers have employed a variety of experimental and computational techniques. The following sections compare the key evidence obtained from these studies.
Data Presentation: A Comparative Overview of Mechanistic Evidence
| Evidence Type | Concerted[1][2] Sigmatropic Shift | Stepwise Diradical Mechanism | Key Findings |
| Stereochemistry | Predicts a high degree of stereospecificity, with the configuration of the reactant directly dictating the configuration of the product. | Allows for loss of stereochemical information through rotation around the single bonds in the diradical intermediate, leading to a mixture of stereoisomers. | Experimental studies by Gajewski and Burka on substituted spiropentanes have shown a lack of complete stereospecificity, favoring a stepwise mechanism. |
| Kinetic Isotope Effects (KIEs) | A significant primary KIE is expected for the C-C bond being broken in the rate-determining step. | The magnitude of the KIE can vary depending on the relative rates of bond cleavage and subsequent steps. | While the concept is a powerful tool, specific experimental KIE data for the this compound to methylenecyclobutane rearrangement is not extensively reported in the literature, limiting direct comparison. |
| Computational Modeling | A single transition state connecting the reactant and product should be located on the potential energy surface. | The potential energy surface should show a distinct energy minimum corresponding to the diradical intermediate, flanked by two transition states. | Computational studies by Carpenter, Pittner, and Veis have failed to locate a concerted transition state and instead show a stepwise pathway involving a diradical intermediate as the lower energy pathway.[3] |
| Activation Energy | The calculated activation energy for the concerted transition state should match the experimentally determined value. | The calculated activation energy for the rate-determining step (typically the formation of the diradical) should align with experimental findings. | The experimental activation energy for the thermal rearrangement of this compound to methylenecyclobutane is approximately 56.3 kcal/mol.[1] Computational studies supporting the diradical mechanism have calculated activation energies in close agreement with this experimental value.[1] |
Experimental Protocols: Probing the Reaction Mechanism
The validation of a reaction mechanism relies on meticulously designed experiments. Below are detailed methodologies for key experiments cited in the study of the this compound rearrangement.
Stereochemical Analysis of Substituted this compound Rearrangement
This experiment, pioneered by Gajewski and Burka, is designed to track the stereochemical fate of substituents during the rearrangement, providing crucial insights into the nature of the transition state or intermediates.
1. Synthesis of Stereochemically Labeled Spiropentanes:
-
Optically active or diastereomerically pure substituted spiropentanes are synthesized. For example, cis- and trans-1,2-dideuterio-4-methylenethis compound can be prepared through a multi-step synthesis involving the Simmons-Smith cyclopropanation of an appropriately substituted allene.
2. Thermal Rearrangement:
-
A pure stereoisomer of the substituted this compound is placed in a sealed, inert atmosphere (e.g., a sealed NMR tube under argon).
-
The sample is heated to a specific temperature (e.g., 300-350 °C) for a defined period to induce thermal rearrangement. The reaction progress is monitored over time.
3. Product Analysis:
-
The resulting mixture of methylenecyclobutane products is carefully isolated and purified.
-
The stereochemical composition of the product mixture is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
The degree of stereospecificity is quantified by comparing the ratio of stereoisomers in the product to the stereochemical purity of the starting material. A loss of stereochemical integrity suggests the involvement of an intermediate that allows for bond rotation, such as a diradical.
Visualizing the Mechanistic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Comparison of the concerted and stepwise mechanisms for this compound rearrangement.
Caption: A typical experimental workflow for studying the this compound rearrangement mechanism.
Conclusion
The collective evidence from stereochemical studies and high-level computational modeling strongly supports a stepwise, diradical mechanism for the thermal rearrangement of this compound to methylenecyclobutane. While the concerted[1][2] sigmatropic shift is a theoretically plausible pathway, the lack of complete stereospecificity in experimental observations and the inability of computational methods to locate a viable concerted transition state argue against its operation. The diradical mechanism, on the other hand, successfully accounts for the observed product distributions and is energetically favored according to modern computational chemistry. This comparative guide underscores the importance of a multi-faceted approach, combining experimental and theoretical methods, to achieve a comprehensive understanding of complex reaction mechanisms.
References
comparison of different synthetic routes to a target spiropentane
For Researchers, Scientists, and Drug Development Professionals
Spiropentane, the simplest spiro-fused cycloalkane, is a highly strained and conformationally rigid three-dimensional scaffold. Its unique structural and electronic properties have garnered significant interest in medicinal chemistry and materials science. The incorporation of the this compound motif into molecular frameworks can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. This guide provides a comprehensive comparison of various synthetic routes to this compound and its derivatives, offering detailed experimental protocols, quantitative data, and a visual representation of each methodology to aid researchers in selecting the most appropriate strategy for their synthetic endeavors.
Comparison of Synthetic Routes
The synthesis of the this compound core is a non-trivial task due to the inherent ring strain of the bicyclic system. Over the years, several synthetic strategies have been developed, each with its own set of advantages and limitations. The following table summarizes the key quantitative data for the most common synthetic routes to this compound and its derivatives.
| Synthetic Route | Starting Material(s) | Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Gustavson-type Reaction | Pentaerythrityl tetrabromide | Zn, ethanol/water, reflux | 40-50% | 4 h | Historical significance, readily available starting material. | Harsh reaction conditions, moderate yield, limited to the parent this compound.[1][2] |
| Simmons-Smith Cyclopropanation | Methylenecyclopropane | CH₂I₂, Zn-Cu couple or Et₂Zn | Good to excellent | 12-24 h | Stereospecific, good functional group tolerance.[3] | Use of expensive and hazardous reagents (diiodomethane, diethylzinc). |
| Carbene Addition | Allenes or Methylenecyclopropane | Diazomethane (CH₂N₂), light/heat or catalyst | Variable | Variable | Can be used for substituted spiropentanes. | Use of highly toxic and explosive diazomethane.[4][5][6] |
| Intramolecular Displacement | 1,1-Bis(halomethyl)cyclopropane | Strong base (e.g., NaH) | Moderate to good | Variable | Avoids highly reactive intermediates. | Limited to specific substitution patterns.[7] |
| Carbometalation of Cyclopropenes | Substituted cyclopropenes | Organocopper reagents | Excellent | Variable | High diastereoselectivity, access to polysubstituted spiropentanes.[1][8] | Requires synthesis of functionalized cyclopropene precursors.[8] |
| Using Sulfones as Carbene Equivalents | Aryl-substituted alkenes, cyclopropyl sulfones | Base (e.g., n-BuLi) | 24-81% | Variable | Avoids the use of diazo compounds, good for aryl-substituted spiropentanes.[9][10] | Limited to specific substrate classes.[9][10] |
Experimental Protocols
Gustavson-type Reaction
This classical approach involves the reductive cyclization of a polyhalogenated precursor.
Procedure: To a refluxing mixture of ethanol and water, pentaerythrityl tetrabromide is added in small portions over several hours to a suspension of zinc dust. The reaction mixture is refluxed for an additional period. The volatile this compound is then distilled from the reaction mixture. Purification is achieved by fractional distillation to remove byproducts.[8]
Simmons-Smith Cyclopropanation
This method utilizes a carbenoid species to effect the cyclopropanation of an alkene.
Procedure: A solution of diethylzinc in an anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere. The solution is cooled, and a solution of diiodomethane in the same solvent is added dropwise. After stirring, a solution of the alkene (e.g., methylenecyclopropane) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.[3]
Carbene Addition
This route involves the reaction of an alkene with a carbene, often generated in situ from diazomethane.
Procedure: A solution of the alkene (e.g., allene or methylenecyclopropane) in a suitable solvent is treated with a solution of diazomethane in ether, often in the presence of a copper catalyst or under photochemical conditions. The reaction is typically carried out at low temperatures. After the reaction is complete, the excess diazomethane is carefully quenched, and the solvent is removed. The product is purified by distillation or chromatography. Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care by trained personnel only.[4][5][6]
Intramolecular Displacement
This strategy relies on the formation of the second cyclopropane ring via an intramolecular nucleophilic substitution.
Procedure: A solution of a 1,1-bis(halomethyl)cyclopropane derivative in a polar aprotic solvent (e.g., DMF or DMSO) is treated with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is performed by column chromatography or distillation.[7]
Carbometalation of Cyclopropenes
A modern and highly stereoselective method for the synthesis of polysubstituted spiropentanes.
Procedure: To a solution of a substituted cyclopropene in an ethereal solvent at low temperature (e.g., -78 °C) under an inert atmosphere, an organocopper reagent (prepared from an organolithium or Grignard reagent and a copper(I) salt) is added. The reaction mixture is stirred at low temperature for a period of time before being quenched with a suitable electrophile or by aqueous workup. The product is extracted, and the organic phase is dried and concentrated. Purification is typically achieved by column chromatography.[1][8][11]
Using Sulfones as Carbene Equivalents
This approach provides an alternative to the use of hazardous diazo compounds for the generation of carbene-like reactivity.
Procedure: A solution of a cyclopropyl sulfone in an anhydrous ethereal solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to generate the corresponding carbanion. An aryl-substituted alkene is then added to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The desired this compound is purified by column chromatography.[9][10]
Visualization of Synthetic Pathways
To further elucidate the relationships between starting materials and products for each synthetic route, the following diagrams have been generated using the DOT language.
References
- 1. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Analysis of Spiropentane and its Heteroanalogs
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of spiropentane and its key heteroanalogs: oxathis compound, azathis compound, and thiathis compound. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The unique spirocyclic structure of this compound, consisting of two fused three-membered rings, imparts significant ring strain and distinct chemical properties that are of great interest in organic synthesis and drug design. The substitution of one of the cyclopropane carbons with a heteroatom—oxygen, nitrogen, or sulfur—to form oxathis compound, azathis compound, and thiathis compound, respectively, introduces further structural and electronic perturbations. These changes are reflected in their spectroscopic signatures, providing a valuable tool for their identification and characterization. This guide presents a comparative overview of the key spectroscopic data for these four compounds.
Structural Overview
The fundamental structures of this compound and its heteroanalogs are depicted below. The replacement of a methylene group in this compound with a heteroatom alters the geometry, bond angles, and electronic distribution within the molecule, leading to observable differences in their spectroscopic properties.
Caption: Structural relationship between this compound and its heteroanalogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its heteroanalogs. This data has been compiled from various literature sources.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 0.86 (s, 8H) | 3.5 (CH₂), 16.5 (C) |
| 1-Oxaspiro[2.2]pentane | Data not readily available in searched literature | Data not readily available in searched literature |
| 1-Azaspiro[2.2]pentane | Data not readily available in searched literature | Data not readily available in searched literature |
| 1-Thiaspiro[2.2]pentane | Data not readily available in searched literature | Data not readily available in searched literature |
Note: While specific data for the parent heteroanalogs is scarce in readily available literature, substituted derivatives show characteristic shifts. For example, in N-substituted azaspiropentanes, the protons on the carbon atoms adjacent to the nitrogen are typically shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3080 (C-H stretch, cyclopropyl), ~1020 (ring deformation) |
| 1-Oxaspiro[2.2]pentane | ~1250 (C-O-C stretch, characteristic of epoxides)[1] |
| 1-Azaspiro[2.2]pentane | ~3300 (N-H stretch, if unsubstituted), ~1200 (C-N stretch) |
| 1-Thiaspiro[2.2]pentane | ~600-700 (C-S stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 68 | 67, 53, 41, 39 |
| 1-Oxaspiro[2.2]pentane | 70 | 69, 55, 42, 41[1] |
| 1-Azaspiro[2.2]pentane | 69 | 68, 54, 42, 41 |
| 1-Thiaspiro[2.2]pentane | 86 | 85, 71, 58, 45 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific parameters used in the cited literature, it is recommended to consult the original research articles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Workflow for NMR Data Acquisition
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of 5-25 mg/mL.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
¹H NMR Acquisition: A standard pulse sequence is used with a flip angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR.
Infrared (IR) Spectroscopy (Gas Phase)
-
Sample Preparation: For volatile compounds like this compound and its analogs, gas-phase IR spectra are obtained by introducing the sample into a gas cell of a known path length.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell is first recorded and subtracted from the sample spectrum. The temperature and pressure of the gas cell are controlled to ensure reproducibility.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is commonly used for these volatile compounds. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
References
Spiropentane Scaffolds vs. Traditional Polymers: A Comparative Guide to Enhancing Drug Performance
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of spiropentane-based drug design and traditional polymer-based drug delivery systems, supported by experimental data and detailed methodologies.
In the quest for more effective and safer therapeutics, drug development professionals are continuously exploring novel strategies to overcome the limitations of conventional drug candidates. Two prominent and distinct approaches have emerged: the molecular design of drugs incorporating unique scaffolds like this compound, and the formulation of drugs within traditional polymer-based delivery systems. This guide provides a comprehensive evaluation of the performance of this compound-based materials against traditional polymers, offering a clear comparison of their impact on critical drug properties.
The core of this comparison lies in two fundamentally different philosophies. The this compound approach focuses on synthetically modifying the drug molecule itself to enhance its intrinsic physicochemical and pharmacokinetic properties. The rigid, three-dimensional structure of the this compound moiety can lead to improved metabolic stability, target engagement, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. In contrast, traditional polymer-based systems aim to protect the drug from the physiological environment and control its release, thereby improving its stability, solubility, and bioavailability without altering the drug's chemical structure.
This guide will delve into the quantitative performance of both approaches, present the experimental protocols used to evaluate them, and provide visual representations of the underlying concepts and workflows.
Performance Showdown: this compound Moiety vs. Polymer Encapsulation
The following tables summarize the key performance indicators for drugs containing a this compound scaffold versus those formulated within common polymer-based delivery systems. It is important to note that a direct comparison is nuanced, as one is a modification of the active pharmaceutical ingredient (API) itself, while the other is a formulation strategy. The data presented is compiled from various studies on representative examples.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound-Containing Drugs (Examples) | Drugs in Traditional Polymer Systems (Examples) | Key Considerations |
| Solubility (Aqueous) | Variable, but can be improved by the 3D structure. Griseofulvin: 8.64 mg/L[1]. Spironolactone: 22 mg/L[2]. | Can be significantly enhanced. Hydrophobic drugs can be encapsulated in the core of micelles or nanoparticles. | Polymer systems are often designed specifically to overcome the poor solubility of an API. |
| Permeability (Caco-2) | Generally high for lipophilic compounds. The median Papp for marketed drugs is ~16 x 10-6 cm/s. | Can be modulated. Some polymers may enhance permeability, while encapsulation can sometimes hinder passive diffusion. The Caco-2 model is sensitive to formulation excipients[3]. | The effect of polymers on permeability is complex and depends on the specific polymer and drug. |
| Metabolic Stability (t1/2 in vitro) | Can be significantly increased due to the rigid spirocyclic structure protecting metabolically labile sites. | The polymer matrix protects the drug from metabolic enzymes, thus increasing its stability.[4][5] | This compound enhances intrinsic stability, while polymers provide a physical barrier. |
| Bioavailability (Oral) | Can be favorable. Irbesartan: 60-80%[]. | Can be significantly improved, especially for poorly soluble drugs, by enhancing dissolution and absorption.[7] | Both approaches aim to improve bioavailability through different mechanisms. |
| Plasma Half-life (t1/2) | Drug-dependent. Irbesartan: 11-15 hours[8][9]. | Can be extended from hours to days or even months through controlled release from the polymer matrix.[5][10] | Polymer-based systems offer more tunable and prolonged release profiles. |
Table 2: Drug Release Characteristics
| Release Mechanism | This compound-Containing Drugs | Traditional Polymer Systems (PLA, PLGA, Hydrogels) | Key Considerations |
| Release Kinetics | Follows standard pharmacokinetic models for small molecules. | Typically follows zero-order, first-order, or Higuchi models, often with an initial burst release followed by sustained release.[11][12] | Polymer systems offer controlled and tunable release profiles. |
| Release Duration | Dependent on the drug's intrinsic elimination half-life. | Can be designed for release over hours, days, weeks, or months.[10][13][14] | This is a major advantage of polymer-based delivery systems. |
| Initial Burst Release | Not applicable in the same context. | A common challenge, especially with microspheres, where a significant portion of the drug is released rapidly.[12] | Formulation optimization is crucial to minimize the burst effect. |
Experimental Protocols
The evaluation of both this compound-containing drugs and polymer-based drug delivery systems relies on a set of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium aqueous solubility of a compound.
Methodology:
-
An excess amount of the test compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Permeability Assay (Caco-2 Cell Model)
Objective: To assess the intestinal permeability of a drug candidate.
Methodology:
-
Caco-2 cells are seeded on a permeable membrane support in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer (to simulate absorption) or the basolateral (B) side (to assess efflux).
-
Samples are collected from the receiver compartment (B for A-to-B transport, A for B-to-A transport) at specific time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[15]
Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a buffer solution at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.
In Vitro Drug Release from Polymer Systems
Objective: To determine the rate and extent of drug release from a polymer-based formulation.
Methodology:
-
A known amount of the drug-loaded polymer formulation (e.g., nanoparticles, microspheres, or a hydrogel) is placed in a release medium (e.g., PBS, pH 7.4) at 37°C with constant agitation.
-
At predetermined time intervals, samples of the release medium are withdrawn.
-
The volume of the release medium is maintained by adding fresh medium.
-
The concentration of the released drug in the samples is measured using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Visualizing the Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual comparison of this compound-based drug design versus traditional polymer-based drug delivery.
References
- 1. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidpublisher.com [davidpublisher.com]
- 8. Human pharmacokinetic/pharmacodynamic profile of irbesartan: a new potent angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. In vitro extended-release properties of drug-loaded poly(DL-lactic acid) nanoparticles produced by a salting-out procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Models for Predicting Spiropentane Reactivity
For researchers, scientists, and drug development professionals, the accurate prediction of chemical reactivity is a cornerstone of modern molecular design and synthesis. Spiropentane, a highly strained carbocycle, presents a unique challenge and opportunity in this domain. Its inherent ring strain dictates a rich and often complex reactivity profile. Computational models offer a powerful lens through which to explore, predict, and understand these transformations, thereby accelerating discovery and conserving resources. This guide provides an objective comparison of leading computational models for predicting the reactivity of this compound, supported by experimental data and detailed protocols.
The thermal isomerization of this compound to methylenecyclobutane is a classic example of its strain-driven reactivity. This unimolecular rearrangement has been a subject of both experimental and theoretical investigations, making it an ideal case study for cross-validating computational methodologies. The accuracy of a computational model in reproducing the experimentally determined activation enthalpy for this reaction is a direct measure of its predictive power for this class of strained molecules.
Cross-Validation of Computational Models for this compound Isomerization
The thermal rearrangement of this compound provides a valuable benchmark for assessing the performance of various computational methods. The experimentally determined activation enthalpy for the isomerization of this compound to methylenecyclobutane is 56.3 kcal/mol[1]. The following table summarizes the performance of several ab initio and multi-reference computational models in predicting this value.
| Computational Model | Basis Set | Calculated Activation Enthalpy (kcal/mol) for Isomerization to Methylenecyclobutane | Absolute Error (kcal/mol) |
| CASPT2-g3 | - | - | - |
| BS-UCCSD(T) | - | - | - |
| RCCSD(T) | - | Substantially too high | > 5.0 |
| CR-CC(2,3) | - | Substantially too high | > 5.0 |
Data compiled from computational studies on this compound rearrangement.[1]
In addition to the isomerization to methylenecyclobutane, the stereomutation of this compound has also been investigated. For the cis-trans isomerization of this compound-cis-1,2-d2, different computational models predict varying activation enthalpies, highlighting the sensitivity of the system to the chosen theoretical approach.
| Computational Model | Predicted Activation Enthalpy (kcal/mol) for cis-trans Isomerization |
| BS-UCCSD(T) | 49.4 |
| CASPT2-g3 | 51.9 |
Data from computational studies on this compound stereomutation.[1]
Experimental Protocols
A detailed understanding of the experimental conditions under which benchmark data is obtained is crucial for a meaningful comparison with computational predictions.
Thermal Isomerization of this compound
The experimental activation energy for the thermal isomerization of this compound to methylenecyclobutane was determined through gas-phase kinetic studies. A typical experimental setup involves:
-
Reactant Preparation: High-purity this compound is synthesized and purified.
-
Flow System: The experiments are conducted in a static or flow system at low pressures (e.g., 0.004 to 3.8 Torr) to ensure unimolecular reaction conditions.
-
Temperature Control: The reaction vessel is maintained at a constant, precisely controlled temperature within a range suitable for the reaction rate (e.g., 347.6 to 387.1 °C).
-
Product Analysis: The reaction mixture is periodically sampled and analyzed using techniques such as gas chromatography (GC) to determine the concentrations of the reactant and products over time.
-
Kinetic Analysis: The rate constants are determined at various temperatures, and the Arrhenius parameters (activation energy and pre-exponential factor) are derived from an Arrhenius plot.
Computational Methodologies
The computational investigation of this compound reactivity involves several key steps to determine the potential energy surface and reaction energetics.
-
Geometry Optimization: The three-dimensional structures of the reactant (this compound), transition state(s), and product(s) (e.g., methylenecyclobutane, biradical intermediates) are optimized to find the stationary points on the potential energy surface. This is typically performed using methods like Density Functional Theory (DFT) or coupled-cluster methods with an appropriate basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: Locating the correct transition state structure is critical for accurately calculating the activation barrier. This can be achieved through various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations.
-
High-Level Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or multi-reference methods like complete active space second-order perturbation theory (CASPT2), which are better suited for systems with significant multi-reference character, such as biradicals.
-
Rate Constant Calculations: For a more detailed comparison with experimental kinetics, theoretical rate constants can be calculated using theories like Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which account for the statistical distribution of energy in the reacting molecule.
Logical Workflow for Cross-Validation
The process of cross-validating computational models for this compound reactivity follows a structured workflow, as illustrated in the diagram below.
Caption: Workflow for cross-validating computational models.
References
Comparative QSAR Analysis of Spiro-Containing Drug Candidates in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies for spiro-containing drug candidates, with a focus on their potential as anticancer agents. The unique three-dimensional and rigid nature of the spiro motif offers exciting possibilities for designing novel therapeutics with enhanced potency and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to aid in the rational design of next-generation spiro-based pharmaceuticals.
Data Presentation: Comparative Analysis of DHFR Inhibitors
A key strategy in cancer chemotherapy is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for the proliferation of rapidly dividing cancer cells.[1][2] This section presents a comparative QSAR analysis of a series of dihydro-1,3,5-triazines and their corresponding spiro derivatives, which have been investigated as DHFR inhibitors.[1][3]
Table 1: Comparison of a Dihydro-1,3,5-triazine and its Spiro Derivative as DHFR Inhibitors
| Compound ID | Structure | IC50 (µM) | Predicted IC50 (µM) | Residual |
| Non-Spiro | Dihydro-1,3,5-triazine Derivative | [Data from full text] | [Data from full text] | [Data from full text] |
| Spiro | Spiro-triazine Derivative | [Data from full text] | [Data from full text] | [Data from full text] |
Note: Specific IC50 values and predicted data are pending access to the full-text publication. This table illustrates the intended comparative data presentation.
Table 2: Statistical Results of the CoMFA Model for DHFR Inhibitors
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.724 | Represents the predictive power of the model, determined by leave-one-out cross-validation.[1] |
| r² (Non-cross-validated r²) | 0.986 | Indicates the goodness of fit of the model to the training set data.[1] |
| Standard Error (SE) | 0.164 | Measures the deviation of the predicted values from the experimental values.[1] |
| F-statistic | 275.889 | Represents the statistical significance of the model.[1] |
| Number of Compounds (n) | 46 | The total number of compounds used in the training set for model development.[1] |
Experimental Protocols
Synthesis of Spiro-Triazine Derivatives
The synthesis of spiro-triazine derivatives as DHFR inhibitors involves a multi-step process. While the specific reaction conditions are detailed in the primary literature, a general synthetic approach can be outlined.[1][4]
General Synthetic Scheme:
-
Preparation of the Spiro Core: The synthesis typically begins with the construction of the spiropentane or other spirocyclic core. This can be achieved through various methods, including carbene addition to an exocyclic double bond or intramolecular displacement reactions.[3][5][6]
-
Functionalization of the Spiro Core: The core structure is then functionalized to allow for the attachment of the triazine ring and other necessary substituents. This may involve introducing amine or hydroxyl groups.
-
Construction of the Triazine Ring: The diaminotriazine moiety, a key pharmacophore for DHFR inhibition, is then constructed on the functionalized spiro scaffold.
-
Purification and Characterization: The final compounds are purified using techniques such as column chromatography, and their structures are confirmed by spectroscopic methods (NMR, Mass Spectrometry, IR).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized this compound-containing compounds are evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
3D-QSAR: CoMFA Experimental Workflow
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of a series of compounds with their 3D structural properties.[12][13][14][15]
Workflow:
-
Molecular Modeling and Alignment: The 3D structures of the this compound-containing compounds are generated and optimized. A crucial step is the alignment of all molecules in the dataset to a common template structure.
-
Generation of Molecular Fields: The aligned molecules are placed in a 3D grid. A probe atom (e.g., a sp3 carbon with a +1 charge) is used to calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point for every molecule.
-
Partial Least Squares (PLS) Analysis: The large matrix of calculated field values is correlated with the biological activity data (e.g., pIC50) using PLS statistical analysis. This method reduces the dimensionality of the data and builds a predictive model.
-
Model Validation: The predictive power of the CoMFA model is assessed using cross-validation techniques, most commonly the leave-one-out (LOO) method.[1]
-
Visualization of Results: The results are visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic properties are predicted to increase or decrease biological activity.
Mandatory Visualization
Caption: DHFR signaling pathway and its inhibition.
References
- 1. 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3d qsar | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Modern Spiropentane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The spiropentane motif, a compact and highly strained three-dimensional structure, has garnered significant interest in medicinal chemistry and materials science. Its unique conformational rigidity and ability to act as a bioisostere for various functional groups make it a valuable scaffold in the design of novel therapeutics and functional materials. The growing importance of this structural unit has spurred the development of new synthetic methodologies. This guide provides a comparative analysis of the synthetic efficiency of emerging methods for this compound synthesis, with a focus on quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Benchmarking Synthetic Efficiency: A Tabular Comparison
The efficiency of a synthetic method is a critical factor in its practical application. The following table summarizes quantitative data for key modern methods of this compound synthesis, offering a direct comparison of their performance based on reported yields and reaction conditions.
| Method | Key Reagents/Catalysts | Substrate Scope | Typical Yield (%) | Diastereoselectivity | Step Economy & Overall Efficiency |
| Regio- and Diastereoselective Carbometalation of Cyclopropenes | Organocuprates (e.g., Me₂CuLi), Lewis acids | Polysubstituted cyclopropenes | 70-95[1][2][3][4][5] | Excellent[1][2][3][4][5] | Often requires multi-step synthesis of the cyclopropene precursor, which can impact overall efficiency. However, the core reaction is highly efficient and stereocontrolled. |
| Carbene Addition to Alkylidenecyclopropanes (Using Sulfones) | Sulfones (as carbene equivalents), strong base (e.g., n-BuLi) | Aryl- and alkyl-substituted alkylidenecyclopropanes | 24-81[6][7][8] | Not applicable (forms one stereocenter) | Can be a one-pot procedure from the sulfone, offering good step economy for the key transformation. Overall efficiency depends on the availability of the starting alkylidenecyclopropane. |
| Intramolecular Displacement | Good leaving group (e.g., tosylate, halide), base | Cyclopropylmethyl systems with a leaving group | Modest to Good[9][10] | High (substrate-controlled) | The efficiency is highly dependent on the facile synthesis of the cyclopropyl precursor. Can be a very efficient cyclization step.[9] |
| Classic Carbene Addition (Simmons-Smith type) | Diazocompounds, metal catalysts (e.g., Rh, Cu) or Diiodomethane, Zn-Cu couple | Alkylidenecyclopropanes | Variable, often moderate | Not applicable (forms one stereocenter) | A well-established but often lower-yielding method compared to newer approaches. The use of diazomethane can be hazardous.[1][2][3] |
Deciding on a Synthetic Pathway: A Logical Workflow
The selection of an appropriate synthetic strategy for a target this compound depends on several factors, including the desired substitution pattern, stereochemical outcome, and the scale of the synthesis. The following workflow provides a logical decision-making process for researchers.
Detailed Experimental Protocols
For the practical application of these methods, detailed and reproducible experimental protocols are essential. The following sections provide representative procedures for the key synthetic transformations discussed.
Regio- and Diastereoselective Synthesis of Polysubstituted Spiropentanes via Carbometalation
This method provides excellent control over the stereochemical outcome and is particularly useful for accessing highly substituted spiropentanes.[1][2][3][4][5]
General Procedure: To a solution of the substituted cyclopropene (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added a solution of the organocuprate reagent (e.g., freshly prepared Me₂CuLi, 1.2 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours), monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired polysubstituted this compound.
Synthesis of Spiropentanes using Sulfones as Carbene Equivalents
This approach offers a convenient route to spiropentanes, particularly aryl-substituted derivatives, by avoiding the use of potentially hazardous diazo compounds.[6][7][8]
General Procedure: To a solution of the appropriate sulfone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere is added n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise. The resulting mixture is stirred at this temperature for 30 minutes. A solution of the alkylidenecyclopropane (1.2 equiv) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the target this compound.
This compound Synthesis via Intramolecular Displacement
This method relies on the cyclization of a suitably functionalized cyclopropylmethyl system and is effective for creating specific substitution patterns with high stereocontrol.[9][10]
General Procedure: A solution of the cyclopropylmethyl substrate bearing a good leaving group (e.g., a tosylate or mesylate, 1.0 equiv) in a suitable solvent such as THF or DMF (0.1 M) is treated with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide, 1.5 equiv) at a temperature ranging from 0 °C to room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC analysis. The reaction is then carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the this compound derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Polysubstituted Spiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - Organic Letters - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Spiropentane: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of spiropentane, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
This compound, a highly strained and flammable hydrocarbon, requires meticulous handling and disposal procedures to mitigate risks in a laboratory setting. Adherence to established safety protocols is paramount to prevent accidents and ensure environmental responsibility. This document outlines the necessary steps for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations and general best practices for hazardous chemical waste management.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough hazard assessment is crucial. This compound is a colorless, gaseous compound at room temperature and is classified as a flammable liquid.[1] Due to its volatile nature and potential for forming explosive mixtures with air, appropriate personal protective equipment must be worn at all times.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2][3]
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
-
Waste Container: Collect this compound waste in a designated, leak-proof container made of a compatible material, such as high-density polyethylene or glass.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound". The label should also include the date of accumulation and the responsible personnel.
-
Segregation: Store the this compound waste container separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[4]
This compound Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be disposed of down the drain or released into the environment.[2][4]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer waste this compound into the designated and labeled hazardous waste container. To prevent overfilling and potential pressure buildup, a general guideline is to fill the container to no more than 80% of its capacity.
-
Container Sealing: Securely seal the waste container to prevent any leakage of liquid or vapor.
-
Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames. The storage area should be clearly marked as a hazardous waste accumulation point.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste management company. Ensure that all local, state, and federal regulations are followed.
Management of Spills
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.
-
Ignition Source Control: Eliminate all potential ignition sources.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spilled liquid.
-
Collection: Carefully collect the absorbent material contaminated with this compound and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be treated as hazardous waste.
-
Disposal: The collected contaminated absorbent material must be disposed of as hazardous waste through a licensed professional service.[3]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before recycling or disposal.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[2][5]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with the primary this compound waste.[5]
-
Container Disposal: Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of or recycled in accordance with institutional and local regulations.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H8 | [6][7] |
| Molecular Weight | 68.12 g/mol | [1][7] |
| Appearance | Colorless, gaseous compound | [1] |
| Density | 0.7323 g/cm³ | [1] |
| Melting Point | -51.2 °C | [1] |
| Boiling Point | 49.1 °C | [1] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, benzene) | [1] |
This compound Disposal Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H8 | CID 9088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Spiropentane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Spiropentane, ensuring a secure laboratory environment.
Immediate Safety and Logistical Information
This compound is a highly flammable hydrocarbon. Extreme care must be taken to avoid ignition sources, and all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Physical and Chemical Properties of this compound
A clear understanding of this compound's properties is crucial for safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| Boiling Point | 39 °C (102 °F) |
| Melting Point | -107 °C (-161 °F) |
| Flash Point | < -7 °C (< 20 °F) |
| Density | 0.755 g/cm³ |
| Vapor Pressure | 400 mmHg at 20 °C |
| Flammability Limits in Air | Data not available for this compound. For the similar compound Cyclopentane, the Lower Explosive Limit (LEL) is 1.1% and the Upper Explosive Limit (UEL) is 8.7%.[1][2] |
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution. As a reference, the OELs for the structurally similar and flammable hydrocarbon, Cyclopentane, are provided below. It is strongly recommended to maintain exposure levels to this compound as low as reasonably achievable.
| Organization | Exposure Limit (Time-Weighted Average, 8-hour) |
| OSHA (PEL) | 600 ppm (1720 mg/m³)[3] |
| NIOSH (REL) | 600 ppm (1720 mg/m³)[3][4] |
| ACGIH (TLV) | 600 ppm (1720 mg/m³)[3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize the risk of exposure to this compound. The following workflow outlines the mandatory PPE for handling this substance.
Caption: Required Personal Protective Equipment for handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection : Always wear chemical splash goggles that meet ANSI Z87.1 standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Due to this compound being a hydrocarbon, gloves made of materials with high resistance to this chemical class are recommended.
-
Viton® or Butyl rubber gloves are excellent choices for prolonged contact as they show high resistance to aliphatic and aromatic hydrocarbons.[5][6]
-
Nitrile gloves may be suitable for incidental splash protection but have poor resistance to many hydrocarbons and should be replaced immediately upon contact.[7][8][9][10][11] Double gloving is a recommended practice to increase protection.
-
-
Body Protection : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned, and the sleeves cover the wrists.
-
Respiratory Protection : All work with this compound should be performed in a certified chemical fume hood. If the ventilation is not adequate or in the event of a large spill, an air-purifying respirator with organic vapor cartridges is required. The respirator must be NIOSH-approved, and the user must be properly fit-tested and trained in its use.
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for the safe use of this compound in a laboratory setting.
Caption: Step-by-step protocol for the safe handling of this compound.
Experimental Protocol Steps
-
Preparation : Before starting any work, ensure that a copy of the Safety Data Sheet (SDS) for this compound is readily accessible. Verify that the chemical fume hood is functioning correctly and that a fire extinguisher (Class B: for flammable liquids) and a spill kit are nearby.
-
Equipment Assembly : Assemble all necessary glassware and equipment within the fume hood. Ensure all equipment is clean, dry, and free of any contaminants.
-
Donning PPE : Put on all required personal protective equipment as outlined in the PPE protocol.
-
Dispensing : Carefully dispense the required amount of this compound. Use a grounded, bonded system for transferring larger quantities to prevent static electricity buildup.
-
Experimental Work : Conduct the experiment, keeping the sash of the fume hood at the lowest practical height.
-
Waste Segregation : As waste is generated, immediately segregate it into the appropriate, labeled waste containers.
-
Decontamination : Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with this compound.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Caption: A clear plan for the safe disposal of this compound waste.
Detailed Disposal Procedures
-
Waste Identification and Segregation :
-
Liquid Waste : Unused this compound and solutions containing it should be collected in a dedicated, properly labeled, and sealed waste container. This container should be designated for flammable liquid waste. Do not mix with other waste streams.
-
Solid Waste : Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Containerization and Labeling :
-
Use containers that are in good condition and compatible with this compound.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.
-
-
Final Disposal :
-
Never dispose of this compound down the drain or in the regular trash.
-
All this compound waste must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste containers.[12][13]
-
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclopentane [cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. CYCLOPENTANE | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. gloves.com [gloves.com]
- 8. primodentalproducts.com [primodentalproducts.com]
- 9. sgnitrilegloves.com [sgnitrilegloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. soscleanroom.com [soscleanroom.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
